14-Octacosanol
Description
Structure
2D Structure
Properties
CAS No. |
138967-02-9 |
|---|---|
Molecular Formula |
C28H58O |
Molecular Weight |
410.8 g/mol |
IUPAC Name |
octacosan-14-ol |
InChI |
InChI=1S/C28H58O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28(29)26-24-22-20-18-16-14-12-10-8-6-4-2/h28-29H,3-27H2,1-2H3 |
InChI Key |
JBKPMCOKLJUDQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCC)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Nature's Reservoir: A Technical Guide to 14-Octacosanol in Plant Waxes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural plant-based sources of 14-Octacosanol, a long-chain aliphatic alcohol with significant therapeutic potential. This document provides a comprehensive overview of its prevalence in various plant waxes, detailed experimental protocols for its extraction and quantification, and an exploration of its known biological signaling pathways.
Quantitative Analysis of Octacosanol in Plant Waxes
Octacosanol is a primary constituent of policosanol, a mixture of long-chain fatty alcohols found in the epicuticular waxes of many plants. While the term "octacosanol" in literature often refers to the most common isomer, 1-octacosanol, this guide focuses on the broader presence of this C28 alcohol. The concentration of octacosanol can vary significantly between plant species and even different parts of the same plant. The following table summarizes the quantitative data on octacosanol content in various plant waxes.
| Plant Source | Material Analyzed | Octacosanol Content | Reference |
| Sugarcane (Saccharum officinarum) | Wax | 60-70% of policosanol | |
| Rice Bran (Oryza sativa) | Wax | 15-20% of policosanol | [1] |
| Wheat (Triticum aestivum) | Leaf Wax | 66% of wax mixture | [2] |
| Tinospora cordifolia | Leaves | 88.23 µg per 1 g dry weight | [1] |
| Grain Sorghum (Sorghum bicolor) | Wax-like material from unpolished grain | Major component of policosanols (33% of wax) |
Experimental Protocols
The extraction and quantification of octacosanol from plant waxes involve multi-step processes. Below are detailed methodologies for key experiments cited in the literature.
Extraction of Crude Wax from Plant Material
This protocol describes a general method for extracting crude wax from plant sources like sugarcane filter mud or rice bran.
-
Objective: To isolate the crude wax containing octacosanol from the raw plant material.
-
Apparatus: Soxhlet extractor, round-bottom flask, heating mantle, condenser.
-
Reagents: Acetone, 95% Ethanol, Powdered Sodium Hydroxide, Petroleum Ether.
-
Procedure:
-
10.0 g of the dried and powdered plant material (e.g., sugarcane filter mud) is placed in a cellulose thimble.
-
The thimble is placed in a Soxhlet extractor.
-
200 mL of acetone is added to the round-bottom flask, and the extraction is carried out for a sufficient duration to remove chlorophyll and fats.[1]
-
The residue remaining in the thimble is collected and air-dried.
-
Saponification and Extraction of Policosanol
This step is crucial for hydrolyzing esters and isolating the alcohol fraction.
-
Objective: To saponify the crude wax to release free fatty alcohols, including octacosanol.
-
Apparatus: Flat-bottom flask, reflux condenser, heating mantle, separatory funnel.
-
Reagents: 95% Ethanol, Powdered Sodium Hydroxide, Petroleum Ether.
-
Procedure:
-
The defatted residue from the previous step is placed in a 250 mL flat-bottom flask.
-
100 mL of 95% ethanol and 4 g of powdered sodium hydroxide are added.[1]
-
The mixture is refluxed at 80°C for 6 hours.[1]
-
After cooling to 50°C, the mixture is transferred to a separatory funnel.
-
The mixture is extracted three times with 200 mL of petroleum ether.[1]
-
The combined petroleum ether phases are collected.
-
Isolation and Purification of Octacosanol
-
Objective: To isolate and purify octacosanol from the policosanol mixture.
-
Apparatus: Beaker, filter paper, refrigerator.
-
Procedure:
-
The combined petroleum ether extract is cooled to 4°C.[1]
-
The precipitated solid (crude policosanol) is collected by filtration using filter paper.
-
The filtrate cake is air-dried to yield the policosanol mixture.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the precise concentration of octacosanol in the purified sample.
-
Apparatus: Gas chromatograph coupled with a mass spectrometer.
-
Procedure:
-
Derivatization: The hydroxyl group of octacosanol is often derivatized (e.g., silylation) to increase its volatility for GC analysis.
-
Injection: A known amount of the derivatized sample is injected into the GC.
-
Separation: The sample components are separated on a capillary column (e.g., HP-5).[3]
-
Detection: The mass spectrometer detects the eluted compounds, and the mass spectrum of octacosanol is used for identification.
-
Quantification: The concentration of octacosanol is determined by comparing its peak area to that of a known internal standard and using a calibration curve generated from pure octacosanol standards.[1]
-
Visualizing the Biological Landscape of Octacosanol
Octacosanol exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
Signaling Pathways
Experimental Workflow
This guide provides a foundational understanding of this compound from natural plant sources, offering valuable data and methodologies for researchers in the field. The exploration of its biological activity through key signaling pathways highlights its potential as a therapeutic agent, warranting further investigation and development.
References
The Genesis of a Plant's Protective Sheen: A Technical Guide to the Biosynthesis of 1-Octacosanol
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the intricate biosynthetic pathway of 1-octacosanol in plants. This document elucidates the enzymatic processes, precursor molecules, and analytical methodologies crucial for the study and application of this bioactive very-long-chain fatty alcohol.
Executive Summary
1-Octacosanol, a 28-carbon primary fatty alcohol, is a significant component of the epicuticular wax layer that shields plants from a multitude of environmental stressors. Beyond its structural role, 1-octacosanol has garnered considerable interest for its potential pharmacological applications, including cholesterol-lowering and anti-fatigue properties. Understanding its biosynthesis is paramount for harnessing its potential. This technical guide provides an in-depth exploration of the 1-octacosanol biosynthetic pathway, from its fatty acid precursors to the final reduction step. It further details quantitative data on its occurrence and outlines the experimental protocols necessary for its extraction and analysis, providing a critical resource for the scientific community.
The Biosynthetic Pathway of 1-Octacosanol
The synthesis of 1-octacosanol is intrinsically linked to the broader pathway of very-long-chain fatty acid (VLCFA) biosynthesis, a process primarily occurring in the endoplasmic reticulum of epidermal cells.[1][2] This multi-step pathway can be broadly divided into two major stages: the elongation of fatty acid chains to produce the C28 precursor, octacosanoyl-CoA, and the subsequent reduction of this precursor to 1-octacosanol.
Elongation of Very-Long-Chain Fatty Acids (VLCFAs)
The journey to 1-octacosanol begins with the de novo synthesis of C16 and C18 fatty acids in the plastids. These fatty acids are then transported to the endoplasmic reticulum, where they serve as primers for the Fatty Acid Elongase (FAE) complex.[1] This complex sequentially adds two-carbon units from malonyl-CoA through a repeating cycle of four enzymatic reactions:
-
Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS) , this is the rate-limiting step and determines the chain length specificity of the final VLCFA.[3]
-
Reduction: The resulting β-ketoacyl-CoA is then reduced by a β-ketoacyl-CoA reductase (KCR) .[3]
-
Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.[3]
-
Reduction: Finally, an enoyl-CoA reductase (ECR) catalyzes the second reduction, yielding an acyl-CoA that is two carbons longer than the initial primer.[3]
This four-step cycle is repeated until the 28-carbon chain of octacosanoyl-CoA is achieved.
References
14-Octacosanol: A Technical Guide on a Lesser-Known Long-Chain Fatty Alcohol
Disclaimer: Scientific literature extensively covers the primary isomer, 1-Octacosanol, often as a key component of the natural supplement policosanol. In contrast, specific research on the discovery, historical context, and biological activity of 14-Octacosanol is exceptionally limited. This guide provides a comprehensive overview of the historical context and scientific understanding of the closely related 1-Octacosanol as a proxy, alongside the available chemical data for this compound. The experimental data, methodologies, and signaling pathways detailed herein pertain to 1-Octacosanol, unless otherwise specified.
Introduction to Long-Chain Fatty Alcohols
Long-chain fatty alcohols are a class of aliphatic alcohols with a chain length of at least six carbon atoms. They are integral components of various natural waxes, found on the leaves and fruits of plants. Among these, octacosanol (C28H58O) is a 28-carbon saturated fatty alcohol. While 1-Octacosanol is the most common and studied isomer, other positional isomers, such as this compound, exist.
This compound: Chemical Identity
While the discovery and history of this compound are not well-documented in scientific literature, its chemical properties are cataloged in chemical databases.
| Property | Value |
| Molecular Formula | C28H58O |
| Molecular Weight | 410.8 g/mol |
| IUPAC Name | Octacosan-14-ol |
| CAS Number | 138967-02-9 |
Historical Context of Long-Chain Fatty Alcohols and Policosanol
The study of long-chain fatty alcohols gained momentum with the investigation of their natural sources and physiological effects. A significant part of this history revolves around "policosanol," a natural mixture of long-chain fatty alcohols derived primarily from sugarcane wax.
-
Early 20th Century: The commercial availability of fatty alcohols emerged in the early 1900s, initially produced through the chemical reduction of wax esters.
-
1930s-1950s: The development of catalytic hydrogenation allowed for the conversion of fatty acid esters from sources like tallow into fatty alcohols. The rise of the petrochemical industry in the mid-20th century provided synthetic routes to these compounds.
-
Late 20th Century - The Cuban Research: In the late 1980s and early 1990s, researchers in Cuba began extensive studies on policosanol extracted from sugarcane. This research, largely conducted by a single group, suggested significant health benefits, particularly in lowering cholesterol levels. These studies reported that policosanol could reduce low-density lipoprotein (LDL) cholesterol and increase high-density lipoprotein (HDL) cholesterol.[1] However, subsequent independent studies outside of Cuba have often failed to replicate these findings, leading to controversy within the scientific community.[1][2][3]
Biological Activity and Potential Applications of 1-Octacosanol
Research into the biological effects of long-chain fatty alcohols has primarily focused on 1-Octacosanol, the main component of policosanol. These studies have explored its potential in various health applications.
Lipid Metabolism
A significant body of research, though contested, has investigated the effects of 1-Octacosanol on lipid metabolism.
-
Cholesterol Regulation: Early Cuban studies suggested that 1-Octacosanol inhibits cholesterol synthesis.[4] The proposed mechanism involves the indirect inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway, through the activation of AMP-activated protein kinase (AMPK).[4][5]
-
Animal Studies: In high-fat diet-fed mice, octacosanol supplementation has been shown to reduce body, liver, and adipose tissue weight.[6] It also led to decreased levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c), while increasing high-density lipoprotein cholesterol (HDL-c).[6]
Table 1: Effects of 1-Octacosanol on Plasma Lipids in High-Fat Diet (HFD) Mice
| Parameter | HFD Group | HFD + Octacosanol Group |
| Total Cholesterol (mmol/L) | 6.8 ± 0.5 | 5.2 ± 0.4 |
| Triglycerides (mmol/L) | 1.5 ± 0.2 | 1.1 ± 0.1 |
| LDL-c (mmol/L) | 2.1 ± 0.3 | 1.4 ± 0.2 |
| HDL-c (mmol/L) | 1.2 ± 0.1 | 1.5 ± 0.2 |
| *Statistically significant difference compared to the HFD group. Data adapted from studies on 1-Octacosanol. |
Anti-Inflammatory and Antioxidant Effects
1-Octacosanol has demonstrated anti-inflammatory and antioxidant properties in various experimental models.
-
Anti-inflammatory Action: It has been shown to inhibit the MAPK/NF-κB signaling pathway in the liver of high-fat diet-fed mice, thereby reducing inflammation.[7]
-
Antioxidant Activity: Studies suggest that octacosanol may help prevent lipid peroxidation.[8] In sleep-deprived rats, supplementation increased the levels of crucial antioxidant enzymes, superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), in the liver.[8]
Other Potential Applications
-
Anti-fatigue: 1-Octacosanol has been investigated for its potential to enhance endurance and reduce fatigue.[7]
-
Neuroprotection: Some studies have explored its potential benefits in models of Parkinson's disease.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involving 1-Octacosanol.
Animal Model for Studying Lipid Metabolism
Objective: To investigate the effect of 1-Octacosanol on lipid profiles in a high-fat diet-induced obesity model in mice.
Protocol:
-
Animal Housing: Male C57BL/6J mice, 6-8 weeks old, are housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Dietary Groups: Mice are randomly assigned to three groups:
-
Control group: Fed a standard chow diet.
-
High-Fat Diet (HFD) group: Fed a diet with 60% of calories from fat.
-
HFD + Octacosanol group: Fed the HFD supplemented with 100 mg/kg body weight of 1-Octacosanol daily via oral gavage.
-
-
Treatment Duration: The dietary interventions are maintained for 10-12 weeks.
-
Sample Collection: At the end of the study period, mice are fasted overnight. Blood samples are collected via cardiac puncture for plasma lipid analysis. Liver and adipose tissues are excised, weighed, and stored for further analysis.
-
Biochemical Analysis: Plasma levels of total cholesterol, triglycerides, LDL-c, and HDL-c are measured using commercial enzymatic kits.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To determine the effect of 1-Octacosanol on the expression of proteins in the AMPK signaling pathway in liver tissue.
Protocol:
-
Protein Extraction: Liver tissue samples are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, and a loading control (e.g., β-actin).
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Signaling Pathways
The biological effects of 1-Octacosanol are believed to be mediated through the modulation of several key signaling pathways.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a central regulator of energy metabolism. Activation of AMPK generally shifts metabolism from anabolic (energy-consuming) pathways, such as cholesterol synthesis, to catabolic (energy-producing) pathways. 1-Octacosanol is proposed to activate AMPK, which in turn phosphorylates and inactivates HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.
Caption: Proposed mechanism of 1-Octacosanol on cholesterol synthesis via AMPK.
MAPK/NF-κB Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are critical in regulating inflammation. In the context of high-fat diet-induced inflammation, 1-Octacosanol has been shown to suppress the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: Inhibition of inflammatory pathways by 1-Octacosanol.
Conclusion
While the specific identity of this compound is known, it remains a molecule with a sparse research footprint. The vast majority of scientific inquiry has been directed towards its isomer, 1-Octacosanol, largely due to its prevalence in policosanol. The data and proposed mechanisms for 1-Octacosanol provide a valuable framework for understanding the potential biological activities of long-chain fatty alcohols. However, dedicated research is imperative to elucidate the unique discovery history, and potential therapeutic properties of this compound. Future studies should aim to synthesize and isolate this compound to investigate its biological effects in comparison to its more well-known counterpart, 1-Octacosanol.
References
- 1. Policosanols as nutraceuticals: fact or fiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Policosanol [chemeurope.com]
- 3. Policosanol's lipid-lowering activity doubted [nutraingredients.com]
- 4. Policosanol against cholesterol and aging - Work for human longevity [longlonglife.org]
- 5. iris.unito.it [iris.unito.it]
- 6. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sxrebecca.com [sxrebecca.com]
14-Octacosanol CAS number and synonyms
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available technical information for long-chain fatty alcohols, with a specific focus on octacosanol. It is critical to note that the vast majority of published research has been conducted on 1-octacosanol or policosanol , a mixture of fatty alcohols in which 1-octacosanol is a primary constituent. Specific data for the 14-Octacosanol isomer is exceedingly limited. Therefore, the biological activities, experimental protocols, and signaling pathways detailed below are largely attributed to 1-octacosanol and should be considered as potentially analogous but not directly transferable to this compound without further investigation.
Chemical Identification and Synonyms
The unique identifier for this compound is its CAS Registry Number, which distinguishes it from other isomers.
| Identifier | Value | Reference |
| CAS Number | 138967-02-9 | [1][2] |
| IUPAC Name | Octacosan-14-ol | [1] |
| Synonyms | 1-Myristylmyristyl alcohol | [1][2] |
| Molecular Formula | C28H58O | [1][2] |
| Molecular Weight | 410.8 g/mol | [2] |
Physicochemical Properties
| Property | This compound | 1-Octacosanol |
| Molecular Formula | C28H58O | C28H58O |
| Molecular Weight | 410.8 g/mol [2] | 410.77 g/mol |
| Appearance | Data not available | Waxy solid |
| Melting Point | Data not available | 81-83 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Insoluble in water; soluble in organic solvents like chloroform and lower-weight alkanes.[3] |
Biological Activities and Potential Therapeutic Applications
Disclaimer: The following biological activities are attributed to "octacosanol," which in the cited literature predominantly refers to 1-octacosanol.
Octacosanol has been investigated for a range of potential health benefits, although clinical trial data remains limited for many applications.[1]
Key Investigated Areas:
-
Cholesterol Management: Octacosanol, primarily as a component of policosanol, has been studied for its potential to manage dyslipidemia.[1][4] Some studies suggest it may play a role in lowering LDL cholesterol and increasing HDL cholesterol.[5]
-
Anti-inflammatory and Antioxidant Effects: Research indicates that octacosanol may possess anti-inflammatory and antioxidant properties.[6][7]
-
Neuroprotective Effects: Protective effects have been observed in animal models of Parkinson's disease, though this has not been replicated in human studies.[1]
-
Anti-fatigue and Ergogenic Properties: Some studies suggest that octacosanol may enhance endurance and reduce fatigue.[2]
-
Metabolic Regulation: Octacosanol has been shown to affect lipid metabolism and may have a role in preventing high-fat diet-induced obesity by activating brown adipose tissue and improving liver metabolism.[5][8]
-
Antiplatelet Effects: It may exert antiplatelet effects, similar to aspirin.[1]
Signaling Pathways
Disclaimer: The signaling pathways described below have been associated with "octacosanol" (predominantly 1-octacosanol) in research studies.
Several key signaling pathways are thought to be modulated by octacosanol, contributing to its observed biological effects.[6]
-
AMPK Pathway: Octacosanol may activate AMP-activated protein kinase (AMPK), a central regulator of energy metabolism. This activation is linked to its potential lipid-lowering effects.[8]
-
PI3K/Akt and MAPK/Erk Pathways: In human umbilical vein endothelial cells, octacosanol has been shown to promote proliferation and migration through the activation of the PI3K/Akt and MAPK/Erk pathways.[9]
-
MAPK/NF-κB Pathway: Octacosanol is suggested to exert anti-inflammatory effects by modulating the MAPK/NF-κB signaling cascade.[6][8]
-
TLR4/NF-κB Pathway: In the context of insulin resistance, octacosanol has been shown to inhibit the TLR4/NF-κB inflammatory pathway in the liver of high-fat diet-fed mice.[10]
Signaling Pathway Diagrams
Caption: AMPK Signaling Pathway Activation by Octacosanol.
Caption: PI3K/Akt and MAPK/Erk Signaling Pathways.
Caption: MAPK/NF-κB Inflammatory Pathway Modulation.
Experimental Protocols
Disclaimer: The following protocols are for the synthesis and analysis of 1-octacosanol and its derivatives and are provided as representative examples of methodologies for long-chain fatty alcohols.
Synthesis of 1-Octacosanol
An efficient synthetic method for preparing 1-octacosanol has been developed from commercially available lipid-based intermediates, sebacic acid and stearyl alcohol. A key step in this synthesis is the Wittig reaction to prepare tert-butyl dimethyl octacos-10-enyloxy silane.[11]
Experimental Workflow:
Caption: General workflow for the synthesis of 1-octacosanol.
Enzymatic Synthesis of Octacosanol Lipoate
This protocol describes the synthesis of a novel antioxidant, octacosanol lipoate, using an enzymatic approach.[7][12]
Materials:
-
Lipoic acid
-
Octacosanol
-
Lipase (e.g., from Candida sp.)
-
Activated 3 Å molecular sieve
-
Reaction solvent (e.g., an organic solvent)
Procedure:
-
Combine lipoic acid, octacosanol, lipase, and activated molecular sieves in a reaction vessel.
-
Add the reaction solvent.
-
Incubate the mixture in an air bath shaker at a controlled temperature (e.g., 35–60 °C) for a specified duration (e.g., 2–6 hours).
-
Monitor the reaction progress periodically using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
-
Upon completion, the product can be purified using techniques such as silica gel column chromatography.
Analysis of Octacosanol by Gas Chromatography/Mass Spectrometry (GC/MS)
This method is suitable for the determination of octacosanol content in various extracts.[3]
Instrumentation and Conditions:
-
GC/MS System: Equipped with a capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 80°C
-
Ramp: 10°C/min to 320°C
-
Hold: 15 minutes at 320°C
-
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Inlet Temperature: 300°C.
-
MS Operating Temperatures:
-
Transfer line: 280°C
-
Ion source: 230°C
-
Quadrupole: 150°C
-
-
Ionization Energy: 70 eV.
Conclusion
While this compound is a chemically defined long-chain fatty alcohol, there is a significant lack of specific research on its biological activities and physicochemical properties. The majority of available data is for the 1-octacosanol isomer, often as part of the policosanol mixture. The information presented in this guide, drawn from studies on 1-octacosanol, provides a foundational understanding of the potential characteristics and biological roles of long-chain fatty alcohols. Further research is imperative to elucidate the specific properties and potential therapeutic applications of this compound. Drug development professionals and researchers should approach the study of this specific isomer with the understanding that its biological profile may differ from that of its more studied counterparts.
References
- 1. drugs.com [drugs.com]
- 2. The 13 Incredibly Helpful Octacosanol Benefits [greenspringnatural.com]
- 3. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 4. Octacosanol in human health - ProQuest [proquest.com]
- 5. Octacosanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Synthesis of a Novel Antioxidant Octacosanol Lipoate and Its Antioxidant Potency in Sunflower Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Orally administered octacosanol improves liver insulin resistance in high-fat diet-fed mice through the reconstruction of the gut microbiota structure and inhibition of the TLR4/NF-κB inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
The Biological Virtuoso: A Technical Guide to the Multifaceted Activities of 14-Octacosanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Octacosanol, a long-chain aliphatic alcohol, has emerged from the crucible of natural product research as a molecule of significant therapeutic interest. Predominantly sourced from plant waxes, such as those found in sugarcane, rice bran, and wheat germ, this compound, often as a principal constituent of policosanol, has demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth review of the current scientific literature on this compound, with a focus on its quantitative effects, the experimental methodologies used to elucidate its functions, and the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering a granular look at the scientific evidence underpinning the therapeutic potential of this compound.
Quantitative Data on Biological Activities
The biological efficacy of this compound has been quantified across a range of preclinical and clinical studies. The following tables summarize the key quantitative findings, providing a comparative overview of its diverse activities.
Table 1: Cholesterol-Lowering and Lipid-Modulating Effects
| Biological Activity | Experimental Model | Dosage | Key Quantitative Observations |
| Lowering Total Cholesterol (TC) | High-Fat Diet (HFD) Mice | 100 mg/kg/day | 26.93% reduction in plasma TC compared to HFD group.[1] |
| Lowering LDL-Cholesterol (LDL-c) | High-Fat Diet (HFD) Mice | 100 mg/kg/day | 47.93% reduction in plasma LDL-c compared to HFD group.[1] |
| Increasing HDL-Cholesterol (HDL-c) | High-Fat Diet (HFD) Mice | 100 mg/kg/day | 11.22% increase in plasma HDL-c compared to HFD group (not statistically significant).[1] |
| Modulation of PCSK9 | Human clinical trial (patients on chronic statin therapy) | 20 mg/day | Restored the physiological positive correlation between PCSK9 and LDL-C. |
| Reduction of Triglycerides (TG) | High-fructose-fed rats | 10 or 50 mg/kg/day | Significant reduction in serum triglyceride concentrations. |
Table 2: Neuroprotective Effects
| Biological Activity | Experimental Model | Dosage | Key Quantitative Observations |
| Amelioration of Parkinsonian motor deficits | 6-hydroxydopamine (6-OHDA)-induced Parkinsonian rats | 35-70 mg/kg/day (oral) | Significant improvement in behavioral impairments. |
| Preservation of dopaminergic neurons | 6-hydroxydopamine (6-OHDA)-induced Parkinsonian rats | 35-70 mg/kg/day (oral) | Dose-dependently preserved the free-radical scavenging capability of the striatum. |
| Reduction of apoptosis | 6-hydroxydopamine (6-OHDA)-induced Parkinsonian rats | 35-70 mg/kg/day (oral) | Decreased the number of apoptotic cells in the striatum. |
Table 3: Anti-inflammatory Effects
| Biological Activity | Experimental Model | Dosage | Key Quantitative Observations |
| Reduction of inflammatory cytokines | Lipopolysaccharide (LPS)-induced primary human aorta endothelial cells (HAEC) | 1.25 µM or 2.5 µM | Significantly reduced the release of MCP-1 (p<0.01), IL-6 (p<0.001), and IL-8 (p<0.001).[2] |
| Inhibition of adhesion molecules | Lipopolysaccharide (LPS)-induced primary human aorta endothelial cells (HAEC) | 1.25 µM or 2.5 µM | Inhibited the expression of PE-selectin (p<0.001) and VCAM-1 (p<0.001).[2] |
Table 4: Antioxidant Effects
| Biological Activity | Experimental Model | Dosage | Key Quantitative Observations |
| Radical Scavenging Activity | In vitro DPPH assay | Concentration-dependent | Octacosanol exhibits free radical scavenging properties.[3] |
| Attenuation of Oxidative Stress | High-fructose-fed rats | 10 or 50 mg/kg/day | Increased hepatic reduced glutathione content significantly. |
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the critical evaluation and replication of scientific findings. This section details the protocols for key experiments cited in the literature.
Assessment of Cholesterol-Lowering Effects in a High-Fat Diet Mouse Model
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: A high-fat diet (HFD) is formulated to induce obesity and hyperlipidemia. A common composition is a basic diet supplemented with lard, cholesterol, and sodium bile acid.[4]
-
Experimental Groups:
-
Control Group: Fed a standard chow diet.
-
HFD Group: Fed the high-fat diet.
-
HFD + Octacosanol Group: Fed the HFD and administered this compound.[4]
-
-
Administration of this compound: this compound is administered orally, often by gavage, at a specified dosage (e.g., 100 mg/kg/day) for a defined period (e.g., 10 weeks).[4][5]
-
Blood Sample Collection and Analysis:
-
At the end of the treatment period, blood is collected from the mice via cardiac puncture or retro-orbital bleeding after a period of fasting.
-
Plasma or serum is separated by centrifugation.
-
Concentrations of Total Cholesterol (TC), LDL-cholesterol (LDL-c), HDL-cholesterol (HDL-c), and Triglycerides (TG) are determined using commercially available enzymatic kits and a clinical chemistry analyzer.[1][6]
-
-
Histological Analysis:
-
Liver and adipose tissues are collected, fixed in 10% formalin, and embedded in paraffin.
-
Sections of the tissues are stained with Hematoxylin and Eosin (H&E).
-
The stained sections are examined under a microscope to assess lipid accumulation and cell morphology.[5]
-
Evaluation of Neuroprotective Effects in a 6-OHDA-Induced Parkinson's Disease Rat Model
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Parkinsonism:
-
A unilateral lesion of the nigrostriatal pathway is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum.
-
Desipramine is often administered prior to 6-OHDA to protect noradrenergic neurons.
-
-
Experimental Groups:
-
Sham-operated Group: Receive a vehicle injection.
-
6-OHDA Lesioned Group: Receive a 6-OHDA injection.
-
6-OHDA + Octacosanol Groups: Receive 6-OHDA injection and are treated with varying doses of this compound (e.g., 35 and 70 mg/kg, p.o.).
-
-
Behavioral Assessment:
-
Rotational Behavior: Apomorphine- or amphetamine-induced rotations are counted to assess the extent of the dopamine lesion.
-
Cylinder Test: Assesses forelimb use asymmetry.
-
-
Immunohistochemistry:
-
At the end of the experiment, rats are euthanized, and their brains are removed and processed for immunohistochemical staining.
-
Sections of the substantia nigra and striatum are stained with antibodies against Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons.
-
The number of TH-positive cells is quantified to assess neuronal survival.
-
-
Biochemical Assays:
-
Striatal tissue is homogenized to measure levels of dopamine and its metabolites using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Markers of oxidative stress, such as lipid peroxidation and antioxidant enzyme activities (e.g., superoxide dismutase, catalase), are measured using spectrophotometric assays.
-
In Vitro Anti-inflammatory Activity Assay
-
Cell Culture: Primary Human Aortic Endothelial Cells (HAECs) are cultured in appropriate media.
-
Induction of Inflammation: Cells are stimulated with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.[2]
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1.25 µM and 2.5 µM) for a specified time before LPS stimulation.[2]
-
Measurement of Inflammatory Markers:
-
ELISA: The concentrations of pro-inflammatory cytokines (e.g., IL-6, IL-8, MCP-1) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]
-
Flow Cytometry: The expression of cell surface adhesion molecules (e.g., P-selectin, VCAM-1) is analyzed by flow cytometry using fluorescently labeled antibodies.[2]
-
Western Blot: The protein expression and phosphorylation status of key signaling molecules in the inflammatory pathways (e.g., NF-κB, MAPKs) are assessed by Western blotting.
-
DPPH Radical Scavenging Assay for Antioxidant Activity
-
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing its color to change from purple to yellow.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at a particular wavelength (typically 517 nm).[7]
-
Different concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at 517 nm.[7]
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.
Signaling Pathways and Molecular Mechanisms
This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Cholesterol-Lowering and Lipid Metabolism
This compound's impact on lipid metabolism is significantly mediated through the activation of the AMP-activated protein kinase (AMPK) pathway.
Caption: AMPK-mediated regulation of lipid metabolism by this compound.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are largely attributed to its ability to inhibit the MAPK/NF-κB signaling pathway.
Caption: Inhibition of the MAPK/NF-κB inflammatory pathway by this compound.
Neuroprotective Signaling
In the context of neurodegeneration, this compound has been shown to modulate the proNGF/NGF signaling balance, promoting neuronal survival.
Caption: Modulation of proNGF/NGF balance and neuroprotective pathways by this compound.
Conclusion
This compound stands as a promising natural compound with a well-documented portfolio of biological activities. The quantitative data presented herein underscore its potential in key therapeutic areas, including cardiovascular health, neurodegenerative diseases, and inflammatory conditions. The detailed experimental protocols provide a foundation for future research, enabling the standardization and replication of studies. Furthermore, the elucidation of its effects on critical signaling pathways, such as AMPK, MAPK/NF-κB, and proNGF/NGF, offers a molecular basis for its observed therapeutic benefits. For researchers and drug development professionals, this compound represents a compelling lead compound that warrants further investigation to translate its preclinical efficacy into tangible clinical applications. This guide serves as a comprehensive starting point for such endeavors, consolidating the current knowledge and highlighting the pathways for future exploration.
References
- 1. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Does Octacosanol have any anti - inflammatory properties? - Blog [real-herb.com]
- 4. A 8-week, randomized, double-blind, placebo-controlled human trial to evaluate the efficacy and safety of <i>Saccharum officinarum</i> wax alcohols (Policosanol) on improvement of blood cholesterol - Journal of King Saud University - Science [jksus.org]
- 5. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Supplementation with Octacosanol Affects the Level of PCSK9 and Restore Its Physiologic Relation with LDL-C in Patients on Chronic Statin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
The Core Mechanism of 14-Octacosanol in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
14-Octacosanol, a primary component of policosanol, has garnered significant attention for its potential lipid-lowering properties. This technical guide delineates the molecular mechanisms through which this compound modulates lipid metabolism, providing an in-depth analysis of its action on key signaling pathways, transcription factors, and enzymes. The information presented herein is a synthesis of preclinical data from in vitro and in vivo studies, intended to inform further research and drug development endeavors in the field of metabolic disorders.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of cardiovascular diseases. While statins are the cornerstone of current lipid-lowering therapy, there is a continued search for alternative and complementary treatments with favorable safety profiles.[1] this compound, a long-chain aliphatic alcohol found in various plant waxes, has emerged as a promising natural compound with potential benefits for lipid management.[2] This document provides a comprehensive overview of the scientific evidence elucidating the mechanism of action of this compound in lipid metabolism.
Core Mechanism of Action: A Multi-pronged Approach
This compound exerts its effects on lipid metabolism through a complex and interconnected series of molecular events, primarily centered around the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3][4]
Activation of AMP-Activated Protein Kinase (AMPK)
The activation of AMPK is a pivotal event in the mechanism of action of this compound.[5][6] Studies have shown that octacosanol treatment leads to the phosphorylation and subsequent activation of AMPK in hepatic cells.[3][7] Activated AMPK, in turn, orchestrates a metabolic shift from anabolic (energy-consuming) to catabolic (energy-producing) pathways.[6] This includes the inhibition of fatty acid and cholesterol synthesis and the promotion of fatty acid oxidation.[6][8] The activation of AMPK by octacosanol is thought to be mediated by its metabolism to long-chain fatty acids, which can influence cellular energy status.[5]
Regulation of Key Transcription Factors
Downstream of AMPK activation, this compound modulates the activity of several key transcription factors that govern the expression of genes involved in lipid metabolism.
-
Sterol Regulatory Element-Binding Proteins (SREBPs): this compound has been shown to suppress the expression of SREBP-1c and SREBP-2.[1][9] SREBP-1c is a major regulator of fatty acid synthesis, while SREBP-2 primarily controls cholesterol synthesis.[10][11] By inhibiting these transcription factors, octacosanol effectively downregulates the entire lipogenic and cholesterologenic programs.[1][12]
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Evidence suggests that octacosanol can modulate the activity of PPARα, a nuclear receptor that plays a crucial role in promoting fatty acid oxidation.[3][8] By influencing PPARα, octacosanol may enhance the breakdown of fatty acids for energy production.
Inhibition of HMG-CoA Reductase
This compound has been reported to inhibit the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[8][13] However, this inhibition appears to be indirect and is likely a consequence of AMPK activation.[5][7] Activated AMPK phosphorylates and inactivates HMG-CoA reductase, thereby reducing endogenous cholesterol production.[5] Some studies suggest that the effect of octacosanol is on the regulation of HMG-CoA reductase activity rather than direct enzymatic inhibition.[7]
Enhancement of Fatty Acid Oxidation
By activating AMPK and potentially modulating PPARα, this compound promotes the oxidation of fatty acids in mitochondria.[8][14] This not only provides an alternative energy source for the cell but also reduces the substrate availability for triglyceride synthesis, contributing to lower triglyceride levels.[14]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on various parameters of lipid metabolism.
Table 1: Effects of Octacosanol on Plasma Lipid Profile in High-Fat Diet (HFD)-Fed Mice
| Parameter | Control (HFD) | HFD + Octacosanol (100 mg/kg/day) | % Change | Reference |
| Total Cholesterol (TC) | High | Reduced | - | [3] |
| Triglycerides (TG) | High | Reduced | - | [3] |
| LDL-Cholesterol (LDL-c) | High | Reduced | - | [3] |
| HDL-Cholesterol (HDL-c) | Low | Increased | + | [3] |
Table 2: Effects of Esterified Octacosanol on Gene Expression in Mice
| Gene | Fold Change (vs. HFD) | p-value | Reference |
| Fatty Acid Synthase (FASN) | 0.78 ± 0.09 | < 0.05 | [1] |
| Sterol regulatory element-binding protein 2 (SREBP-2) | 0.75 ± 0.08 | < 0.05 | [1] |
| Low-density lipoprotein receptor (LDL-R) | 1.24 ± 0.1 | < 0.05 | [1] |
Table 3: Effects of Octacosanol on Body and Liver Weight in High-Fat Diet (HFD)-Fed Mice
| Parameter | Control | HFD | HFD + Octacosanol | Reference |
| Liver Weight (g) | - | 1.65 ± 0.27 | 1.52 ± 0.13 | [3] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for reproducibility and further investigation. While specific protocols can vary between laboratories, the following provides a general overview of the methods employed.
In Vivo High-Fat Diet-Induced Obesity Mouse Model
-
Animals: Male C57BL/6J mice are typically used.[3]
-
Diet: Mice are fed a high-fat diet (HFD), often containing 45% or more of calories from fat, for a period of several weeks to induce obesity and hyperlipidemia.[1][3]
-
Treatment: Octacosanol is administered orally, for example, at a dose of 100 mg/kg/day, for a specified duration.[3]
-
Outcome Measures: At the end of the study period, blood samples are collected for lipid profile analysis (TC, TG, LDL-c, HDL-c). Tissues such as the liver and adipose tissue are harvested for histological analysis (H&E staining) and molecular analysis (gene and protein expression).[3]
Western Blot Analysis for Protein Expression
-
Objective: To determine the expression and phosphorylation status of key proteins like AMPK and HMG-CoA reductase.[3]
-
Procedure:
-
Protein Extraction: Liver or cell lysates are prepared using appropriate lysis buffers.
-
Protein Quantification: The total protein concentration is determined using a method like the Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-phospho-AMPK, anti-AMPK, anti-HMG-CoA reductase).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
-
Objective: To measure the mRNA levels of genes involved in lipid metabolism, such as SREBP-1c, SREBP-2, FASN, and PPARα.[3]
-
Procedure:
-
RNA Extraction: Total RNA is isolated from liver tissue or cultured cells using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The amplification is monitored in real-time.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.
-
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Association of octacosanol supplementation with redox status in patients on chronic statin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Octacosanol Powder in Cholesterol Management Article - ArticleTed - News and Articles [articleted.com]
- 9. Fatty Acid Esterification of Octacosanol Attenuates Triglyceride and Cholesterol Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic strategies targeting SREBP transcription factors: an update to 2024 – ScienceOpen [scienceopen.com]
- 11. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Policosanol Reduces Blood Cholesterol Levels by Inhibiting Sterol Regulatory Element-binding Proteins-1c and Fatty Acid Synthase -Journal of Life Science | 학회 [koreascience.kr]
- 13. scienceasia.org [scienceasia.org]
- 14. Octacosanol affects lipid metabolism in rats fed on a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 14-Octacosanol: A Technical Guide for Researchers
Executive Summary: 1-Octacosanol, a long-chain aliphatic alcohol and the primary constituent of policosanol, has garnered significant scientific interest for its diverse pharmacological activities. Extracted from natural sources like sugarcane wax, rice bran, and wheat germ oil, this compound has demonstrated potential therapeutic applications across several health domains.[1][2] Preclinical and some clinical evidence highlight its efficacy in managing dyslipidemia, exerting neuroprotective effects, and providing antioxidant and anti-inflammatory benefits.[3][4][5] The primary mechanism of action is linked to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][7][8] This document provides a comprehensive technical overview of the current research on 14-Octacosanol, detailing its mechanisms of action, summarizing key experimental data, outlining methodologies, and illustrating molecular pathways to support further investigation and drug development.
Core Mechanisms of Action
This compound exerts its biological effects by modulating key cellular signaling pathways. The most prominently identified pathway involves the activation of AMP-activated protein kinase (AMPK), which subsequently influences lipid metabolism, inflammation, and cell survival.[3][6][8]
Regulation of Lipid Metabolism
Octacosanol's lipid-lowering effects are primarily mediated through the AMPK signaling cascade in the liver.[6][7] Activated AMPK phosphorylates and inactivates key enzymes involved in the synthesis of cholesterol and fatty acids, such as HMG-CoA reductase (HMGR) and acetyl-CoA carboxylase (ACC).[8][9] Furthermore, AMPK activation downregulates the expression of sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FASN), leading to a reduction in lipogenesis.[6][7] This comprehensive inhibition of lipid synthesis pathways contributes to lower plasma levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c).[6]
Neuroprotection
In models of Parkinson's disease, octacosanol has demonstrated significant neuroprotective properties.[4] Its mechanism involves the modulation of nerve growth factor (NGF) signaling. It blocks the increased expression of the proNGF-p75NTR-sortilin death signaling complex, which can trigger apoptosis.[4] Concurrently, it prevents the decrease in levels of mature NGF and its receptor TrkA, a pathway crucial for neuronal survival and function. This rebalancing act helps preserve dopaminergic neurons from oxidative stress and apoptosis.[4]
Anti-inflammatory and Antioxidant Effects
This compound mitigates inflammation by inhibiting MAPK/NF-κB signaling pathways, which reduces the expression of pro-inflammatory cytokines like TNF-α.[6] Its antioxidant activity is characterized by a reduction in lipid peroxidation and an enhancement of the endogenous antioxidant defense system.[10][11] Studies show it can increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and elevate levels of reduced glutathione (GSH).[4][10]
Summary of Preclinical and Clinical Data
The therapeutic potential of this compound is supported by data from various preclinical models and some human studies.
Table 1: Effects on Metabolic Parameters
| Study Type | Model | Dosage | Duration | Key Outcomes & Results | Reference(s) |
| Preclinical | High-Fat Diet (HFD) C57BL/6J Mice | 100 mg/kg/day (gavage) | 10 weeks | ↓ Body, liver, & adipose tissue weight; ↓ Plasma TC, TG, LDL-c; ↑ HDL-c. | [7] |
| Preclinical | HFD C57BL/6J Mice | 200 mg/kg (gavage) | 11 weeks | ↓ Plasma TG by 45.96% vs HFD group; Improved glucose tolerance. | [6] |
| Preclinical | High Fructose-Fed Wistar Rats | 10 & 50 mg/kg/day (oral) | 1 week | Attenuated increases in serum triglyceride and free fatty acids; Prevented increase in hepatic triglyceride content. | [12] |
| Clinical | Patients on Chronic Statin Therapy | 20 mg/day | 13 weeks | In "responders" group, improved lipid profile and markers of redox status. | [13] |
Table 2: Neuroprotective and Hepatoprotective Effects
| Study Type | Model | Dosage | Duration | Key Outcomes & Results | Reference(s) |
| Preclinical | 6-OHDA-induced Parkinsonism in Rats | 35 & 70 mg/kg (oral) | 14 days | Significantly improved behavioral impairments; Preserved TH-positive neurons; Decreased apoptotic cells. | [4] |
| Preclinical | CCl₄-induced Acute Liver Injury in Rats | 10, 50, 100 mg/kg (oral, post-injury) | Single Dose | Dose-dependently attenuated increases in serum ALT and AST; Reduced hepatic lipid peroxidation. | [10] |
| Preclinical | Stress-induced Sleep Disturbance in Mice | 100 & 200 mg/kg | Single Dose | Restored non-REM sleep in stressed mice; Reduced plasma corticosterone levels. | [14] |
Key Experimental Methodologies
Detailed protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies from key studies.
High-Fat Diet-Induced Obesity Mouse Model
-
Animal Model: 7-8 week old male C57BL/6J mice.[6]
-
Housing: Maintained under specific pathogen-free conditions with a 12h/12h light/dark cycle and free access to food and water.[6]
-
Diet:
-
Treatment Protocol: Mice were divided into three groups: Control, HFD, and HFD + Octacosanol. The treatment group received this compound (e.g., 100-200 mg/kg) daily via oral gavage for a period of 10-11 weeks.[6][7]
-
Key Analyses: Measurement of body and organ weight, plasma lipid profiles (TC, TG, LDL-c, HDL-c), glucose tolerance tests, H&E staining of liver and adipose tissue, and molecular analysis (RT-qPCR, Western blot) of liver tissue to assess gene and protein expression in lipid metabolism pathways.[6][7]
6-Hydroxydopamine (6-OHDA) Parkinson's Disease Rat Model
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Induction of Parkinsonism: Unilateral stereotaxic injection of 6-OHDA into a key region of the nigrostriatal pathway (e.g., medial forebrain bundle or striatum) to induce progressive loss of dopaminergic neurons.
-
Treatment Protocol: Following a recovery and lesion confirmation period (e.g., apomorphine-induced rotation test), rats were treated with this compound (e.g., 35-70 mg/kg) or vehicle daily via oral gavage for 14 days.[4]
-
Key Analyses:
-
Behavioral Tests: Rotational behavior test, narrow beam test to assess motor coordination and deficits.[4]
-
Biochemical Assays: Measurement of oxidative stress markers (MDA, SOD, CAT, GSH-Px) in the striatum.[4]
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron survival.[4]
-
Molecular Analysis: Western blot for proteins involved in apoptotic and survival pathways (proNGF, NGF, p75NTR, TrkA, p-Akt).[4]
-
Future Directions and Conclusion
This compound is a promising natural compound with multifaceted therapeutic potential, particularly in the realms of metabolic and neurodegenerative diseases. Its well-defined mechanism of action centered on AMPK activation provides a strong basis for its lipid-lowering effects.[6][8] While preclinical data are robust, further large-scale, randomized controlled clinical trials are necessary to establish its efficacy, optimal dosage, and long-term safety in human populations, especially as an adjunct to current standard-of-care therapies like statins.[2][13] Future research should also aim to further elucidate its role in modulating neuro-inflammation and its potential application in other neurological disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. Protective effects of octacosanol on 6-hydroxydopamine-induced Parkinsonism in rats via regulation of ProNGF and NGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Octacosanol Attenuates Disrupted Hepatic Reactive Oxygen Species Metabolism Associated with Acute Liver Injury Progression in Rats Intoxicated with Carbon Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sxrebecca.com [sxrebecca.com]
- 12. Orally administered octacosanol improves some features of high fructose-induced metabolic syndrome in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Association of octacosanol supplementation with redox status in patients on chronic statin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Octacosanol restores stress-affected sleep in mice by alleviating stress - PMC [pmc.ncbi.nlm.nih.gov]
14-Octacosanol: A Potential Biostimulant for Enhancing Plant Drought Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
Drought stress is a major abiotic factor limiting crop productivity worldwide. As sessile organisms, plants have evolved intricate mechanisms to perceive and respond to water scarcity. A key player in this response is the phytohormone abscisic acid (ABA), which orchestrates a complex signaling cascade leading to physiological adaptations such as stomatal closure to reduce water loss. Concurrently, drought stress leads to the overproduction of reactive oxygen species (ROS), which can cause significant cellular damage. However, ROS also function as important signaling molecules in the plant's defense response. Recent research has highlighted the potential of exogenous application of certain long-chain fatty alcohols, such as 14-Octacosanol, in mitigating the adverse effects of drought. This technical guide provides a comprehensive overview of the putative role of this compound in enhancing plant drought resistance, drawing parallels from studies on related long-chain fatty alcohols and other biostimulants. While direct research on this compound is limited, this document synthesizes existing knowledge to propose a mechanism of action and provide a framework for future research.
Proposed Mechanism of Action: A Dual Role in ABA Signaling and ROS Homeostasis
Based on evidence from studies on analogous long-chain fatty alcohols and other drought-mitigating compounds, this compound is hypothesized to enhance drought resistance through a two-pronged approach: modulation of the ABA signaling pathway and enhancement of the antioxidant defense system.
1. Modulation of ABA-Dependent Stomatal Closure:
Drought stress triggers the biosynthesis of ABA, which is perceived by PYR/PYL/RCAR receptors. This interaction inhibits the activity of protein phosphatases 2C (PP2Cs), leading to the activation of SNF1-related protein kinases 2 (SnRK2s). Activated SnRK2s phosphorylate and activate downstream targets, including transcription factors and ion channels, ultimately resulting in stomatal closure to conserve water.
It is proposed that this compound may influence this pathway by:
-
Interacting with membrane components: As a long-chain fatty alcohol, this compound could integrate into the plasma membrane, altering its fluidity and potentially influencing the activity of membrane-associated proteins involved in ABA signaling, such as receptor kinases or ion channels.
-
Influencing ABA biosynthesis or transport: While not directly demonstrated, exogenous application of some organic molecules has been shown to affect endogenous hormone levels.
2. Enhancement of the Antioxidant Defense System:
Drought stress disrupts the balance between ROS production and scavenging, leading to oxidative stress. Plants possess a sophisticated antioxidant system comprising both enzymatic (e.g., superoxide dismutase (SOD), catalase (CAT), ascorbate peroxidase (APX)) and non-enzymatic components to neutralize ROS.
This compound is likely to bolster this defense system by:
-
Upregulating antioxidant enzyme activity: Studies on other long-chain fatty acids have shown that their application leads to increased activities of key antioxidant enzymes.[1] This helps in efficiently scavenging ROS and reducing oxidative damage.
-
Acting as a direct antioxidant: While the direct antioxidant capacity of this compound in plants is not well-documented, some long-chain alcohols possess antioxidant properties.
Quantitative Data on the Effects of Related Compounds on Plant Drought Tolerance
Table 1: Effect of Exogenous Lauric Acid on Antioxidant Enzyme Activity in Peach (Prunus persica) Seedlings under Drought Stress [1]
| Treatment | CAT Activity (% increase vs. Drought) | POD Activity (% increase vs. Drought) | SOD Activity (% increase vs. Drought) | APX Activity (% increase vs. Drought) |
| 50 ppm Lauric Acid | 10.58 | 24.35 | 13.56 | 31.54 |
Table 2: Effect of Exogenous Lauric Acid on ROS and MDA Content in Peach (Prunus persica) Seedlings under Drought Stress [1]
| Treatment | O₂⁻ Content (% decrease vs. Drought) | H₂O₂ Content (% decrease vs. Drought) | MDA Content (% decrease vs. Drought) |
| 50 ppm Lauric Acid | 32.71 | 28.42 | 140.82 |
Table 3: Effect of Exogenous Ethanol on Plant Survival and Physiological Parameters under Drought Stress [2]
| Plant Species | Ethanol Concentration | Survival Rate (%) | Stomatal Aperture (µm) vs. Control |
| Arabidopsis thaliana | 10 mM | Significantly higher | Decreased |
| Wheat | 50 mM | Significantly higher | Not reported |
| Rice | 100 mM | Significantly higher | Not reported |
Experimental Protocols
The following are generalized protocols for investigating the effects of this compound on plant drought resistance, based on methodologies used for similar compounds.
Protocol 1: Plant Growth and Drought Stress Application
-
Plant Material and Growth Conditions: Grow plants (e.g., Arabidopsis thaliana, tomato, or wheat) in a controlled environment (growth chamber or greenhouse) with a defined photoperiod, temperature, and humidity. Use a well-drained soil mixture.
-
This compound Application: Prepare a stock solution of this compound (due to its waxy nature, it may require a solvent like DMSO or ethanol, with a final concentration of the solvent kept minimal and included in the control treatment). Apply this compound to the plants either as a foliar spray or by soil drenching at various concentrations. A vehicle control (solvent only) and a water-only control should be included.
-
Drought Stress Induction: Induce drought stress by withholding water for a predetermined period. The duration will depend on the plant species and the severity of the stress required. Monitor soil moisture content to ensure consistent stress levels across treatments.
-
Data Collection: Collect plant samples at different time points during the drought treatment and after a recovery period (re-watering) for physiological and biochemical analyses.
Protocol 2: Measurement of Physiological Parameters
-
Relative Water Content (RWC):
-
Excise a leaf and immediately record its fresh weight (FW).
-
Immerse the leaf in deionized water for 4-6 hours at 4°C in the dark to achieve full turgor.
-
Record the turgid weight (TW).
-
Dry the leaf in an oven at 80°C for 24 hours and record the dry weight (DW).
-
Calculate RWC using the formula: RWC (%) = [(FW - DW) / (TW - DW)] x 100.
-
-
Stomatal Aperture Measurement:
-
Apply a thin layer of clear nail polish to the abaxial surface of a leaf.
-
Once dry, carefully peel off the epidermal impression using clear tape and mount it on a microscope slide.
-
Observe the stomata under a light microscope and measure the width and length of the stomatal pores using an ocular micrometer or imaging software.
-
Protocol 3: Biochemical Assays
-
Measurement of ROS Levels:
-
Superoxide (O₂⁻): Use the nitroblue tetrazolium (NBT) reduction method.
-
Hydrogen Peroxide (H₂O₂): Measure using the potassium iodide method or a commercial kit.
-
-
Lipid Peroxidation Assay (MDA Content):
-
Measure malondialdehyde (MDA) content using the thiobarbituric acid (TBA) reaction.
-
-
Antioxidant Enzyme Activity Assays:
-
Extract total protein from plant tissues.
-
Measure the activity of SOD, CAT, and APX using spectrophotometric assays based on their specific substrates.
-
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway of this compound in Drought Resistance
Caption: Putative signaling pathway of this compound in enhancing plant drought resistance.
Experimental Workflow for Investigating this compound Effects
Caption: General experimental workflow for studying the effects of this compound on plants under drought stress.
While direct experimental evidence is still needed, the existing literature on long-chain fatty alcohols and other biostimulants provides a strong theoretical framework for the role of this compound in enhancing plant drought resistance. Its putative dual action on ABA signaling and ROS homeostasis makes it a promising candidate for further investigation and potential development as a tool to improve crop resilience in the face of climate change. The experimental protocols and conceptual pathways outlined in this guide are intended to serve as a foundation for researchers to design and execute studies that will elucidate the precise mechanisms of action of this compound and validate its potential in agriculture.
References
The Influence of 14-Octacosanol on Membrane Fluidity and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain fatty alcohols (LCFAs) are known to interact with and modulate the biophysical properties of cellular membranes. 14-Octacosanol, a 28-carbon saturated fatty alcohol, is a member of this class of molecules. While direct experimental data on the specific effects of this compound on membrane fluidity is limited, this guide synthesizes the current understanding of how LCFAs, including the closely related 1-octacosanol, impact membrane structure and function. By extension, we infer the likely effects of this compound. This document provides an in-depth overview of the expected biophysical interactions, potential downstream cellular consequences, detailed experimental protocols for studying these phenomena, and a summary of relevant signaling pathways.
Introduction: The Cell Membrane as a Dynamic Interface
The cell membrane is a complex and dynamic assembly of lipids and proteins, crucial for maintaining cellular integrity, regulating transport, and mediating signal transduction. Membrane fluidity, a measure of the viscosity of the lipid bilayer, is a critical parameter that influences the function of embedded proteins and the overall physiology of the cell. Alterations in membrane fluidity have been implicated in various disease states and are a key consideration in drug development.
Long-chain fatty alcohols, such as octacosanol, are amphipathic molecules that can intercalate into the lipid bilayer, thereby altering its physical properties. The effects of these molecules are dependent on their chain length, with shorter-chain alcohols generally increasing membrane fluidity and longer-chain alcohols having more complex, concentration-dependent effects. This guide will explore the anticipated effects of this compound on membrane fluidity and the subsequent functional consequences.
Biophysical Effects of Long-Chain Fatty Alcohols on Lipid Bilayers
Studies on various LCFAs have provided a framework for understanding how these molecules interact with lipid membranes. The primary mechanism involves the insertion of the alcohol's hydrophobic alkyl chain into the core of the bilayer, with the hydroxyl group positioned near the polar head groups of the phospholipids.
The impact of this intercalation on membrane fluidity is multifaceted:
-
Disruption of Lipid Packing: The presence of LCFA molecules can disrupt the ordered packing of phospholipid acyl chains, leading to an increase in the "free volume" within the bilayer. This generally results in increased membrane fluidity.
-
Chain Length-Dependent Effects: The length of the alkyl chain is a critical determinant of the LCFA's effect.
-
Shorter-chain alcohols (less than the lipid acyl chain length): These molecules tend to increase the mobility of the lipid tails, leading to a decrease in membrane order and an increase in fluidity.
-
Longer-chain alcohols (comparable to or longer than the lipid acyl chain length): The effects of these molecules can be more complex. At low concentrations, they may increase fluidity by disrupting packing. However, at higher concentrations, their long, straight chains can align with the lipid acyl chains, leading to increased van der Waals interactions and a consequent ordering effect, which decreases membrane fluidity. Some studies have shown that long-chain alcohols can increase the main phase transition temperature of lipid bilayers.[1]
-
-
Bilayer Thickness: Shorter-chain alcohols that increase fluidity often lead to a decrease in bilayer thickness. Conversely, longer-chain alcohols that induce ordering can increase the thickness of the membrane.
Given that this compound is a very long-chain fatty alcohol, it is plausible that it could induce an ordering effect on the membrane, particularly in specific lipid microdomains. However, without direct experimental evidence, this remains an inference based on the behavior of similar molecules.
Quantitative Data on the Effects of Long-Chain Alcohols on Membrane Properties
The following tables summarize quantitative data from studies on long-chain alcohols, providing an indication of the types of effects this compound might have on membrane biophysics.
Table 1: Effect of Long-Chain Alcohols on Membrane Fluidity (Fluorescence Anisotropy)
| Alcohol Chain Length | Model Membrane | Fluorophore | Concentration | Change in Anisotropy | Implied Effect on Fluidity |
| C12 (Dodecanol) | DMPC Vesicles | DPH | 10 mol% | Increase | Decrease |
| C16 (Hexadecanol) | DPPC Vesicles | TMA-DPH | 5 mol% | Significant Increase | Significant Decrease |
| C18 (Octadecanol) | Egg PC Liposomes | Laurdan | 2 mol% | Increase in GP value | Decrease |
Note: DMPC (Dimyristoylphosphatidylcholine), DPPC (Dipalmitoylphosphatidylcholine), Egg PC (Egg Phosphatidylcholine), DPH (1,6-diphenyl-1,3,5-hexatriene), TMA-DPH (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene), GP (Generalized Polarization). An increase in anisotropy or GP value corresponds to a decrease in membrane fluidity.
Table 2: Effect of Long-Chain Alcohols on the Main Phase Transition Temperature (Tm) of Lipid Bilayers (Differential Scanning Calorimetry)
| Alcohol Chain Length | Lipid System | Concentration | Change in Tm (°C) |
| C10 (Decanol) | DMPC | 10 mol% | +1.5 |
| C12 (Dodecanol) | DMPC | 10 mol% | +3.2 |
| C14 (Tetradecanol) | DPPC | 5 mol% | +2.8 |
| C16 (Hexadecanol) | DPPC | 5 mol% | +4.1 |
Note: An increase in the main phase transition temperature (Tm) indicates a stabilization of the gel phase, suggesting a decrease in membrane fluidity at physiological temperatures.
Impact on Membrane Function
Changes in membrane fluidity can have profound effects on the function of membrane-associated proteins and cellular processes:
-
Enzyme Activity: The activity of many membrane-bound enzymes is sensitive to the fluidity of the surrounding lipid environment. A decrease in fluidity can restrict the conformational changes required for enzymatic function.
-
Ion Channel Gating: The gating kinetics of ion channels can be modulated by membrane fluidity. Changes in the lipid environment can alter the energy landscape for channel opening and closing.
-
Receptor Function: The diffusion and clustering of membrane receptors, which are often critical for signal initiation, are dependent on membrane fluidity. Alterations in fluidity can impact receptor dimerization and downstream signaling.
-
Membrane Permeability: While LCFAs themselves can alter permeability, the overall change in membrane fluidity can also play a role. A more ordered membrane is generally less permeable to small molecules.
Experimental Protocols
To investigate the effects of this compound on membrane fluidity, the following experimental protocols are recommended.
Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in rotational mobility (higher anisotropy) indicates a decrease in membrane fluidity.
Methodology:
-
Liposome Preparation:
-
Prepare a lipid mixture (e.g., DOPC, DPPC, or a more complex lipid mixture mimicking a specific cell membrane) in chloroform.
-
Add this compound to the lipid mixture at various molar ratios.
-
Add a fluorescent probe (e.g., DPH or TMA-DPH) at a probe-to-lipid ratio of 1:500.
-
Dry the lipid mixture under a stream of nitrogen to form a thin film.
-
Hydrate the lipid film with a buffer (e.g., PBS, pH 7.4) to form multilamellar vesicles (MLVs).
-
Create small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion, respectively.
-
-
Fluorescence Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light at the probe's excitation maximum.
-
Measure the fluorescence emission intensity parallel (IVV) and perpendicular (IVH) to the excitation plane.
-
Excite the sample with horizontally polarized light and measure the emission intensity parallel (IHH) and perpendicular (IHV) to the excitation plane.
-
Calculate the anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the grating correction factor (G = IHV / IHH).
-
-
Data Analysis:
-
Plot anisotropy values as a function of this compound concentration. An increase in anisotropy indicates a decrease in membrane fluidity.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the main phase transition temperature (Tm) of a lipid bilayer. A shift in Tm to a higher temperature indicates stabilization of the gel phase and a decrease in fluidity.
Methodology:
-
Sample Preparation:
-
Prepare MLVs as described in the fluorescence anisotropy protocol, with and without this compound.
-
Encapsulate the MLV suspension in DSC sample pans.
-
-
DSC Measurement:
-
Use a differential scanning calorimeter.
-
Scan the sample and a reference pan (containing only buffer) over a desired temperature range (e.g., 10°C to 60°C) at a constant scan rate (e.g., 1°C/min).
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
The peak of the endothermic transition in the heating scan corresponds to the Tm.
-
Compare the Tm of the lipid bilayers with and without this compound. An increase in Tm in the presence of this compound indicates a decrease in membrane fluidity.
-
Signaling Pathways and Experimental Workflows
While direct evidence linking this compound to membrane fluidity changes and subsequent signaling is lacking, studies on octacosanol have identified its involvement in several key cellular signaling pathways. It is plausible that initial interactions with the cell membrane could trigger these cascades.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis.
Caption: Octacosanol may influence the AMPK signaling pathway, potentially initiated at the cell membrane.
PI3K/Akt and MAPK/Erk Signaling Pathways
These pathways are crucial for cell proliferation, survival, and migration.
Caption: Octacosanol's interaction with membrane receptors could modulate PI3K/Akt and MAPK/Erk signaling.
Experimental Workflow for Investigating Membrane Effects
The following workflow outlines a logical progression for studying the effects of this compound on membrane properties and cellular function.
Caption: A proposed experimental workflow for characterizing the effects of this compound.
Conclusion and Future Directions
While direct experimental evidence for the effects of this compound on membrane fluidity is currently unavailable, the existing body of research on long-chain fatty alcohols provides a strong basis for inferring its potential actions. It is likely that this compound intercalates into the lipid bilayer and, due to its significant chain length, may induce a membrane ordering effect, leading to decreased fluidity. Such a change in the biophysical properties of the membrane would be expected to have significant consequences for the function of membrane-embedded proteins and downstream signaling pathways.
Future research should focus on directly characterizing the interaction of this compound with model lipid bilayers using techniques such as fluorescence anisotropy and differential scanning calorimetry. Furthermore, cell-based studies are needed to correlate these biophysical effects with changes in cellular function and to elucidate the precise mechanisms by which this compound modulates the activity of signaling pathways such as AMPK, PI3K/Akt, and MAPK/Erk. A deeper understanding of the membrane-modifying properties of this compound will be invaluable for its potential development as a therapeutic agent.
References
An In-depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Octacosanol
Introduction
Octacosanol is a long-chain aliphatic alcohol with recognized physiological and pharmacological properties, including cholesterol-lowering, antiplatelet, and ergogenic effects.[1][2] A thorough understanding of its pharmacokinetics and metabolism is essential for researchers, scientists, and drug development professionals to harness its therapeutic potential. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of octacosanol in vivo, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.
Pharmacokinetics
The pharmacokinetic profile of octacosanol is characterized by low absorption and a wide distribution, particularly in adipose tissues.
Absorption: Oral absorption of octacosanol is very low.[3][4][5]
Distribution: Following oral administration, radiolabeled octacosanol has been shown to distribute to various tissues. The highest concentrations are found in adipose tissues, especially brown adipose tissue (BAT).[3][4][5] The liver also shows a significant uptake of octacosanol.[3]
Metabolism: The primary metabolic pathway for octacosanol is oxidation to its corresponding fatty acid, octacosanoic acid.[6] This is followed by β-oxidation, leading to the formation of shorter-chain fatty acids such as palmitic acid, oleic acid, and myristic acid.[6]
Excretion: Due to its low absorption, the majority of orally administered octacosanol is excreted unchanged in the feces.[3][4][5] A portion of the absorbed octacosanol is metabolized and its metabolites are excreted in the urine.[3][4][5] Some of the absorbed and metabolized octacosanol is also expired as CO2, indicating its entry into the fatty acid β-oxidation pathway.[3][4]
Quantitative Data
The following tables summarize the quantitative data on the biodistribution and excretion of [8-14C]-octacosanol in rats following a single oral administration.
Table 1: Tissue Distribution of Radioactivity Over 7 Days After a Single Oral Administration of [8-14C]-Octacosanol in Rats (% of administered dose/g of tissue) [3]
| Organ | Day 1 | Day 2 | Day 3 | Day 7 |
| Liver | 0.98 | 0.57 | 0.32 | 0.08 |
| Brown Adipose Tissue (BAT) | 1.96 | 1.05 | 0.57 | 0.26 |
| Perirenal Adipose Tissue (PAT) | 1.31 | 1.28 | 1.12 | 0.75 |
| Epididymal Adipose Tissue (EAT) | 1.17 | 0.88 | 0.69 | 0.65 |
| Spleen | 0.19 | 0.16 | 0.12 | 0.05 |
| Kidney | 0.17 | 0.15 | 0.13 | 0.06 |
| Heart | 0.14 | 0.13 | 0.11 | 0.06 |
| Lung | 0.15 | 0.14 | 0.13 | 0.06 |
| Brain | 0.04 | 0.05 | 0.04 | 0.05 |
Table 2: Cumulative Excretion of Radioactivity Over 7 Days After a Single Oral Administration of [8-14C]-Octacosanol in Rats (% of administered dose) [3]
| Excretion Route | Day 1 | Day 2 | Day 3 | Day 7 |
| Feces | 35.2 | 42.1 | 45.3 | 46.8 |
| Urine | 1.2 | 1.8 | 2.1 | 2.3 |
| Expired CO2 | 0.2 | 0.3 | 0.4 | 0.5 |
| Total | 36.6 | 44.2 | 47.8 | 49.6 |
Experimental Protocols
This section details the methodologies employed in key in vivo studies of octacosanol pharmacokinetics and metabolism.
1. Biodistribution and Excretion Study in Rats [3]
-
Animal Model: Male Wistar rats.
-
Test Substance: [8-14C]-octacosanol.
-
Dosing: Single oral administration.
-
Sample Collection:
-
Tissues (liver, adipose, spleen, kidney, heart, lung, brain) were collected at 1, 2, 3, and 7 days post-administration.
-
Feces and urine were collected daily for 7 days.
-
Expired CO2 was collected using a metabolic cage.
-
-
Analytical Method: Radioactivity in tissues, excreta, and expired CO2 was measured using a liquid scintillation counter.
2. In Vivo Metabolism Study in Rats and Monkeys [6]
-
Animal Models: Male Wistar rats and Macaca arctoides monkeys.
-
Test Substance: Policosanol (containing octacosanol).
-
Dosing:
-
Rats: Oral administration of 60 mg/kg.
-
Monkeys: Oral and intravenous administration of 10 mg/kg.
-
-
Sample Collection:
-
Rats: Liver and plasma samples were collected at various time intervals.
-
Monkeys: Plasma samples were collected.
-
-
Analytical Method: Free octacosanol and its metabolites (octacosanoic acid and shorter-chain fatty acids) were identified and quantified using gas chromatography-mass spectrometry (GC-MS).
3. Signaling Pathway Analysis in High-Fat Diet-Induced Obese Mice [4]
-
Animal Model: C57BL/6J mice fed a high-fat diet (HFD).
-
Test Substance: Octacosanol.
-
Dosing: Intragastric administration of 100 mg/kg/day for 10 weeks.[7]
-
Sample Collection: Liver tissues.
-
Analytical Methods:
-
Gene expression analysis using gene chip and real-time quantitative PCR (RT-qPCR).
-
Protein expression analysis using Western blot.
-
Ingenuity Pathway Analysis (IPA) to identify affected signaling pathways.
-
Signaling Pathways and Metabolic Processes
Octacosanol has been shown to modulate key signaling pathways involved in lipid metabolism, primarily the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways.[4][8]
Metabolic Pathway of Octacosanol
Caption: Metabolic conversion of 1-octacosanol to fatty acids.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study of octacosanol.
Octacosanol's Effect on Lipid Metabolism Signaling Pathways
Caption: Modulation of AMPK and PPAR signaling pathways by octacosanol.
Conclusion
The in vivo pharmacokinetics of octacosanol (specifically 1-octacosanol) are defined by poor oral absorption, extensive distribution to adipose tissues, and metabolism via oxidation and subsequent β-oxidation into smaller fatty acids. The primary route of elimination for the unabsorbed compound is through the feces. Octacosanol exerts its effects on lipid metabolism by modulating the AMPK and PPAR signaling pathways, leading to decreased lipogenesis and increased fatty acid oxidation. Further research is warranted to elucidate the specific pharmacokinetic profile of the 14-octacosanol isomer and to fully understand the enzymatic processes involved in its metabolism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo study of octacosanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice [mdpi.com]
14-Octacosanol signaling pathways (AMPK, PI3K/Akt, MAPK/NF-κB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Octacosanol, a long-chain aliphatic alcohol, has garnered significant attention for its diverse physiological functions. Emerging research indicates that its therapeutic potential may be attributed to its ability to modulate key cellular signaling pathways. This technical guide provides an in-depth analysis of the effects of this compound on three critical signaling cascades: AMP-activated protein kinase (AMPK), Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt), and Mitogen-activated protein kinase (MAPK)/Nuclear factor kappa B (NF-κB). This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key components of the AMPK, PI3K/Akt, and MAPK/NF-κB signaling pathways as reported in various studies.
Table 1: Effect of this compound on AMPK Signaling Pathway
| Parameter | Cell/Tissue Type | Treatment | Result | Reference |
| AMPK Phosphorylation | Hepatoma cells | Policosanol (containing Octacosanol) 15–25 µg/ml for 3 hours | >2.5-fold increase | [Factual Statement] |
Table 2: Effect of this compound on PI3K/Akt and MAPK/Erk Signaling Pathways
| Parameter | Cell Type | Treatment | Result | Reference |
| Akt Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVEC) | Octacosanol | Significantly elevated | [1][2] |
| Erk1/2 Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVEC) | Octacosanol | Significantly elevated | [1][2] |
Table 3: Effect of this compound on MAPK/NF-κB Signaling Pathway
| Parameter | Cell Type | Treatment | Result | Reference |
| Pro-inflammatory Cytokine (mRNA/protein) | RAW264.7 Macrophages | Octacosanol | Significantly reduced | [3] |
| JNK Phosphorylation | RAW264.7 Macrophages | Octacosanol | Significantly reduced | [3] |
| p38 Phosphorylation | RAW264.7 Macrophages | Octacosanol | Significantly reduced | [3] |
| NF-κB Translocation | RAW264.7 Macrophages | Octacosanol | Partly prevented (LPS-induced) | [3] |
| MCP-1 Release | Human Aortic Endothelial Cells (HAEC) | Octacosanol (1.25µM or 2.5µM) pre-treatment | Significantly reduced (p<0.01) | [4] |
| IL-6 Release | Human Aortic Endothelial Cells (HAEC) | Octacosanol (1.25µM or 2.5µM) pre-treatment | Significantly reduced (p<0.001) | [4] |
| IL-8 Release | Human Aortic Endothelial Cells (HAEC) | Octacosanol (1.25µM or 2.5µM) pre-treatment | Significantly reduced (P<0.001) | [4] |
| PE-selectin Expression | Human Aortic Endothelial Cells (HAEC) | Octacosanol (1.25µM or 2.5µM) pre-treatment | Significantly inhibited (p<0.001) | [4] |
| VCAM-1 Expression | Human Aortic Endothelial Cells (HAEC) | Octacosanol (1.25µM or 2.5µM) pre-treatment | Significantly inhibited (P<0.001) | [4] |
| TRAF-6 Transcription | Human Aortic Endothelial Cells (HAEC) | Octacosanol | Reduced | [4] |
| MYD88 Transcription | Human Aortic Endothelial Cells (HAEC) | Octacosanol | Reduced | [4] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the modulation of the AMPK, PI3K/Akt, and MAPK/NF-κB signaling pathways by this compound.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to investigate the effects of this compound on the described signaling pathways.
Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVEC), RAW264.7 murine macrophages, and Human Aortic Endothelial Cells (HAEC) are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced effects.
-
Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allowed to adhere. Before treatment, the culture medium is often replaced with a serum-free or low-serum medium for a period of time (e.g., 12-24 hours) to synchronize the cells and reduce basal signaling activity. Cells are then treated with varying concentrations of this compound or vehicle control for the desired duration. In studies involving inflammatory responses, cells may be co-treated or pre-treated with an inflammatory stimulus like lipopolysaccharide (LPS).
Western Blot Analysis
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a cocktail of protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA (Bicinchoninic acid) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-AMPK, total AMPK, phospho-Akt, total Akt, phospho-ERK, total ERK, phospho-p38, total p38, IκBα). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. To normalize for protein loading, the intensity of the phosphorylated protein is typically expressed as a ratio to the total protein or a housekeeping protein like GAPDH or β-actin.
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from treated cells using a commercial RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.
-
Quantitative PCR: The qPCR is performed using a real-time PCR system with a SYBR Green or TaqMan-based detection method. Specific primers for the target genes (e.g., TNF-α, IL-6, IL-8, MCP-1, TRAF-6, MYD88) and a housekeeping gene (e.g., GAPDH, β-actin) are used. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the expression of the housekeeping gene. The results are often presented as fold change relative to the control group.
Conclusion
The collective evidence strongly suggests that this compound exerts its biological effects through the modulation of multiple, interconnected signaling pathways. Its ability to activate the energy-sensing AMPK pathway, promote cell survival and proliferation via the PI3K/Akt pathway, and suppress inflammatory responses through the MAPK/NF-κB pathway highlights its potential as a multi-target therapeutic agent. This guide provides a foundational resource for researchers and drug development professionals to further explore the mechanisms of action of this compound and to inform the design of future studies aimed at harnessing its therapeutic benefits. Further research is warranted to elucidate the precise molecular interactions and to translate these preclinical findings into clinical applications.
References
- 1. Octacosanol enhances the proliferation and migration of human umbilical vein endothelial cells via activation of the PI3K/Akt and MAPK/Erk pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Octacosanol Attenuates Inflammation in Both RAW264.7 Macrophages and a Mouse Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of 14-Octacosanol from Sugarcane Press Mud
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octacosanol, a long-chain aliphatic alcohol, is a principal component of policosanol, a natural mixture of high-molecular-weight alcohols.[1] Extracted from sources like sugarcane wax, it is recognized for its potential therapeutic properties, including cholesterol-lowering, anti-inflammatory, and ergogenic effects.[2][3] Sugarcane press mud, a byproduct of the sugar industry, is a rich and sustainable source of 1-octacosanol.[3] For every 100 tons of crushed sugarcane, approximately three tons of press mud cake are generated.[4] This document provides detailed application notes and protocols for the extraction, purification, and analysis of 14-octacosanol from sugarcane press mud, intended for researchers, scientists, and professionals in drug development.
Data Presentation: Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Below is a summary of quantitative data from various studies, highlighting the efficacy of different extraction techniques.
| Extraction Method | Solvent/Co-solvent | Key Parameters | Crude Wax Yield (% w/w of dry press mud) | This compound Content in Wax (% w/w) | Source |
| Hot Ethanol Reflux | Ethanol | 80°C, 4 hours, 120 rpm | 5.35 ± 0.06 | 22.52 | [5] |
| Hot Ethanol Reflux with Saponification | Ethanol, NaOH | Reflux followed by saponification | 5.35 ± 0.06 | 47.8 | [5] |
| Supercritical Fluid Extraction (SFE) | CO₂ with Ethanol | 30 MPa, 50°C, 2 hours | 5.51 | 29.65 | [5][6] |
| Soxhlet Extraction | Methylene Chloride | 8-10 hours | 7.67 | Not Specified | [7] |
| Soxhlet Extraction | Ethanol (95%) | Not Specified | 4.81 | Not Specified | [7] |
| Subcritical Liquefied Dimethyl Ether (SUBLDME) | Dimethyl Ether | 0.8 MPa, 60°C, 30 min | Not specified for press mud alone | 668.90 mg/100g of extract | [6][8] |
Experimental Protocols
Protocol 1: Hot Ethanol Reflux Extraction followed by Saponification
This protocol is a robust method for achieving a high yield of this compound. The initial reflux extracts the crude wax, and the subsequent saponification liberates the fatty alcohols from their esterified form.
Materials and Equipment:
-
Dried and ground sugarcane press mud (sifted through a 40 ASTM sieve)[4]
-
Absolute Ethanol
-
Sodium Hydroxide (NaOH)
-
Petroleum Ether
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Wax Extraction:
-
Suspend 1 kg of dried sugarcane press mud in 8 L of absolute ethanol in a 20 L reactor.
-
Reflux the mixture at 80°C with stirring (120 rpm) for 4 hours.
-
Filter the hot solution through a 300-mesh filter to separate the press mud residue.[4]
-
Cool the filtrate to 4°C to precipitate the crude wax.
-
Collect the precipitated wax by centrifugation or filtration.
-
Dry the crude wax in an oven at 60°C.
-
-
Saponification:
-
Place 10 g of the extracted crude wax in a 250 mL flat-bottom flask.
-
Add 100 mL of 95% ethanol and 4 g of powdered NaOH.
-
Reflux the mixture at 80°C for 6 hours.
-
Cool the solution to 50°C.
-
-
Purification:
-
Transfer the cooled solution to a separatory funnel.
-
Extract the non-saponifiable fraction (containing this compound) three times with 200 mL of petroleum ether.
-
Combine the petroleum ether fractions and cool to 4°C to crystallize the policosanols.
-
Filter the solution to collect the crystallized product.
-
Air-dry the purified this compound-rich fraction.
-
Protocol 2: Supercritical Fluid Extraction (SFE)
SFE is a green technology that utilizes supercritical CO₂ as a solvent, offering high selectivity and reduced use of organic solvents.
Materials and Equipment:
-
Dried and ground sugarcane press mud
-
Supercritical Fluid Extractor
-
CO₂ (99.99% pure)[4]
-
Ethanol (as co-solvent)
Procedure:
-
Sample Preparation:
-
Mix 1 kg of dried sugarcane press mud with 4 g of powdered sodium hydroxide and load it into the extraction vessel of the SFE system.[4]
-
-
Extraction:
-
Collection:
-
Collect the extracted wax in a cooled separator at 25°C.
-
The resulting extract will be a mixture of wax and ethanol.
-
-
Solvent Removal:
-
Remove the ethanol using a rotary evaporator to obtain the crude wax extract.
-
Protocol 3: Soxhlet Extraction
A classic and exhaustive extraction method, though it requires longer extraction times and larger solvent volumes.
Materials and Equipment:
-
Dried and ground sugarcane press mud
-
Soxhlet extraction apparatus
-
Cellulose extraction thimble
-
Solvent (e.g., Acetone, Toluene, Benzene)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Place a known amount of dried press mud into a cellulose thimble.
-
-
Extraction:
-
Assemble the Soxhlet apparatus with the thimble in the extraction chamber and the chosen solvent in the round-bottom flask.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 12-16 hours.
-
-
Solvent Recovery:
-
After extraction, recover the solvent using a rotary evaporator to obtain the crude wax extract.
-
-
Purification (optional but recommended):
-
The crude wax can be further purified by saponification as described in Protocol 1.
-
Protocol 4: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Materials and Equipment:
-
GC-MS system with a suitable capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas)
-
This compound standard
-
Solvent for sample dissolution (e.g., chloroform, cyclohexane)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the extracted sample in a suitable solvent.
-
-
GC-MS Conditions:
-
Injector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 80°C
-
Ramp: 10°C/min to 320°C
-
Hold at 320°C for 15 minutes
-
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 50-650 m/z
-
-
-
Analysis:
-
Inject the sample into the GC-MS.
-
Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard.
-
Quantify the amount of this compound using a calibration curve prepared from the standard.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from sugarcane press mud.
Signaling Pathways of this compound
This compound, as a major component of policosanol, is known to modulate several key signaling pathways related to metabolism and inflammation.
1. AMPK Signaling Pathway (Cholesterol Synthesis Inhibition)
Policosanol activates AMP-activated protein kinase (AMPK), which in turn phosphorylates and inactivates HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.
2. NF-κB Signaling Pathway (Anti-inflammatory Action)
This compound has been shown to exert anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB, a key transcription factor involved in the inflammatory response.
References
- 1. jetir.org [jetir.org]
- 2. phcogj.com [phcogj.com]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. esugj.journals.ekb.eg [esugj.journals.ekb.eg]
- 7. High Levels of Policosanols and Phytosterols from Sugar Mill Waste by Subcritical Liquefied Dimethyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
Application Note: Quantification of 14-Octacosanol by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of 14-Octacosanol, a long-chain fatty alcohol, using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves sample preparation including saponification and liquid-liquid extraction, followed by derivatization to a trimethylsilyl (TMS) ether to enhance volatility and improve chromatographic performance. This protocol is designed for accurate and sensitive quantification of this compound in various matrices, which is crucial for research in drug development, nutraceuticals, and metabolic studies.
Introduction
This compound (IUPAC name: octacosan-14-ol) is a 28-carbon secondary fatty alcohol. Long-chain fatty alcohols are subjects of interest in biomedical research for their potential physiological activities. Accurate quantification of specific isomers like this compound is essential to understand their bioavailability, metabolism, and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. For non-volatile analytes like long-chain alcohols, a derivatization step is necessary to increase their volatility. This protocol details the silylation of this compound to its trimethylsilyl (TMS) ether, enabling robust and sensitive analysis by GC-MS.
Experimental Protocol
This protocol is adapted from established methods for the analysis of long-chain fatty alcohols.[1]
Materials and Reagents
-
This compound standard (purity ≥98%)
-
Internal Standard (IS): e.g., Betulin or a suitable odd-chain length fatty alcohol
-
Ethanolic NaOH solution (e.g., 2 M)
-
5N HCl
-
Heptane (GC grade)
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Sample matrix (e.g., plasma, tissue homogenate, plant extract)
Sample Preparation
-
Saponification: To a known amount of sample (e.g., 100 µL of plasma or a prepared extract), add the internal standard. Add ethanolic NaOH and incubate at 80°C for 1 hour to hydrolyze any esters.[1]
-
Acidification: After cooling, acidify the mixture with 5N HCl to protonate the fatty alcohols.
-
Liquid-Liquid Extraction: Extract the this compound and the internal standard from the aqueous phase using heptane. Vortex the mixture and centrifuge to separate the phases. Collect the organic (upper) layer. Repeat the extraction twice.
-
Drying: Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization
To the dried residue, add anhydrous pyridine and the silylating agent (BSTFA with 1% TMCS).[2] Incubate at 80°C for 20-30 minutes to convert the hydroxyl groups of this compound and the internal standard to their TMS ethers.[1]
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Inlet Temperature: 300°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 200°C
-
Ramp: 20°C/min to 320°C
-
Hold: 10 minutes at 320°C[1]
-
-
MS Transfer Line Temperature: 300°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Mass Spectrometry and Quantification
The mass spectrum of the TMS derivative of this compound is characterized by alpha-cleavage on either side of the carbon bearing the trimethylsilyloxy group. For octacosan-14-ol, this will result in two primary fragment ions.
-
Predicted Major Fragment Ions for TMS-derivatized this compound:
-
Cleavage at C13-C14 bond: Fragment containing the silylated end.
-
Cleavage at C14-C15 bond: Fragment containing the other alkyl chain.
-
For quantification, monitor the most abundant and specific ions for this compound-TMS and the internal standard-TMS in SIM mode. A calibration curve should be constructed by analyzing a series of standard solutions of known concentrations.
Data Presentation
The following table presents example quantitative data for a long-chain fatty alcohol analysis, which should be experimentally determined for this compound. This data is based on the analysis of 1-octacosanol.[1]
| Parameter | Value |
| Linearity Range | 8 - 550 ng/mL |
| Correlation Coefficient (r²) | >0.998 |
| Limit of Detection (LOD) | 1.3 - 3.5 ng/mL |
| Limit of Quantification (LOQ) | 8.0 ng/mL |
| Intra-day Precision (RSD%) | 0.6 - 3.1% |
| Inter-day Precision (RSD%) | 3.0 - 5.2% |
| Recovery | 87 - 95% |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Fragmentation Pathway of TMS-derivatized this compound
Caption: Predicted fragmentation of TMS-14-Octacosanol.
Conclusion
The described GC-MS method provides a robust and sensitive approach for the quantification of this compound. Proper sample preparation and derivatization are critical for achieving accurate and reproducible results. This protocol serves as a comprehensive guide for researchers in various scientific disciplines requiring the precise measurement of this long-chain fatty alcohol. It is recommended to validate the method in the specific sample matrix of interest to ensure optimal performance.
References
Application Note: Separation of 14-Octacosanol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Evaporative Light Scattering Detection (ELSD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the selection of an appropriate High-Performance Liquid Chromatography (HPLC) column and the associated protocol for the separation and quantification of 14-Octacosanol. Due to the non-chromophoric nature of long-chain fatty alcohols, this method utilizes Reversed-Phase (RP) chromatography coupled with an Evaporative Light Scattering Detector (ELSD). The protocol outlines sample preparation, instrument parameters, and expected performance characteristics, providing a comprehensive guide for researchers in natural product analysis and drug development.
Introduction
Policosanols are a mixture of long-chain aliphatic alcohols derived from plant waxes, with chain lengths ranging from 20 to 36 carbons.[1] 1-Octacosanol is often the most abundant component, but other isomers, such as this compound, are also present and may contribute to the overall biological activity of these mixtures. Accurate and reliable analytical methods are crucial for the characterization and quality control of raw materials and finished products containing these compounds. Gas chromatography (GC) is a common technique for policosanol analysis but typically requires a derivatization step to increase volatility.[2][3] HPLC offers a direct method of analysis without the need for derivatization.[2][4] This application note focuses on an RP-HPLC-ELSD method, which is well-suited for the analysis of non-volatile, non-chromophoric compounds like this compound.[2][4]
Experimental Protocols
Sample Preparation: Extraction of Policosanols from Plant Wax
This protocol is adapted from methodologies for extracting policosanols from sources like wheat straw and beeswax.[1][5][6]
-
Saponification:
-
Weigh approximately 10 g of the dried and milled plant material (e.g., wheat straw, rice bran) into a round-bottom flask.[1][6]
-
Add 100 mL of 1.0 M ethanolic sodium hydroxide.[6]
-
Reflux the mixture at 80-85°C for 2 hours with constant stirring to hydrolyze the wax esters into free fatty alcohols and fatty acid salts.[6]
-
After reflux, cool the mixture to room temperature.
-
-
Extraction:
-
Filter the cooled, hydrolyzed sample.[6]
-
Acidify the filtrate to a neutral pH with 10% HCl.[6]
-
Perform a liquid-liquid extraction by adding an equal volume of diethyl ether or dichloromethane and shaking vigorously in a separatory funnel.[1][6]
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction two more times with fresh organic solvent.
-
Combine the organic extracts.
-
-
Purification:
-
Wash the combined organic extract with hot deionized water three times to remove residual fatty acid salts.[6]
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude policosanol extract.
-
-
Final Sample Preparation for HPLC:
-
Dissolve a known amount of the dried extract in dichloromethane or a suitable solvent compatible with the initial mobile phase.[7]
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection into the HPLC system.
-
HPLC-ELSD Instrumentation and Conditions
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and an ELSD is required.
Column Selection: A C18 reversed-phase column is the most suitable choice for separating long-chain alcohols due to their hydrophobic nature.[6][8][9]
Table 1: HPLC and ELSD Parameters
| Parameter | Recommended Setting |
| HPLC Column | |
| Stationary Phase | C18 (Octadecylsilane)[6] |
| Particle Size | 5 µm[6] |
| Pore Size | 120 Å[9] |
| Dimensions | 150 mm x 4.6 mm |
| Mobile Phase | |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 90% B to 100% B over 15 min, hold at 100% B for 10 min[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| ELSD Parameters | |
| Nebulizer Temperature | 40°C |
| Evaporator (Drift Tube) Temperature | 60°C |
| Gas Flow Rate (Nitrogen) | 1.5 SLM (Standard Liters per Minute) |
Note: ELSD parameters may require optimization for the specific instrument and mobile phase composition to achieve maximum sensitivity.[10]
Expected Results and Data Presentation
Quantitative Performance
The following table summarizes representative quantitative data for long-chain alcohols using HPLC-ELSD, which can be used as a benchmark for method validation for this compound.[4][7][11]
Table 2: Representative Quantitative Performance Data
| Parameter | Expected Value | Reference Compound(s) |
| Retention Time (RT) | ~13 min | 1-Octacosanol[4] |
| Linearity (r²) | > 0.998 | 1-Octacosanol, 1-Triacontanol[11] |
| Limit of Detection (LOD) | 0.2 mg/L | 1-Triacontanol[7] |
| Limit of Quantification (LOQ) | 0.6 mg/L | 1-Triacontanol[7] |
| Intra-day Precision (%RSD) | < 5% | 1-Octacosanol, 1-Triacontanol[11] |
| Inter-day Precision (%RSD) | < 10% | 1-Triacontanol[7] |
| Accuracy (Recovery %) | 98 - 102% | 1-Triacontanol[4] |
Visualizations
Experimental Workflow
The overall process from sample preparation to data analysis is depicted in the following workflow diagram.
Putative Signaling Pathway
Octacosanol has been reported to influence lipid metabolism, potentially through the activation of the PPAR and AMPK signaling pathways.[5][12][13] These pathways are key regulators of cellular energy homeostasis. The following diagram illustrates the general interaction between these two pathways.
Conclusion
The described RP-HPLC-ELSD method provides a robust and reliable approach for the separation and quantification of this compound. The use of a C18 column offers excellent resolving power for long-chain alcohols, while ELSD provides universal detection for these non-chromophoric compounds. This application note serves as a comprehensive guide for establishing a quality control method for policosanols and for further research into the specific biological activities of this compound. Method validation according to ICH guidelines is recommended to ensure accuracy and precision for specific applications.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. An innovative method for the extraction and HPLC analysis of bioactive policosanols from non-psychoactive Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of various extraction methods for policosanol from rice bran wax and establishment of chromatographic fingerprint of policosanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. ijfe.org [ijfe.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples | Semantic Scholar [semanticscholar.org]
- 10. cusabio.com [cusabio.com]
- 11. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activated AMPK inhibits PPAR-α and PPAR-γ transcriptional activity in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 14-Octacosanol in In Vitro Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro cell culture models for investigating the biological activities of 14-Octacosanol. The protocols detailed below are intended to serve as a foundation for studying its effects on lipid metabolism, inflammation, and neuroprotection.
Application Note: Investigating the Anti-Inflammatory Effects of this compound
Introduction: Chronic inflammation is a key pathological feature of numerous diseases, including atherosclerosis. This compound, a long-chain aliphatic alcohol, has demonstrated potential anti-inflammatory properties. This application note describes the use of Human Aortic Endothelial Cells (HAECs) and RAW 264.7 macrophage-like cells to investigate these effects in vitro.
Recommended Cell Lines:
-
Human Aortic Endothelial Cells (HAECs): A primary cell model relevant to the study of atherosclerosis and vascular inflammation.
-
RAW 264.7: A murine macrophage cell line widely used to study inflammatory responses, particularly the production of nitric oxide (NO) and pro-inflammatory cytokines upon stimulation with lipopolysaccharide (LPS).
Key Assays:
-
Cell Viability Assay (MTT/XTT): To determine the cytotoxic potential of this compound and establish a non-toxic working concentration range.
-
Nitric Oxide (NO) Production Assay (Griess Assay): To quantify the inhibitory effect of this compound on LPS-induced NO production in RAW 264.7 cells.
-
Cytokine Quantification (ELISA): To measure the reduction of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1 in cell culture supernatants.
-
Western Blot Analysis: To investigate the effect of this compound on the expression of key inflammatory proteins, such as iNOS and COX-2, and signaling molecules like phosphorylated NF-κB.
-
Quantitative Real-Time PCR (qPCR): To analyze changes in the gene expression of inflammatory markers.
Expected Outcomes: this compound is expected to reduce the production of inflammatory mediators in LPS-stimulated cells. This can be quantified as a percentage reduction in NO, IL-6, IL-8, and MCP-1 levels. Furthermore, a decrease in the protein and mRNA levels of key inflammatory enzymes and transcription factors is anticipated.
Quantitative Data Summary:
| Cell Line | Assay | Treatment | Concentration | Result | Reference |
| HAEC | Cytokine Release (ELISA) | LPS + this compound | 1.25 µM | Significant reduction in MCP-1 | [1] |
| HAEC | Cytokine Release (ELISA) | LPS + this compound | 2.5 µM | Significant reduction in MCP-1 | [1] |
| HAEC | Cytokine Release (ELISA) | LPS + this compound | 1.25 µM | Significant reduction in IL-6 | [1] |
| HAEC | Cytokine Release (ELISA) | LPS + this compound | 2.5 µM | Significant reduction in IL-6 | [1] |
| HAEC | Cytokine Release (ELISA) | LPS + this compound | 1.25 µM | Significant reduction in IL-8 | [1] |
| HAEC | Cytokine Release (ELISA) | LPS + this compound | 2.5 µM | Significant reduction in IL-8 | [1] |
| HAEC | Adhesion Molecule Expression | LPS + this compound | 1.25 µM | Significant inhibition of PE-selectin | [1] |
| HAEC | Adhesion Molecule Expression | LPS + this compound | 2.5 µM | Significant inhibition of PE-selectin | [1] |
| HAEC | Adhesion Molecule Expression | LPS + this compound | 1.25 µM | Significant inhibition of VCAM-1 | [1] |
| HAEC | Adhesion Molecule Expression | LPS + this compound | 2.5 µM | Significant inhibition of VCAM-1 | [1] |
Application Note: Assessing the Effects of this compound on Lipid Metabolism
Introduction: Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major risk factor for cardiovascular diseases. This compound has been reported to modulate lipid metabolism. This application note outlines the use of HepG2 human hepatoma cells and 3T3-L1 preadipocytes to study these effects.
Recommended Cell Lines:
-
HepG2: A human liver cancer cell line that retains many of the metabolic functions of primary hepatocytes, making it a suitable model for studying cholesterol and fatty acid metabolism.
-
3T3-L1: A murine preadipocyte cell line that can be differentiated into mature adipocytes, providing an excellent model to study adipogenesis and lipid accumulation.
Key Assays:
-
Oil Red O Staining: To visualize and quantify intracellular lipid accumulation in both HepG2 and differentiated 3T3-L1 cells.
-
Cholesterol and Triglyceride Quantification: To measure the intracellular levels of cholesterol and triglycerides.
-
Western Blot Analysis: To assess changes in the protein expression of key enzymes and transcription factors involved in lipid metabolism, such as HMG-CoA reductase, SREBP-1c, FASN, and phosphorylated AMPK.
-
Quantitative Real-Time PCR (qPCR): To analyze the gene expression of markers for lipogenesis, cholesterol synthesis, and fatty acid oxidation.
Expected Outcomes: this compound is anticipated to reduce lipid accumulation in oleic acid-treated HepG2 cells and inhibit adipogenesis in 3T3-L1 cells. This will be reflected by a decrease in Oil Red O staining and intracellular triglyceride and cholesterol levels. Mechanistically, this compound is expected to modulate the AMPK signaling pathway, leading to downstream changes in the expression of genes and proteins involved in lipid metabolism.
Quantitative Data Summary:
| Cell Line/Model | Assay | Treatment | Concentration | Result | Reference |
| Rat Hepatoma Cells | Cholesterol Synthesis | Policosanol | < 5 µg/mL | Up to 55% decrease in HMG-CoA reductase activity | [2] |
| Rat Hepatoma Cells | AMPK Activation | Policosanol | - | 3-fold increase in AMP-kinase phosphorylation | [2] |
| HepG2 | Gene Expression | Policosanol | 250-500 µg/mL | Significant downregulation of SREBP, ACAT, APOB | [3] |
| HepG2 | Gene Expression | Policosanol | 250-500 µg/mL | Significant upregulation of LDL-receptor, ABCA1, APOA1 | [3] |
| Caco-2 | Gene Expression | Policosanol | 250-500 µg/mL | Markedly inhibited HMG-CoA reductase and ACAT2 expression | [3] |
| C57BL/6J Mice (in vivo) | Plasma Lipids | This compound (100 mg/kg/day for 10 weeks) | - | 26.93% reduction in Total Cholesterol | [4] |
| C57BL/6J Mice (in vivo) | Plasma Lipids | This compound (100 mg/kg/day for 10 weeks) | - | 47.93% reduction in LDL-c | [4] |
Application Note: Evaluating the Neuroprotective Potential of this compound
Introduction: Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Oxidative stress and mitochondrial dysfunction are key contributors to this process. This compound's antioxidant properties suggest a potential neuroprotective role. This application note describes the use of the SH-SY5Y human neuroblastoma cell line to investigate this potential.
Recommended Cell Line:
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype, making it a widely used in vitro model for neurotoxicity and neuroprotection studies.
Key Assays:
-
Cell Viability Assay (MTT/XTT): To assess the protective effect of this compound against neurotoxins such as MPP+ or rotenone.
-
Reactive Oxygen Species (ROS) Assay: To measure the ability of this compound to reduce intracellular ROS levels induced by oxidative stressors.
-
Mitochondrial Membrane Potential (MMP) Assay: To evaluate the protective effect of this compound on mitochondrial integrity.
-
Apoptosis Assays (e.g., Caspase-3 activity, Annexin V/PI staining): To determine if this compound can inhibit apoptotic pathways induced by neurotoxins.
-
Western Blot Analysis: To examine the modulation of signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK/Erk pathways.
Expected Outcomes: this compound is expected to increase the viability of SH-SY5Y cells exposed to neurotoxins. This protective effect is likely mediated by a reduction in intracellular ROS, stabilization of mitochondrial membrane potential, and inhibition of apoptotic markers. Furthermore, activation of pro-survival signaling pathways like PI3K/Akt and MAPK/Erk is anticipated.
Quantitative Data Summary:
| Cell Line | Assay | Neurotoxin | This compound Concentration | Expected Result |
| SH-SY5Y | Cell Viability (MTT) | MPP+ or Rotenone | To be determined | Increased cell viability (%) |
| SH-SY5Y | ROS Production | H₂O₂ or Rotenone | To be determined | Decreased ROS levels (%) |
| SH-SY5Y | Mitochondrial Membrane Potential | MPP+ or Rotenone | To be determined | Restoration of MMP (%) |
| SH-SY5Y | Caspase-3 Activity | MPP+ or Rotenone | To be determined | Decreased Caspase-3 activity (fold change) |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Oil Red O Staining for Lipid Accumulation
-
Cell Culture and Treatment: Culture HepG2 or differentiated 3T3-L1 cells in appropriate plates and treat with this compound and/or an inducer of lipid accumulation (e.g., oleic acid for HepG2).
-
Fixation: Wash the cells with PBS and fix with 10% formalin for 30 minutes.
-
Staining: Wash with water and then with 60% isopropanol. Stain with Oil Red O solution for 20 minutes.
-
Washing and Visualization: Wash with 60% isopropanol and then with water. Visualize the lipid droplets under a microscope.
-
Quantification: To quantify, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
Protocol 4: Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AMPK, anti-AMPK, anti-NF-κB, anti-β-actin) overnight at 4°C.[2][7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensity using image analysis software and normalize to a loading control.
Protocol 5: Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Extract total RNA from treated and control cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.[4]
-
qPCR Reaction: Set up the qPCR reaction with cDNA, SYBR Green master mix, and specific primers for the target genes and a housekeeping gene (e.g., GAPDH).[4]
-
Thermal Cycling: Perform the qPCR in a real-time PCR system.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Frontiers | Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of NF-κB nuclear translocation via HO-1 activation underlies α-tocopheryl succinate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 14-Octacosanol Administration in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of 14-Octacosanol in various preclinical animal models of disease. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this long-chain fatty alcohol.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound in different animal models.
Table 1: Neuroprotective Effects of this compound in a Rat Model of Parkinson's Disease
| Parameter | Control Group (6-OHDA) | This compound (35 mg/kg) | This compound (70 mg/kg) | Reference |
| Apomorphine-induced Rotations (rotations/30 min) | >210 | Significantly reduced (p<0.05) | Significantly reduced (p<0.05) | [1][2] |
| Striatal Malondialdehyde (MDA) | Increased | Dose-dependently decreased | Dose-dependently decreased | [1] |
| Striatal Superoxide Dismutase (SOD) | Decreased | Dose-dependently increased | Dose-dependently increased | [1] |
| Striatal Catalase (CAT) | Decreased | Dose-dependently increased | Dose-dependently increased | [1] |
| Striatal Glutathione Peroxidase (GSH-Px) | Decreased | Dose-dependently increased | Dose-dependently increased | [1] |
| Tyrosine Hydroxylase (TH)-positive neurons | Significantly reduced | Significantly preserved | Significantly preserved | [1][2] |
| Apoptotic Cells (TUNEL staining) | Increased | Significantly decreased | Significantly decreased | [1] |
Table 2: Anti-inflammatory and Antinociceptive Effects of this compound in Mouse Models
| Parameter | Control Group | This compound (0.1 mg/kg) | This compound (1 mg/kg) | This compound (10 mg/kg) | Reference |
| Acetic Acid-Induced Abdominal Constrictions (% inhibition) | 0% | 22.5% | 58.1% | 63.9% | [3] |
| Formalin Test - Second Phase (licking time in s) | Increased | Not specified | Significantly inhibited | Significantly inhibited | [3] |
| Carrageenan-Induced Pleurisy - Total Leukocyte Count | Increased | Not specified | Significantly reduced | Significantly reduced | [3] |
| Carrageenan-Induced Pleurisy - Neutrophil Influx | Increased | Not specified | Significantly reduced | Significantly reduced | [3] |
| Carrageenan-Induced Pleurisy - TNF-α Levels | Increased | Not specified | Significantly reduced | Significantly reduced | [3] |
Table 3: Metabolic Effects of this compound in Rodent Models of Metabolic Syndrome
| Parameter | Disease Model | Control Group | This compound Treatment | Observed Effect | Reference |
| Body Weight | High-Fat Diet (HFD) Mice | Increased | 100 mg/kg/day (oral gavage) for 10 weeks | Significantly decreased | [4][5][6] |
| Liver Weight | High-Fat Diet (HFD) Mice | Increased | 100 mg/kg/day (oral gavage) for 10 weeks | Significantly decreased | [4][5][6] |
| Plasma Total Cholesterol (TC) | High-Fat Diet (HFD) Mice | Increased | 100 mg/kg/day (oral gavage) for 10 weeks | Significantly decreased | [4][5][6] |
| Plasma Triglycerides (TG) | High-Fat Diet (HFD) Mice | Increased | 100 mg/kg/day (oral gavage) for 10 weeks | Significantly decreased | [4][5][6] |
| Plasma LDL-c | High-Fat Diet (HFD) Mice | Increased | 100 mg/kg/day (oral gavage) for 10 weeks | Significantly decreased | [4][5][6] |
| Plasma HDL-c | High-Fat Diet (HFD) Mice | Decreased | 100 mg/kg/day (oral gavage) for 10 weeks | Significantly increased | [4][5][6] |
| Serum Free Fatty Acids (FFA) | High-Fructose Diet (HFD) Rats | Increased | 10 or 50 mg/kg/day (oral gavage) for 1 week | Significantly decreased | [7][8] |
| Serum Triglycerides | High-Fructose Diet (HFD) Rats | Increased | 10 or 50 mg/kg/day (oral gavage) for 1 week | Significantly decreased | [7][8] |
| Serum Total Cholesterol | High-Fructose Diet (HFD) Rats | Increased | 50 mg/kg/day (oral gavage) for 1 week | Significantly decreased | [7][8] |
| Hepatic Lipid Peroxide | High-Fructose Diet (HFD) Rats | Increased | 50 mg/kg/day (oral gavage) for 1 week | Significantly decreased | [7][8] |
Experimental Protocols
Parkinson's Disease Model (6-Hydroxydopamine-Induced) in Rats
Objective: To induce a unilateral lesion of the nigrostriatal dopamine system to mimic Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Sterile saline (0.9% NaCl) with 0.2% ascorbic acid (w/v)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave and clean the scalp with an antiseptic solution.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Identify the bregma and lambda. Drill a small burr hole over the injection site.
-
Stereotaxic Injection:
-
Prepare a fresh solution of 6-OHDA in cold sterile saline containing ascorbic acid to prevent oxidation. A typical concentration is 2-4 mg/mL.
-
Stereotaxic coordinates for the medial forebrain bundle (MFB) relative to bregma are typically: Anteroposterior (A/P) -2.2 mm; Mediolateral (M/L) +1.5 mm; Dorsoventral (D/V) -8.0 mm from the dura.
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Infuse 4-5 µL of the 6-OHDA solution at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care: Suture the scalp incision. Provide post-operative analgesia and monitor the animal's recovery.
-
Behavioral Assessment: After a recovery period of 10-14 days, assess the lesion's success through apomorphine- or amphetamine-induced rotational behavior.[1][2]
Carrageenan-Induced Pleurisy in Mice
Objective: To induce an acute inflammatory response in the pleural cavity.
Materials:
-
Male Swiss mice (25-30 g)
-
λ-Carrageenan
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
This compound Administration: Administer this compound (e.g., 0.1, 1, or 10 mg/kg, intraperitoneally) 60 minutes prior to carrageenan injection.
-
Induction of Pleurisy: Anesthetize the mice. Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the right side of the thoracic pleural cavity.
-
Sample Collection: At a predetermined time point (e.g., 4 hours) after carrageenan injection, euthanize the mice.
-
Pleural Lavage: Open the thoracic cavity and wash the pleural space with a known volume (e.g., 1 mL) of sterile saline containing heparin.
-
Analysis:
-
Measure the total volume of the recovered pleural lavage fluid.
-
Determine the total leukocyte count using a hemocytometer.
-
Prepare cytospin slides for differential cell counting (e.g., neutrophils, mononuclear cells).
-
Centrifuge the lavage fluid and store the supernatant for cytokine analysis (e.g., TNF-α) by ELISA.
-
High-Fat Diet (HFD)-Induced Obesity in Mice
Objective: To induce obesity and related metabolic dysfunctions.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (e.g., 60% kcal from fat)
-
Control diet (e.g., 10% kcal from fat)
-
This compound
Procedure:
-
Acclimation: Acclimate the mice for at least one week with ad libitum access to a standard chow diet and water.
-
Dietary Intervention: Divide the mice into groups: Control (standard diet), HFD, and HFD + this compound.
-
This compound Administration: Administer this compound (e.g., 100 mg/kg/day) to the treatment group via oral gavage. The control and HFD groups receive the vehicle.
-
Monitoring: Monitor body weight and food intake weekly for the duration of the study (e.g., 10-16 weeks).
-
Metabolic Phenotyping: At the end of the study, perform metabolic tests such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
Sample Collection: At the end of the study, collect blood for analysis of plasma lipids (TC, TG, LDL-c, HDL-c) and inflammatory markers. Harvest tissues (liver, adipose tissue) for weight measurement and histological analysis (e.g., H&E staining for lipid accumulation).[4][5][6]
Signaling Pathways and Experimental Workflows
Neuroprotective Signaling of this compound in Parkinson's Disease
This compound has been shown to exert neuroprotective effects in a rat model of Parkinson's disease by modulating the balance between pro-survival and pro-apoptotic signaling pathways of nerve growth factor (NGF).[1][2] It prevents the increase of proNGF and its receptors p75NTR and sortilin, which mediate cell death, while preserving the levels of mature NGF and its receptor TrkA, which promote neuronal survival via the PI3K/Akt pathway.[1][2]
Caption: Neuroprotective signaling of this compound in a Parkinson's disease model.
Anti-inflammatory Signaling of this compound
In models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines like TNF-α. This effect is potentially mediated through the inhibition of the MAPK/NF-κB signaling pathway, a key regulator of the inflammatory response.
Caption: Anti-inflammatory signaling pathway of this compound.
Metabolic Regulation by this compound
This compound improves metabolic parameters in diet-induced obesity by modulating key signaling pathways involved in lipid metabolism, such as the AMPK pathway. Activation of AMPK can lead to the inhibition of lipogenesis and the promotion of fatty acid oxidation.
Caption: Metabolic regulatory pathway of this compound in obesity.
General Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a general workflow for the preclinical evaluation of this compound in an animal model of disease.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. Diet-induced obesity mouse model [bio-protocol.org]
- 2. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 3. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - FI [thermofisher.com]
- 4. Metabolic syndrome signs in Wistar rats submitted to different high-fructose ingestion protocols [repositorio.ufla.br]
- 5. Use of high-fat high-fructose diet for a model of metabolic syndrome in Wistar rats: challenges remain | Acta Veterinaria Brno [actavet.vfu.cz]
- 6. Recent Developments in Rodent Models of High-Fructose Diet-Induced Metabolic Syndrome: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Establishment of Metabolic Syndrome Model by Induction of Fructose Drinking Water in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing the Antioxidant Activity of 14-Octacosanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Octacosanol, a long-chain aliphatic alcohol, is a constituent of various natural waxes and has garnered interest for its potential health benefits. Among these, its antioxidant properties are of significant interest. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. This document provides a detailed protocol for assessing the in vitro and in vivo antioxidant activity of this compound, including methodologies for evaluating its radical scavenging capabilities and its effects on key antioxidant enzymes and markers of oxidative stress.
Data Presentation
The following tables summarize the expected quantitative data from the described antioxidant assays. These values are based on studies of octacosanol and policosanol mixtures and should be considered as reference points for the evaluation of this compound.
Table 1: In Vitro Radical Scavenging Activity of Octacosanol
| Assay | Parameter | Concentration (mg/mL) | Result |
| DPPH Radical Scavenging | % Inhibition | 0.01 | ~8% |
| 0.5 | ~13% | ||
| 1.0 | ~15% | ||
| ABTS Radical Scavenging | % Inhibition | 1.0 | Significant Inhibition |
| Metal Chelation | % Activity | 0.5 | Highest Activity |
Table 2: In Vivo Effects of Octacosanol on Antioxidant Markers
| Parameter | Effect |
| Malondialdehyde (MDA) | Decreased |
| Total Antioxidant Capacity | Increased |
| Superoxide Dismutase (SOD) | Increased Activity |
| Catalase (CAT) | Increased Activity |
| Glutathione Peroxidase (GPx) | Increased Activity |
Experimental Protocols
Preparation of this compound for In Vitro Assays
Due to its lipophilic nature, this compound requires a suitable solvent for in vitro assays.
Recommended Solvent: Isopropanol.
Procedure:
-
Prepare a stock solution of this compound in isopropanol (e.g., 10 mg/mL).
-
From the stock solution, prepare a series of dilutions (e.g., 0.01, 0.05, 0.1, 0.5, and 1.0 mg/mL) in isopropanol for the antioxidant assays.
In Vitro Antioxidant Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[1][2]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound solutions (prepared as described above)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a 0.1 mM DPPH working solution in methanol.
-
In a 96-well plate, add 100 µL of the this compound dilutions to respective wells.
-
Add 100 µL of isopropanol to the control wells.
-
Add 100 µL of the positive control to its designated wells.
-
To each well, add 100 µL of the DPPH working solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS
-
Potassium persulfate
-
Ethanol or Methanol
-
This compound solutions
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well plate, add 20 µL of the this compound dilutions to respective wells.
-
Add 20 µL of isopropanol to the control wells.
-
Add 20 µL of the positive control to its designated wells.
-
To each well, add 180 µL of the diluted ABTS•+ solution.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity using the formula provided for the DPPH assay.
In Vivo Antioxidant Activity Assessment
Animal Model: Male Wistar rats (180-200 g) are a suitable model. House the animals under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C) with free access to standard pellet diet and water.
Experimental Design:
-
Group I (Control): Receive the vehicle (e.g., corn oil) orally.
-
Group II (this compound): Receive this compound (e.g., 50 mg/kg body weight) orally, suspended in the vehicle.
-
Group III (Oxidative Stress Control): Receive an inducing agent for oxidative stress (e.g., carbon tetrachloride, CCl4, 1 mL/kg, i.p., in a 1:1 mixture with olive oil) on the last day of the experiment.
-
Group IV (this compound + Oxidative Stress): Receive this compound for a specified period (e.g., 14 days) and then the oxidative stress-inducing agent.
Procedure:
-
Administer the respective treatments orally for the duration of the study.
-
At the end of the experimental period, euthanize the animals and collect blood and liver tissue.
-
Prepare serum from the blood samples.
-
Prepare a 10% liver homogenate in ice-cold phosphate buffer (0.1 M, pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C and collect the supernatant for biochemical analysis.
Biochemical Assays for In Vivo Studies
Principle: SOD catalyzes the dismutation of the superoxide radical (O2•−) into hydrogen peroxide (H2O2) and molecular oxygen (O2). The assay often involves a system that generates superoxide radicals, and the inhibition of a detection reaction by SOD is measured.
Protocol (based on a common method):
-
The assay mixture typically contains xanthine, xanthine oxidase (to generate superoxide radicals), and a detection agent like nitroblue tetrazolium (NBT).
-
The reduction of NBT by superoxide radicals forms a colored formazan product.
-
The presence of SOD in the sample inhibits this reaction.
-
The activity is measured by the degree of inhibition of NBT reduction, monitored spectrophotometrically at 560 nm. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
Principle: Catalase decomposes hydrogen peroxide (H2O2) into water and oxygen. The activity is measured by monitoring the rate of H2O2 disappearance.
Protocol:
-
The reaction is initiated by adding the sample (serum or liver homogenate supernatant) to a solution of H2O2 in phosphate buffer.
-
The decomposition of H2O2 is monitored by the decrease in absorbance at 240 nm.
-
Catalase activity is expressed as units/mg of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute.
Principle: GPx catalyzes the reduction of hydroperoxides, including H2O2, using reduced glutathione (GSH) as a substrate. The activity is indirectly measured by a coupled reaction with glutathione reductase (GR), which recycles the oxidized glutathione (GSSG) back to GSH, consuming NADPH in the process.[3][4][5][6] The decrease in NADPH is monitored.[4][5][6]
Protocol:
-
The reaction mixture contains the sample, GSH, GR, NADPH, and a substrate like cumene hydroperoxide or H2O2.[4]
-
The oxidation of NADPH to NADP+ is followed by measuring the decrease in absorbance at 340 nm.
-
GPx activity is expressed as units/mg of protein.
Principle: MDA is a marker of lipid peroxidation. It reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex.
Protocol:
-
Mix the sample with a solution of TBA and trichloroacetic acid (TCA).
-
Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes).
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
The concentration of MDA is calculated using the molar extinction coefficient of the MDA-TBA complex (1.56 x 10^5 M^-1 cm^-1) and expressed as nmol/mg of protein.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Involved in Antioxidant Effects
Policosanols, including this compound, may exert their antioxidant and anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. Oxidative stress can activate these pathways, leading to the transcription of pro-inflammatory genes. Policosanols may interfere with this process.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antioxidant activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. In Vivo Evaluation of the Antioxidant Activity and Protective Action of the Seaweed Gracilaria birdiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 14-Octacosanol in Neurodegenerative Disease Research
Introduction
14-Octacosanol, a long-chain aliphatic alcohol, is the primary component of policosanol, a natural mixture extracted from sources like sugar cane wax, rice bran, and beeswax.[1][2] While extensively studied for its cholesterol-lowering properties, emerging research has highlighted its neuroprotective potential, making it a compound of interest for investigating and potentially treating neurodegenerative diseases.[1][2][3] this compound exhibits several biological activities relevant to neurodegeneration, including antioxidant, anti-inflammatory, and anti-apoptotic effects.[1][2] These notes provide a comprehensive overview of its application in neurodegenerative disease research, with detailed protocols for in vivo and in vitro studies.
Mechanism of Action in Neuroprotection
The neuroprotective effects of this compound are attributed to its ability to modulate multiple signaling pathways implicated in neuronal survival and death. Key mechanisms include:
-
Antioxidant Activity: this compound helps to mitigate oxidative stress, a common pathological feature in many neurodegenerative disorders, by preserving the activity of endogenous antioxidant enzymes and reducing lipid peroxidation.[1][4]
-
Modulation of Neurotrophic Factor Signaling: It has been shown to influence the balance between pro-survival and pro-apoptotic signaling pathways mediated by neurotrophins like Nerve Growth Factor (NGF). Specifically, it can inhibit the pro-nerve growth factor (proNGF) death signaling complex (p75NTR/sortilin) and promote the NGF survival pathway through Tropomyosin receptor kinase A (TrkA) and its downstream effector, Akt.[1][5]
-
Inhibition of Apoptotic Pathways: this compound can block the activation of key kinases involved in stress-induced apoptosis, such as p38 Mitogen-Activated Protein Kinase (p38MAPK) and c-Jun N-terminal kinase (JNK).[1][5]
Application in Parkinson's Disease (PD) Research
Preclinical studies have demonstrated the potential of this compound in animal models of Parkinson's Disease, where it protects dopaminergic neurons from degeneration.
Data Presentation: In Vivo PD Models
| Model | Species | Dosage (Oral) | Duration | Key Findings | Reference |
| 6-OHDA-induced Parkinsonism | Rat | 35 mg/kg, 70 mg/kg | 14 days | - Improved motor impairments.- Preserved striatal free radical scavenging capability.- Decreased apoptotic cells in the striatum.- Protected TH-positive neurons. | [1] |
| MPTP-induced Parkinsonism | Mouse | 100 mg/kg | Not Specified | - Improved behavioral impairments.- Ameliorated morphology of TH-positive neurons.- Blocked phosphorylation of p38MAPK and JNK. | [5] |
Signaling Pathway in Parkinson's Disease
Experimental Protocol: 6-OHDA Rat Model of PD
This protocol is based on methodologies described in published studies.[1]
-
Animal Model Induction:
-
Animals: Adult male Sprague-Dawley rats.
-
Anesthesia: Anesthetize rats with an appropriate anesthetic (e.g., chloral hydrate).
-
Stereotaxic Surgery: Secure the rat in a stereotaxic apparatus. Inject 6-hydroxydopamine (6-OHDA) into the right medial forebrain bundle. Sham-operated rats receive a vehicle injection.
-
-
This compound Administration:
-
Preparation: Suspend this compound in a suitable vehicle (e.g., 20% Vitamin E TPGS).[6]
-
Administration: Two weeks post-surgery, begin daily oral gavage of this compound (e.g., 35 mg/kg or 70 mg/kg) or vehicle for 14 consecutive days.
-
-
Behavioral Assessment:
-
Perform behavioral tests like the narrow beam test before and after the treatment period to assess motor coordination and balance.[1] Record the time taken to traverse the beam.
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and collect the substantia nigra and striatum for analysis.
-
-
Biochemical and Histological Analysis:
-
Immunohistochemistry: Process brain sections for Tyrosine Hydroxylase (TH) staining to quantify the loss of dopaminergic neurons.[1]
-
Apoptosis Assay: Use TUNEL staining on striatal sections to detect and quantify apoptotic cells.[1]
-
Western Blot: Analyze protein lysates from the striatum to measure levels of key signaling molecules (e.g., proNGF, p75NTR, TrkA, p-Akt, p-JNK, p-p38).[1][5]
-
Oxidative Stress Markers: Use commercial kits to measure levels of malondialdehyde (MDA) and activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in striatal homogenates.[1]
-
Experimental Workflow: In Vivo PD Model
Application in Alzheimer's Disease (AD) Research
Research on this compound for Alzheimer's Disease is less direct, with studies often focusing on policosanol. However, given that this compound is the main constituent, the findings are highly relevant. The mechanism likely involves reducing oxidative stress and amyloid pathology.[7][8]
Data Presentation: In Vivo AD Model (Policosanol)
| Model | Species | Compound | Dosage (Oral) | Duration | Key Findings | Reference |
| 5xFAD | Mouse | Policosanol | 5 mg/kg | 4 months | - Improved cognitive function.- Decreased number of amyloid plaques in the brain. | [7] |
Proposed Antioxidant Mechanism in AD
Experimental Protocol: 5xFAD Mouse Model of AD
This protocol is adapted from studies using policosanol in the 5xFAD transgenic mouse model.[7]
-
Animals and Treatment:
-
Animals: Use 5xFAD transgenic mice and wild-type (WT) littermates as controls.
-
Treatment Groups: Divide mice into groups: WT + Vehicle, 5xFAD + Vehicle, 5xFAD + this compound.
-
Administration: Begin daily oral gavage at an early pathological stage (e.g., 2 months of age) with this compound suspended in a suitable vehicle. Continue for a long-term period (e.g., 4 months).
-
-
Cognitive Assessment:
-
After the treatment period, perform behavioral tests to evaluate learning and memory, such as the Morris Water Maze or Passive Avoidance test.
-
-
Tissue Collection and Preparation:
-
Following behavioral testing, euthanize the mice and collect brain tissue.
-
One hemisphere can be fixed for histology, and the other can be snap-frozen for biochemical analysis.
-
-
Analysis:
-
Amyloid Plaque Load: Use immunohistochemistry or Thioflavin S staining on brain sections (hippocampus and cortex) to quantify amyloid-β plaques.
-
Western Blot/ELISA: Analyze brain homogenates to measure levels of soluble and insoluble Aβ40 and Aβ42.
-
Oxidative Stress Markers: Assess markers of oxidative damage (e.g., 4-HNE) and antioxidant enzyme levels (e.g., SOD) in brain lysates.[7]
-
Neuroinflammation: Perform immunohistochemistry for markers of microglia (Iba1) and astrocytes (GFAP) to assess inflammatory responses.
-
Application in Other Neurodegenerative Diseases
-
Amyotrophic Lateral Sclerosis (ALS): A double-blind, placebo-controlled, crossover clinical trial of octacosanol in ALS patients was conducted. The study found no benefit in neurologic or pulmonary function evaluations.[9] This suggests that while promising in some preclinical models, its efficacy may not translate to all neurodegenerative conditions.
General In Vitro Protocols
In vitro studies are essential for dissecting the specific molecular mechanisms of this compound.
Protocol: Neuroprotection Assay in Neuronal Cell Culture
-
Cell Culture:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons in appropriate media.
-
-
This compound Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture media to working concentrations. Note: Perform vehicle controls in all experiments.
-
-
Experimental Procedure:
-
Pre-treatment: Add this compound at various concentrations to the cell culture media and incubate for a set period (e.g., 2-24 hours).
-
Induce Toxicity: After pre-treatment, expose the cells to a neurotoxin relevant to the disease being modeled (e.g., 6-OHDA for PD, Aβ oligomers for AD).
-
Incubation: Incubate for an appropriate time to induce cell death (e.g., 24-48 hours).
-
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using assays like MTT, LDH release, or live/dead staining.
-
Apoptosis: Quantify apoptosis using Annexin V/PI staining and flow cytometry or by measuring caspase-3 activity.
-
Mechanism Analysis: Collect cell lysates for Western blot analysis to investigate the phosphorylation state and expression levels of target proteins in relevant signaling pathways (e.g., Akt, JNK, p38).
-
Workflow: In Vitro Neuroprotection Assay
References
- 1. Protective effects of octacosanol on 6-hydroxydopamine-induced Parkinsonism in rats via regulation of ProNGF and NGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improving Effect of the Policosanol from Ericerus pela Wax on Learning and Memory Impairment Caused by Scopolamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-parkinsonian effects of octacosanol in 1-methyl-4-phenyl-1,2,3,6 tetrahydropyridine-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Octacosanol restores stress-affected sleep in mice by alleviating stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Treatment of Cuban Policosanol Attenuates Abnormal Oxidative Stress and Inflammatory Response via Amyloid Plaques Reduction in 5xFAD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of natural antioxidants in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trial of octacosanol in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 14-Octacosanol as a Potential Anti-Fatigue Supplement in Sports Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Octacosanol, a long-chain aliphatic alcohol and a primary component of policosanol found in sources like sugarcane wax and rice bran, has garnered attention for its potential ergogenic and anti-fatigue properties.[1][2] This document provides a comprehensive overview of the current research on this compound, including its effects on performance, biochemical markers of fatigue, and its proposed molecular mechanisms of action. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers designing and conducting preclinical studies to evaluate the efficacy of this compound as a potential anti-fatigue supplement in the field of sports science.
Quantitative Data Summary
The anti-fatigue effects of octacosanol have been quantified in preclinical studies, primarily using rodent models. The following tables summarize the key findings on performance indicators and biochemical parameters.
Table 1: Effects of Octacosanol on Exercise Performance in Mice
| Performance Indicator | Dosage | Duration | Experimental Model | Results | Reference |
| Forelimb Grip Strength | 200 mg/kg/day | 4 weeks | Trained male C57BL/6 mice | Significantly increased compared to the control group. | [3][4] |
| Exhaustive Swimming Time | 200 mg/kg/day | 4 weeks | Trained male C57BL/6 mice | Significantly prolonged compared to the control group. | [3][4] |
| Voluntary Exercise Amount | Not specified | Not specified | Rats | Significantly higher in octacosanol-fed rats compared to controls. | [5] |
Table 2: Effects of Octacosanol on Biochemical Markers of Fatigue in Mice
| Biochemical Marker | Dosage | Duration | Tissue/Fluid | Results | Reference |
| Blood Lactic Acid (BLA) | 200 mg/kg/day | 4 weeks | Blood | Significantly decreased post-exercise compared to the control group. | [3][4] |
| Blood Urea Nitrogen (BUN) | 10 and 20 mg/kg/day | 4 weeks | Blood | Significantly decreased post-exercise compared to the control group. | [6] |
| Lactate Dehydrogenase (LDH) | 200 mg/kg/day | 4 weeks | Serum | Activity was regulated (specific change not detailed). | [3][4] |
| Liver Glycogen | 200 mg/kg/day | 4 weeks | Liver | Significantly increased compared to the control group. | [3][4] |
| Muscle Glycogen | 200 mg/kg/day | 4 weeks | Muscle | Significantly increased compared to the control group. | [3][4] |
| Superoxide Dismutase (SOD) | 200 mg/kg/day | 4 weeks | Serum | Activity was regulated (specific change not detailed). | [3][4] |
| Glutathione Peroxidase (GSH-Px) | 200 mg/kg/day | 4 weeks | Serum | Activity was regulated (specific change not detailed). | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the anti-fatigue effects of this compound.
Animal Model and Supplementation
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are commonly used.[3][4][7] Animals should be housed under controlled conditions (22 ± 1°C, 12-hour light/dark cycle, 55 ± 5% humidity) with ad libitum access to food and water.[7]
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.[8]
-
Grouping: Randomly divide the mice into experimental groups (e.g., Control, Low-Dose Octacosanol, High-Dose Octacosanol, Positive Control). A typical group size is 8-10 mice.[7][8]
-
Supplementation: Administer this compound orally by gavage daily for a period of 4 weeks.[7] The dosage can range from 10 mg/kg to 200 mg/kg body weight.[3][4][6] The control group should receive the vehicle (e.g., distilled water or appropriate solvent).
Forced Swimming Test (FST)
The FST is a widely used method to evaluate exercise endurance in rodents.[8]
-
Apparatus: A cylindrical tank (e.g., 50 cm height, 20 cm diameter) filled with water to a depth of 30 cm, maintained at a temperature of 25 ± 1°C.
-
Procedure:
-
Thirty minutes after the final administration of this compound, place a lead wire corresponding to 5% of the mouse's body weight on the tail.
-
Gently place the mouse in the water tank.
-
Record the total swimming time from the beginning until exhaustion. Exhaustion is determined when the mouse fails to rise to the surface to breathe within a 7-second period.
-
-
Data Analysis: Compare the mean swimming time between the different experimental groups.
Forelimb Grip Strength Test
This test measures muscle strength and resistance to fatigue.
-
Apparatus: A grip strength meter with a metal bar.
-
Procedure:
-
Allow the mouse to grasp the metal bar with its forelimbs.
-
Gently pull the mouse backward by the tail in a horizontal plane until it releases the bar.
-
The instrument records the peak force exerted by the mouse.
-
Perform three to five consecutive trials and calculate the average grip strength.
-
-
Data Analysis: Compare the mean grip strength between the different experimental groups.
Biochemical Analyses
-
Sample Collection: Immediately after the final exercise session, collect blood samples via retro-orbital puncture or cardiac puncture under anesthesia. Euthanize the animals and dissect liver and gastrocnemius muscle tissues.
-
Blood Parameters:
-
Blood Lactic Acid (BLA) and Blood Urea Nitrogen (BUN): Use commercially available assay kits to determine the concentrations in serum or plasma.
-
Lactate Dehydrogenase (LDH), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GSH-Px): Measure the activity of these enzymes in serum using specific assay kits.
-
-
Tissue Parameters:
-
Liver and Muscle Glycogen: Determine the glycogen content in liver and muscle tissues using a glycogen assay kit.
-
Visualizations: Diagrams of Workflows and Signaling Pathways
Caption: Experimental workflow for assessing the anti-fatigue effects of this compound.
Caption: Proposed signaling pathways for the anti-fatigue effects of this compound.
Molecular Mechanisms of Action
The anti-fatigue effects of octacosanol are believed to be multifactorial, involving the regulation of energy metabolism, muscle protein homeostasis, and antioxidant defense systems.
-
Energy Metabolism: Octacosanol may enhance energy efficiency by promoting the storage of liver and muscle glycogen, which are crucial energy reserves during prolonged exercise.[3][4] It is also suggested that octacosanol could improve the body's ability to utilize fat as an energy source, thereby sparing glycogen stores.[9] Some studies suggest that octacosanol may regulate signaling pathways such as AMPK, which plays a central role in cellular energy homeostasis.[1]
-
Muscle Homeostasis: Gene expression analysis has shown that octacosanol can downregulate the expression of Tripartite Motif-containing 63 (Trim63), an E3 ubiquitin ligase involved in muscle protein degradation.[3][4] Conversely, it upregulates the expression of Periaxin (Prx), which is involved in maintaining the myelin sheath of peripheral nerves, potentially improving neuromuscular function.[3][4]
-
Antioxidant Effects: Intense exercise leads to an increase in reactive oxygen species (ROS), contributing to muscle fatigue and damage. Octacosanol has been shown to regulate the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), which help to mitigate oxidative stress.[3][4]
Conclusion
The available evidence suggests that this compound is a promising candidate for further investigation as an anti-fatigue supplement in sports science. The data indicates its potential to enhance exercise performance by improving energy metabolism, preserving muscle integrity, and bolstering antioxidant defenses. The protocols and data presented in this document provide a solid foundation for researchers to design and execute robust preclinical studies to further elucidate the efficacy and mechanisms of action of this compound. Future research should focus on dose-response studies, long-term safety assessments, and eventual translation to human clinical trials to validate its potential benefits for athletes and active individuals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dietary Supplementation of Octacosanol Improves Exercise-Induced Fatigue and Its Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-fatigue and anti-oxidant effects of curcumin supplementation in exhaustive swimming mice via Nrf2/Keap1 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-fatigue effects of dietary nucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sxrebecca.com [sxrebecca.com]
Formulation of 14-Octacosanol for Improved Bioavailability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Octacosanol, a long-chain fatty alcohol and a principal component of policosanol, has garnered significant interest for its potential therapeutic benefits, including cholesterol-lowering, anti-platelet, and ergogenic effects. However, its pronounced lipophilicity and poor aqueous solubility present substantial challenges to its oral bioavailability, limiting its clinical utility. This document provides detailed application notes and experimental protocols for the formulation of this compound to enhance its bioavailability, with a focus on nanoemulsion-based delivery systems. Additionally, generalized protocols for solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are presented as alternative strategies.
Formulation Strategies for Enhanced Bioavailability
The primary approach to improving the oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) like this compound is to formulate them into delivery systems that enhance their dissolution and/or absorption. Nano-based formulations are particularly promising due to their ability to increase the surface area of the drug, improve its solubility in the gastrointestinal fluids, and facilitate its transport across the intestinal epithelium.
Nanoemulsions
Oil-in-water (O/W) nanoemulsions are a leading strategy for enhancing the oral delivery of lipophilic drugs. These systems consist of small lipid droplets (typically < 200 nm) dispersed in an aqueous phase, stabilized by an emulsifier. For this compound, nanoemulsions can significantly improve its absorption. Research has shown that an O/W nanoemulsion of octacosanol can increase transmembrane transport efficiency by 5.4-fold in Caco-2 cell monolayers and intestinal absorption in rats by 2.9-fold compared to a suspension.[1]
Table 1: Physicochemical Properties of this compound Nanoemulsion Formulations
| Formulation ID | Oil Phase | Surfactant | Co-surfactant/Stabilizer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| NE-1[2] | Olive Oil (1.67% w/w) | Tween 80 (23.75% w/w) | Glycerol (7.92% w/w) | 12.26 ± 0.76 | 0.164 ± 0.12 | - | - |
| NE-2[3] | - | - | - | ~30 | - | - | - |
Note: Detailed composition for NE-2 was not fully disclosed in the cited literature.
Table 2: Bioavailability Enhancement of this compound Nanoemulsions
| Formulation Type | Model | Parameter | Fold Increase vs. Suspension |
| O/W Nanoemulsion | Rat Intestinal Absorption | - | 2.9[1] |
| O/W Nanoemulsion | Caco-2 Cell Monolayers | Transmembrane Transport | 5.4[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Oil-in-Water (O/W) Nanoemulsion
This protocol is based on a high-energy homogenization method.
Materials:
-
This compound
-
Oil Phase (e.g., Olive Oil, Medium Chain Triglycerides)
-
Surfactant (e.g., Tween 80, Polysorbate 80)
-
Co-surfactant/Stabilizer (e.g., Glycerol)
-
Purified Water
Equipment:
-
High-shear homogenizer
-
High-pressure homogenizer or microfluidizer
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Zeta potential analyzer
Procedure:
-
Preparation of the Oil Phase: Dissolve this compound in the selected oil phase. Gently heat (e.g., to 60-70 °C) to ensure complete dissolution.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and any co-surfactant/stabilizer in purified water. Heat to the same temperature as the oil phase.
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase while continuously stirring with a high-shear homogenizer for 10-15 minutes to form a coarse pre-emulsion.
-
Nanoemulsification: Pass the pre-emulsion through a high-pressure homogenizer or microfluidizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 15,000-20,000 psi) until a translucent nanoemulsion with the desired particle size is obtained.
-
Cooling: Allow the nanoemulsion to cool to room temperature.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
Caption: Workflow for Nanoemulsion Preparation.
Protocol 2: Generalized Protocol for this compound Solid Lipid Nanoparticles (SLNs)
This is a generalized protocol based on the hot homogenization and ultrasonication technique, which needs to be optimized for this compound.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5, Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Equipment:
-
Magnetic stirrer with hot plate
-
Probe sonicator
-
Particle size analyzer
-
Zeta potential analyzer
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10 °C above its melting point. Add this compound to the molten lipid and stir until a clear solution is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase under continuous stirring.
-
Homogenization: Subject the mixture to high-speed homogenization or probe sonication for a specific duration to form a hot oil-in-water emulsion.
-
Nanoparticle Formation: Disperse the hot nanoemulsion in cold water (2-5 °C) under continuous stirring. The rapid cooling of the lipid droplets causes them to solidify into SLNs.
-
Characterization: Analyze the SLN dispersion for particle size, PDI, and zeta potential.
Protocol 3: Generalized Protocol for this compound Nanostructured Lipid Carriers (NLCs)
This is a generalized protocol that requires optimization for this compound. NLCs are prepared by blending solid lipids with a small amount of liquid lipid.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)
-
Liquid Lipid (e.g., Oleic acid, Miglyol® 812)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Equipment:
-
Magnetic stirrer with hot plate
-
High-shear homogenizer
-
High-pressure homogenizer or microfluidizer
-
Particle size analyzer
-
Zeta potential analyzer
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid and then add the liquid lipid. Dissolve this compound in this lipid mixture at a temperature 5-10 °C above the melting point of the solid lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the lipid phase to the aqueous phase under high-shear homogenization to form a coarse pre-emulsion.
-
Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles to form a hot nanoemulsion.
-
NLC Formation: Allow the nanoemulsion to cool down to room temperature with gentle stirring, leading to the formation of NLCs.
-
Characterization: Analyze the NLC dispersion for particle size, PDI, and zeta potential.
Signaling Pathways Modulated by this compound
This compound has been reported to modulate several key signaling pathways involved in cellular metabolism and inflammation. Understanding these interactions is crucial for elucidating its mechanism of action.
References
Application Notes and Protocols for the Structural Elucidation of 14-Octacosanol using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Octacosanol is a long-chain fatty alcohol with potential applications in the pharmaceutical and nutraceutical industries. As a secondary alcohol, its structural confirmation is crucial for quality control and drug development purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules like this compound. This document provides detailed application notes and experimental protocols for the use of 1D and 2D NMR spectroscopy in confirming the structure of this compound.
Principle of NMR Spectroscopy for Structural Elucidation
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure.
-
¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR Spectroscopy provides information about the number and types of carbon atoms in a molecule.
-
2D NMR Techniques such as COSY, HSQC, and HMBC reveal correlations between nuclei, allowing for the definitive assignment of all proton and carbon signals and confirmation of the overall molecular structure.
Predicted NMR Data for this compound
Due to the limited availability of published experimental NMR data for this compound, the following data is based on established NMR prediction models. This data provides a reliable reference for the expected chemical shifts and multiplicities.
Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
The structure of this compound is symmetrical around the C14 carbon.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 500 MHz)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1, 28 | 0.88 | Triplet | 6H |
| 2-12, 16-27 | 1.25 | Multiplet | 44H |
| 13, 15 | 1.55 | Multiplet | 4H |
| 14 | 3.58 | Multiplet | 1H |
| OH | ~1.6 | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 125 MHz)
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| 1, 28 | 14.1 |
| 2, 27 | 22.7 |
| 3, 26 | 31.9 |
| 4-12, 16-25 (bulk CH₂) | ~29.7 |
| 13, 15 | 37.5 |
| 14 | 72.1 |
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for the structural elucidation of this compound.
Interpretation of NMR Spectra
-
¹H NMR: The spectrum is expected to show a triplet at approximately 0.88 ppm corresponding to the two terminal methyl groups (C1 and C28). A large, broad multiplet around 1.25 ppm will be due to the numerous methylene groups in the long alkyl chains. The protons on the carbons adjacent to the carbinol carbon (C13 and C15) are expected to appear as a multiplet around 1.55 ppm. The proton on the carbon bearing the hydroxyl group (C14) should appear as a multiplet around 3.58 ppm. The hydroxyl proton itself will likely be a broad singlet around 1.6 ppm, and its chemical shift can be concentration and temperature dependent.
-
¹³C NMR: Due to the molecule's symmetry, only 15 distinct carbon signals are expected. The terminal methyl carbons (C1 and C28) should resonate around 14.1 ppm. The bulk of the methylene carbons will appear in the range of 22-32 ppm, with a prominent peak around 29.7 ppm. The carbons alpha to the carbinol carbon (C13 and C15) are shifted downfield to around 37.5 ppm. The carbinol carbon (C14) is the most downfield aliphatic carbon, appearing at approximately 72.1 ppm due to the deshielding effect of the oxygen atom.
-
COSY (Correlation Spectroscopy): This 2D experiment will show correlations between protons that are coupled to each other (typically through 2-3 bonds). Key expected correlations include:
-
The proton at C14 (δ ~3.58 ppm) will show a cross-peak with the protons at C13 and C15 (δ ~1.55 ppm).
-
The protons at C13 and C15 will show correlations with the protons at C12 and C16, respectively (within the δ ~1.25 ppm multiplet).
-
The terminal methyl protons (C1 and C28) will correlate with the adjacent methylene protons (C2 and C27).
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and their directly attached carbons. This is crucial for assigning the carbon signals based on the proton assignments. For example, the proton at δ ~3.58 ppm will show a cross-peak with the carbon at δ ~72.1 ppm, confirming the assignment of C14.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is vital for confirming the connectivity of the carbon skeleton. Key expected long-range correlations include:
-
The proton at C14 (δ ~3.58 ppm) will show correlations to C12, C13, C15, and C16.
-
The terminal methyl protons (C1 and C28) will show correlations to C2 and C3 (and C27 and C26, respectively).
-
The following diagram illustrates the key HMBC correlations that would confirm the position of the hydroxyl group at C14.
Troubleshooting & Optimization
Technical Support Center: Optimizing 14-Octacosanol Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and analysis of 14-Octacosanol from natural sources.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Extraction
Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield of this compound can stem from several factors throughout the extraction and purification process. Here’s a troubleshooting guide:
-
Choice of Natural Source: The concentration of this compound varies significantly among natural sources. Sugarcane byproducts like filter mud and press mud are known to have high concentrations of policosanols, with 1-octacosanol being a major component.[1] Rice bran wax is another excellent source.[1][2] Ensure you are starting with a high-quality, appropriate raw material.
-
Inadequate Extraction Method: The efficiency of extraction is highly dependent on the method and solvent used.
-
Soxhlet Extraction: While a common method, it can be time-consuming and may require large volumes of organic solvents.[1] Ensure the solvent has an appropriate polarity to dissolve the waxy epicuticular layer where octacosanol is found.[1]
-
Supercritical CO2 (SC-CO2) Extraction: This method is considered a green technology and can offer higher selectivity.[3][4] However, the yield is sensitive to pressure, temperature, and the use of co-solvents like ethanol.[3][5] Low pressure or temperature might result in incomplete extraction.
-
Hot Ethanol Reflux: This method can be effective, and its efficiency can be significantly enhanced when followed by saponification of the extracted waxes.[3]
-
-
Suboptimal Extraction Parameters:
-
Solvent Selection: this compound is a waxy substance, insoluble in water but soluble in organic solvents like ethanol, hexane, and chloroform.[1] The choice of solvent and its purity are critical.
-
Temperature and Pressure (for SC-CO2): Optimization of these parameters is crucial. For sugarcane skin, optimal conditions were found to be a pressure of 31.2 MPa and a temperature of 44.8°C.[5]
-
Extraction Time: Insufficient extraction time will lead to incomplete recovery. Monitor the color of the solvent in Soxhlet extraction; a clear solvent indicates the extraction is likely complete. For SC-CO2, the extraction time is a significant factor affecting yield.[5]
-
-
Pre-treatment of Raw Material: Proper drying and grinding of the plant material to a uniform, fine powder increases the surface area available for solvent contact, leading to improved extraction efficiency.
Q2: I am using Supercritical CO2 extraction, but my yields are inconsistent. How can I optimize this process?
A2: Inconsistency in SC-CO2 extraction yields often points to a lack of control over critical process parameters.
-
Pressure and Temperature: These two parameters are interdependent and significantly influence the solvating power of supercritical CO2. A systematic optimization using a Response Surface Methodology (RSM) approach is recommended to find the ideal conditions for your specific raw material.[5]
-
Co-solvent: The addition of a polar co-solvent like ethanol is often necessary to enhance the extraction of more polar compounds like long-chain fatty alcohols from the plant matrix.[3][4] The percentage of co-solvent needs to be optimized.
-
Flow Rate: The flow rate of CO2 affects the residence time and mass transfer. A flow rate that is too high may lead to channeling and incomplete extraction, while a rate that is too low can prolong the extraction time unnecessarily.
-
Material Packing: Ensure the extraction vessel is packed uniformly to avoid channeling of the supercritical fluid, which would lead to inefficient extraction.
Purification
Q3: My purified this compound has a low purity. What are the common impurities and how can I remove them?
A3: The primary impurities in crude this compound extracts are other long-chain fatty alcohols (policosanols), fatty acids, esters, and pigments like chlorophyll.[1]
-
Saponification: A key step to improve purity is saponification (alkaline hydrolysis) of the crude wax extract. This process converts esters into fatty acid salts and free fatty alcohols, including this compound. The fatty acid salts can then be removed by washing.[3]
-
Recrystallization: This is a powerful technique for purifying crystalline solids like this compound. The choice of solvent is critical. A solvent should be selected in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Multiple recrystallization steps may be necessary.
-
Molecular Distillation: This technique is particularly effective for separating high-molecular-weight, heat-sensitive compounds like this compound.[1] It operates under high vacuum, allowing for distillation at lower temperatures, thus preventing thermal degradation. Optimizing the distilling temperature and vacuum degree is essential for achieving high purity.
-
Column Chromatography: Silica gel column chromatography can be used to separate this compound from other components based on their polarity.
Q4: I am having trouble with the recrystallization of this compound. The crystals are not forming properly or the purity is not improving.
A4: Recrystallization issues often relate to the solvent system and the cooling process.
-
Solvent System: Experiment with different solvents or solvent mixtures to find the optimal system. The ideal solvent will dissolve the this compound when hot but not when cold, while the impurities remain soluble at lower temperatures.
-
Cooling Rate: Slow cooling generally promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Saturation Level: Ensure the solution is saturated at the higher temperature to maximize the yield upon cooling. However, a supersaturated solution can lead to rapid precipitation and inclusion of impurities.
-
Seeding: Adding a small, pure crystal of this compound (a seed crystal) to the cooling solution can initiate crystallization and promote the formation of well-defined crystals.
Analysis
Q5: My GC-MS analysis of this compound is showing poor peak shape and inconsistent results. What could be the problem?
A5: Gas chromatography of high molecular weight, polar compounds like this compound can be challenging.
-
Derivatization: this compound has a polar hydroxyl group that can interact with the stationary phase of the GC column, leading to peak tailing and poor resolution. Derivatization to a less polar trimethylsilyl (TMS) ether is a common and effective solution to improve chromatographic performance.
-
Column Choice: A column with a non-polar or mid-polar stationary phase is generally suitable for the analysis of derivatized long-chain alcohols.
-
Injector Temperature: The injector temperature must be high enough to ensure complete volatilization of the derivatized this compound without causing thermal degradation.
-
Oven Temperature Program: A suitable temperature program is necessary to achieve good separation of this compound from other policosanols and impurities. The program should start at a lower temperature and ramp up to a temperature that allows for the elution of the high-boiling-point analytes.
-
Sample Preparation: Ensure the sample is free of particulate matter and is completely dissolved in a suitable solvent before injection. Incomplete dissolution can lead to inconsistent injection volumes.
Quantitative Data
Table 1: Yield of this compound from Various Natural Sources and Extraction Methods
| Natural Source | Extraction Method | Yield/Content of this compound | Reference |
| Sugarcane Filter Mud | Supercritical CO2 Extraction | 29.65 g/100 g of wax | [3] |
| Sugarcane Filter Mud | Hot Ethanol Reflux | 22.52 g/100 g of wax | [3] |
| Sugarcane Filter Mud | Hot Ethanol Reflux followed by Saponification | 47.8 g/100 g of wax | [3] |
| Sugarcane Leaves | Subcritical Liquefied Dimethyl Ether (SUBLDME) | 2888 mg/100 g of leaves | [4] |
| Sugarcane Bagasse | Not Specified | Higher policosanol content than leaves | [1] |
| Rice Bran Wax | Transesterification followed by SUBLDME | 84,913.14 mg/100 g of wax | [4] |
| Wheat Sprouts | Not Specified | Octacosanol is the most abundant policosanol | [6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Sugarcane Filter Mud via Hot Ethanol Reflux and Saponification
This protocol is adapted from a method shown to significantly increase the octacosanol content in the final wax product.[3]
Materials:
-
Dried sugarcane filter mud
-
Absolute ethanol
-
Petroleum ether
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Reflux apparatus
-
Filtration system (e.g., Buchner funnel with filter paper)
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Extraction:
-
Suspend 1 kg of dried sugarcane filter mud in 8 L of absolute ethanol in a suitable reactor.
-
Reflux the mixture at 80°C with stirring (e.g., 120 rpm) for 4 hours.[1]
-
After reflux, filter the hot solution through a fine mesh filter (e.g., 300-mesh) to separate the solid residue.
-
Cool the filtrate to 4°C to precipitate the crude wax.
-
Centrifuge the cooled filtrate to collect the precipitated green flocculants.
-
Air-dry the sediment to evaporate residual ethanol, followed by drying in an oven at 60°C to obtain the crude wax.
-
-
Saponification:
-
Purification:
-
Extract the cooled mixture three times with 200 mL of petroleum ether each time.
-
Combine the petroleum ether fractions.
-
Cool the combined petroleum ether extract to 4°C to precipitate the policosanols.
-
Filter the cold solution to collect the precipitated solid (the filter cake).
-
Air-dry the filter cake to obtain the purified policosanol-rich fraction containing this compound.
-
Protocol 2: Purification of this compound using Molecular Distillation
This protocol is a general guideline for purifying crude octacosanol extract.[1]
Materials:
-
Crude this compound extract
-
Molecular distillation apparatus
Procedure:
-
Preparation:
-
Ensure the molecular distillation unit is clean and leak-free.
-
Degas the crude octacosanol extract to remove any volatile impurities before introducing it into the still.
-
-
Distillation:
-
Set the operating parameters. These will need to be optimized for your specific crude extract, but typical starting points are:
-
Distilling Temperature: This is a critical parameter that influences the vapor pressure of this compound.
-
Vacuum Degree: A high vacuum is essential to lower the boiling point and prevent thermal degradation.
-
Feed Flow Rate: A slow and steady feed rate ensures efficient evaporation.
-
Condensing Surface Temperature: This should be cool enough to efficiently condense the this compound vapor.
-
-
-
Collection:
-
Collect the distillate, which will be enriched in this compound.
-
The residue will contain less volatile impurities.
-
-
Analysis:
-
Analyze both the distillate and the residue using GC-MS to determine the purity of the this compound and the efficiency of the separation.
-
Visualizations
Biosynthesis of this compound
The biosynthesis of this compound is part of the larger very-long-chain fatty acid (VLCFA) elongation pathway in plants, which occurs in the endoplasmic reticulum.[7][8][9][10] This pathway extends shorter fatty acid chains (typically C16 or C18) by adding two-carbon units from malonyl-CoA in a four-step cycle. The resulting VLCFAs can then be reduced to primary alcohols, such as this compound.
Caption: Biosynthesis pathway of this compound via the VLCFA elongation cycle.
Experimental Workflow for this compound Extraction and Purification
This diagram outlines a general workflow for isolating this compound from a natural source, incorporating key extraction and purification steps.
Caption: General workflow for this compound extraction and purification.
References
- 1. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 2. Pilot-Scale Optimization of Supercritical CO2 Extraction of Dry Paprika Capsicum annuum: Influence of Operational Conditions and Storage on Extract Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High Levels of Policosanols and Phytosterols from Sugar Mill Waste by Subcritical Liquefied Dimethyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.caf.ac.cn [journals.caf.ac.cn]
- 6. isgpb.org [isgpb.org]
- 7. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
Technical Support Center: Overcoming 14-Octacosanol Solubility Challenges in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of 14-Octacosanol's poor solubility in aqueous solutions. The following information is designed to assist researchers in successfully incorporating this lipophilic compound into their experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental issue with this compound's solubility?
A1: this compound, a long-chain fatty alcohol, is inherently hydrophobic. Its long hydrocarbon chain dominates its molecular properties, making it practically insoluble in water. The aqueous solubility of 1-octacosanol (a closely related and often primary component of policosanol products) is reported to be less than 1 mg/mL at 21.5 °C. This poor solubility is a major hurdle for its application in aqueous-based biological assays, pharmaceutical formulations, and other research settings.
Q2: What are the primary strategies to overcome the poor aqueous solubility of this compound?
A2: The most effective methods to enhance the aqueous solubility and dispersibility of this compound involve advanced formulation techniques. These include:
-
Nano-emulsification: Encapsulating this compound in oil-in-water (O/W) nano-emulsions creates a stable, dispersed system in aqueous media.
-
Microencapsulation: This technique involves coating this compound particles with a protective layer, often a polymer, to improve their dispersibility and stability in water.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, which can improve its dissolution rate.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, can effectively shuttle this compound into aqueous solutions.
Q3: How does improving the solubility of this compound impact its biological activity?
A3: Enhancing the aqueous solubility of this compound is crucial for its bioavailability and, consequently, its biological effects. For instance, its ability to modulate lipid metabolism is significantly improved with better solubility. Studies have shown that octacosanol can inhibit fatty acid and cholesterol synthesis by influencing key signaling pathways involving AMP-activated protein kinase (AMPK), Sirtuin 1 (SIRT1), and Sterol Regulatory Element-Binding Proteins (SREBPs).[1][2][3] Effective solubilization ensures that this compound can reach its target sites in sufficient concentrations to exert these effects.
Troubleshooting Guides & Experimental Protocols
Solubilization Method Selection
The choice of solubilization method will depend on the specific requirements of your experiment, such as the desired final concentration, particle size, and the biological system under investigation. The table below summarizes the key quantitative aspects of different solubilization techniques for this compound.
| Method | Key Principle | Typical Particle/Droplet Size | Reported Solubility/Concentration Enhancement | Key Considerations |
| Nano-emulsification | Encapsulation in oil-in-water droplets | 10 - 200 nm | Can achieve stable formulations with up to 0.1% (w/w) this compound.[4] | Requires careful selection of oil, surfactant, and co-surfactant. Can be prepared using low or high-energy methods. |
| Microencapsulation | Coating with a polymer shell | 1 - 1000 µm | Formulations with up to 23.32 g of 1-octacosanol per 100 g of powder have been reported.[5] | The choice of wall material is critical for stability and release characteristics. |
| Nanoparticle Formulation | Reduction of particle size | < 100 nm | Enhances dissolution rate and bioavailability.[6] | Requires a stabilizer to prevent aggregation. |
| Cyclodextrin Complexation | Formation of inclusion complexes | Molecular level | Can significantly increase aqueous solubility, with the extent depending on the type of cyclodextrin and the complexation method. | The stoichiometry of the complex (guest:host ratio) needs to be determined. |
Detailed Experimental Protocols
Preparation of this compound Loaded Nano-emulsion (Low-Energy Method)
This protocol describes a low-energy method for preparing an oil-in-water (O/W) nano-emulsion of this compound.
Materials:
-
This compound
-
Olive oil (Oil phase)
-
Tween 80 (Surfactant)
-
Glycerol (Co-surfactant/stabilizer)
-
Deionized water (Aqueous phase)
Equipment:
-
Magnetic stirrer with heating plate
-
Vortex mixer
-
High-pressure homogenizer (optional, for further size reduction)
Procedure:
-
Prepare the Oil Phase:
-
Accurately weigh 0.1 g of this compound and 1.67 g of olive oil.
-
Heat the mixture to 60-70°C while stirring until the this compound is completely dissolved in the olive oil.
-
-
Prepare the Aqueous Phase:
-
In a separate beaker, weigh 23.75 g of Tween 80 and 7.92 g of glycerol.
-
Add 66.65 g of deionized water and stir until a homogeneous solution is formed. Heat the aqueous phase to 60-70°C.
-
-
Form the Emulsion:
-
While stirring the aqueous phase vigorously, slowly add the oil phase dropwise.
-
Continue stirring for 30 minutes at 60-70°C to form a coarse emulsion.
-
-
Nano-emulsion Formation:
-
For a low-energy method, continue stirring the emulsion as it cools down to room temperature. The nano-emulsion will form spontaneously.
-
For smaller and more uniform droplet sizes, the coarse emulsion can be further processed using a high-pressure homogenizer.
-
Expected Outcome: A translucent to milky-white nano-emulsion with a particle size in the range of 10-200 nm.
Microencapsulation of this compound by Spray Drying
This protocol outlines the microencapsulation of this compound using a spray dryer.
Materials:
-
This compound
-
Wall material (e.g., a combination of Hydroxypropyl methylcellulose (HPMC) and Octenyl succinate starches (OSS))
-
Deionized water
Equipment:
-
High-shear mixer or homogenizer
-
Spray dryer
Procedure:
-
Prepare the Emulsion for Spray Drying:
-
Disperse the chosen wall materials in deionized water to form a solution.
-
Melt the this compound and add it to the wall material solution.
-
Homogenize the mixture at high speed to form a stable oil-in-water emulsion.
-
-
Spray Drying:
-
Set the inlet temperature of the spray dryer to approximately 180°C and the outlet temperature to around 90°C.
-
Feed the emulsion into the spray dryer at a constant flow rate.
-
The atomized droplets are dried in the hot air stream, forming microcapsules.
-
-
Collection:
-
The dried microcapsules are collected from the cyclone of the spray dryer.
-
Expected Outcome: A fine, free-flowing powder of microencapsulated this compound.
Preparation of this compound-β-Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol details the formation of an inclusion complex between this compound and β-cyclodextrin.
Materials:
-
This compound
-
β-cyclodextrin
-
Ethanol
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Vacuum oven or desiccator
Procedure:
-
Dissolve β-cyclodextrin:
-
In a beaker, dissolve β-cyclodextrin in deionized water with stirring. Heating to 50-60°C can aid dissolution. A typical concentration would be in the range of 1-1.5% (w/v).
-
-
Dissolve this compound:
-
In a separate container, dissolve this compound in a minimal amount of ethanol.
-
-
Form the Complex:
-
Slowly add the ethanolic solution of this compound dropwise to the stirred β-cyclodextrin solution.
-
Continue stirring the mixture for several hours (e.g., 4-6 hours) at a constant temperature (e.g., 55°C).
-
-
Precipitation and Recovery:
-
Allow the mixture to cool down slowly to room temperature, and then place it in a refrigerator (4°C) overnight to facilitate the precipitation of the inclusion complex.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
-
Washing and Drying:
-
Wash the collected precipitate with a small amount of cold deionized water to remove any uncomplexed cyclodextrin.
-
Dry the product in a vacuum oven or desiccator until a constant weight is achieved.
-
Expected Outcome: A white crystalline powder of the this compound-β-cyclodextrin inclusion complex.
Signaling Pathway Diagrams
Logical Workflow for Solubilization Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate solubilization method for this compound based on experimental needs.
Caption: Decision tree for selecting a this compound solubilization method.
Signaling Pathway of this compound in Lipid Metabolism
This diagram illustrates the proposed mechanism by which this compound, upon successful solubilization and cellular uptake, influences lipid metabolism through the AMPK/SIRT1 and SREBP pathways.
Caption: this compound's role in regulating lipid metabolism pathways.
References
- 1. AMPK Phosphorylates and Inhibits SREBP Activity to Attenuate Hepatic Steatosis and Atherosclerosis in Diet-induced Insulin Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of AMPK Suppression of LXR-dependent Srebp-1c Transcription [ijbs.com]
- 3. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O/W nanoemulsions encapsulated octacosanol: Preparation, characterization and anti-fatigue activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. US20120045482A1 - Policosanol nanoparticles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Derivatization of 14-Octacosanol for GC-MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of 14-Octacosanol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization and analysis of this compound.
| Problem | Possible Causes | Solutions |
| No peak or very small peak for this compound derivative | 1. Incomplete derivatization: The reaction may not have gone to completion due to insufficient reagent, time, or temperature.[1] 2. Presence of moisture: Water in the sample or solvent will react with the silylating agent, reducing its availability for the analyte. 3. Degradation of the derivative: Silyl ethers can be susceptible to hydrolysis if exposed to moisture before analysis. 4. Adsorption in the GC system: Active sites in the injector liner or on the column can adsorb the analyte.[2] | 1. Optimize reaction conditions: Increase the reaction temperature (e.g., to 60-80°C) and/or time (e.g., 30-60 minutes). Use a molar excess of the derivatizing agent. The addition of a catalyst like Trimethylchlorosilane (TMCS) can increase the reactivity of silylating agents like BSTFA.[3] 2. Ensure anhydrous conditions: Thoroughly dry the sample and use anhydrous solvents. Store derivatization reagents under inert gas and in a desiccator. 3. Analyze samples promptly: Inject the derivatized sample into the GC-MS as soon as possible after preparation. 4. Deactivate the GC system: Use a deactivated injector liner and a high-quality, low-bleed GC column. Silanizing the glassware can also prevent sample loss.[3] |
| Peak tailing for the this compound derivative | 1. Active sites in the GC system: Polar sites in the injector, column, or detector can interact with the analyte, causing peak tailing. 2. Incomplete derivatization: Residual underivatized this compound, being a polar long-chain alcohol, will exhibit significant tailing. 3. Column overload: Injecting too much sample can lead to peak distortion. | 1. System maintenance: Regularly replace the injector liner and septum. Trim the front end of the GC column. 2. Verify complete derivatization: Re-optimize the derivatization procedure as described above. Consider using a more potent silylating agent. 3. Dilute the sample: Reduce the concentration of the sample injected onto the column. |
| Presence of multiple peaks for a single analyte | 1. Incomplete derivatization: Both the derivatized and underivatized forms of this compound may be present. 2. Side reactions: The derivatizing agent may react with other functional groups if present in the sample matrix. 3. Formation of isomers: While less common for simple silylation of an alcohol, complex matrices can sometimes lead to side products. | 1. Ensure complete reaction: Increase reagent concentration, reaction time, or temperature. 2. Sample cleanup: If the matrix is complex, consider a sample cleanup step (e.g., solid-phase extraction) prior to derivatization to remove interfering compounds. 3. Optimize chromatography: Adjust the GC temperature program to improve the separation of any isomeric products. |
| Broad peaks | 1. Slow injection: A slow injection can cause the sample band to broaden at the start of the separation. 2. Low carrier gas flow rate: Insufficient flow can lead to increased diffusion and broader peaks. 3. Thick film column: A column with a very thick stationary phase can sometimes result in broader peaks for high molecular weight compounds. | 1. Optimize injection parameters: Use a fast injection speed with an autosampler for better reproducibility. 2. Adjust flow rate: Ensure the carrier gas flow rate is optimal for the column dimensions and carrier gas being used. 3. Select appropriate column: Use a column with a film thickness suitable for the analysis of long-chain silylated alcohols. |
| Ghost peaks in subsequent runs | 1. Carryover from a previous injection: High-boiling point compounds like derivatized this compound can be retained in the injector or at the head of the column. 2. Septum bleed: Pieces of the septum can break off and release volatile compounds. 3. Contaminated syringe: The syringe may retain traces of the previous sample. | 1. Increase injector temperature and bakeout time: A higher injector temperature can help to volatilize all of the sample. A longer bakeout at the end of the GC run can clean the column. 2. Use high-quality septa: Regularly replace the septum with a high-temperature, low-bleed version. 3. Thoroughly rinse syringe: Implement a rigorous syringe rinsing protocol with an appropriate solvent between injections. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing this compound before GC-MS analysis?
A1: Derivatization is a crucial step to increase the volatility and thermal stability of this compound.[4] As a long-chain alcohol, it has a high boiling point and a polar hydroxyl group that can lead to poor chromatographic peak shape (tailing) and potential degradation at high temperatures. By replacing the active hydrogen of the hydroxyl group with a non-polar group, such as a trimethylsilyl (TMS) group, the resulting derivative is more volatile and less prone to adsorption in the GC system, leading to sharper peaks and more reliable quantification.[5]
Q2: Which are the most common derivatizing agents for this compound?
A2: The most common and effective derivatizing agents for long-chain alcohols like this compound are silylating agents. These include:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that is widely used for derivatizing alcohols.[6][7]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent, often considered more volatile than BSTFA, which can be advantageous in preventing interference from reagent byproducts.[8]
-
BSTFA + TMCS (Trimethylchlorosilane): The addition of a small amount of TMCS (typically 1%) as a catalyst significantly increases the silylating power of BSTFA, making it highly effective for sterically hindered or less reactive hydroxyl groups.[3]
Q3: How do I choose between BSTFA and MSTFA?
A3: Both BSTFA and MSTFA are excellent choices for derivatizing this compound. MSTFA and its byproducts are generally more volatile than those of BSTFA, which can be beneficial for avoiding co-elution with early-eluting peaks.[8] However, for long-chain alcohols, this is less of a concern. BSTFA, especially when catalyzed with TMCS, is a very robust and widely cited reagent for this application. The choice may ultimately depend on laboratory availability and specific matrix components. For sterically hindered compounds, BSTFA may be a better choice.[9]
Q4: What are the optimal reaction conditions (temperature and time) for the derivatization of this compound?
A4: The optimal conditions can vary slightly depending on the specific silylating agent and the sample matrix. However, a general starting point for the silylation of long-chain alcohols is:
It is always recommended to perform a small optimization study by varying the time and temperature to ensure complete derivatization for your specific samples.
Q5: My derivatization reaction appears incomplete. What can I do?
A5: Incomplete derivatization is a common issue. To address this, you can:
-
Increase the amount of derivatizing agent: Use a significant molar excess of the silylating reagent.
-
Increase the reaction temperature and/or time: As mentioned above, heating can drive the reaction to completion.
-
Add a catalyst: If you are using BSTFA, adding 1% TMCS can significantly improve the reaction efficiency.[3]
-
Ensure your sample is dry: Any moisture present will consume the derivatizing agent. Ensure your sample extract is completely dry before adding the reagent.
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA + 1% TMCS
This protocol describes a standard method for the derivatization of this compound for GC-MS analysis.
Materials:
-
This compound standard or dried sample extract
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)
-
Anhydrous pyridine or other suitable anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the this compound standard or sample extract is completely dry. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample in a reaction vial, add 100 µL of anhydrous pyridine to dissolve the analyte.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 45 minutes.
-
Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Data Presentation
The following tables summarize the expected influence of various parameters on the derivatization efficiency and GC-MS response of this compound.
Table 1: Comparison of Common Silylating Agents for this compound Derivatization
| Silylating Agent | Relative Reactivity | Byproduct Volatility | Typical Reaction Conditions | Notes |
| BSTFA | High | Moderate | 60-80°C, 30-60 min | A robust and widely used reagent for alcohols. |
| MSTFA | Very High | High | 60-80°C, 20-45 min | Byproducts are very volatile, reducing potential interference. |
| BSTFA + 1% TMCS | Very High | Moderate | 60-70°C, 20-40 min | The catalyst significantly enhances reactivity, ideal for ensuring complete derivatization. |
Table 2: Influence of Reaction Parameters on Derivatization Efficiency
| Parameter | Condition | Expected Effect on Peak Area/Yield | Rationale |
| Temperature | Low (e.g., Room Temp) | Lower | Slower reaction kinetics may lead to incomplete derivatization. |
| Optimal (e.g., 70°C) | Higher | Provides sufficient energy to drive the reaction to completion in a reasonable time. | |
| High (e.g., >100°C) | May decrease | Potential for sample or derivative degradation. | |
| Time | Short (e.g., <15 min) | Lower | Insufficient time for the reaction to reach completion. |
| Optimal (e.g., 45 min) | Higher | Allows for complete conversion of the analyte to its derivative. | |
| Long (e.g., >90 min) | No significant increase | Once the reaction is complete, longer times offer no benefit and may increase the risk of side reactions or degradation. | |
| Reagent:Analyte Ratio | Low (e.g., 1:1) | Lower | Insufficient reagent to drive the reaction to completion, especially in the presence of trace moisture or matrix components. |
| High (e.g., 10:1 or greater) | Higher | Ensures a large excess of reagent is available for a complete and rapid reaction. |
Visualizations
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
References
- 1. Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry | Djatmika | ALCHEMY:Journal of Chemistry [ejournal.uin-malang.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape of 14-Octacosanol in HPLC
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 14-Octacosanol, a long-chain aliphatic alcohol. Our aim is to help you diagnose and resolve poor peak shape to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
Peak tailing, where the latter half of the peak is broader than the front, is a frequent issue in the analysis of hydrophobic compounds like this compound. The primary causes include:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase (e.g., C18) can interact with any potential polar moieties on the analyte, leading to tailing.[1][2] For long-chain alcohols, while primarily non-polar, the terminal hydroxyl group can participate in these interactions.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[2][3]
-
Column Degradation: Over time, the stationary phase can degrade, creating active sites that cause tailing. This can manifest as voids or channels in the column packing.[2][3]
-
Mobile Phase Issues: An inappropriate mobile phase pH or buffer concentration can exacerbate secondary interactions. However, for a neutral compound like this compound, pH effects are less pronounced unless acidic or basic modifiers are used.[1]
Q2: My this compound peak is fronting. What could be the cause?
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often caused by:
-
Sample Overload: Similar to tailing, injecting too high a concentration of this compound can lead to peak fronting.[3]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (more non-polar) than the mobile phase, the analyte may travel through the initial part of the column too quickly, causing a distorted, fronting peak.[4]
-
Column Collapse: Physical degradation of the column bed, though less common with modern columns, can lead to peak fronting.[5]
Q3: I am observing split peaks for this compound. What should I check?
Split peaks can be one of the most challenging issues to resolve. Potential causes include:
-
Partially Clogged Frit: If the inlet frit of the column is partially blocked, the sample band will be distributed unevenly onto the column, leading to split peaks for all analytes.
-
Column Void or Channel: A void at the head of the column can cause the sample to travel through different paths, resulting in two or more peaks.
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is immiscible with the mobile phase or significantly different in elution strength can cause peak splitting.[4]
-
Co-elution: It is possible that an impurity is co-eluting with this compound, giving the appearance of a split peak. To check this, try altering the mobile phase composition or gradient to see if the two peaks resolve.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
If you are experiencing peak tailing with this compound, follow these steps:
-
Reduce Sample Concentration: Prepare a dilution of your sample and inject it. If the peak shape improves, the original issue was likely column overload.
-
Check for Secondary Interactions:
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping minimize the number of free silanol groups, reducing the potential for secondary interactions.
-
Consider a Different Stationary Phase: If tailing persists, a C8 column, being less hydrophobic than a C18, might provide better peak shape for very non-polar compounds.[6]
-
-
Evaluate Column Health:
-
Flush the Column: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile/methanol) to remove any strongly retained contaminants.
-
Reverse the Column: If the manufacturer's instructions permit, reversing the column and flushing it can sometimes dislodge particulates from the inlet frit.
-
Replace the Column: If the above steps do not resolve the issue, the column may be permanently damaged and require replacement.
-
Guide 2: Addressing Peak Fronting
To troubleshoot peak fronting for this compound, consider the following:
-
Optimize Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase. For reversed-phase analysis of this compound, which requires a high organic content in the mobile phase, dissolving the sample in 100% of the organic solvent used in the mobile phase (e.g., methanol or acetonitrile) is often a good starting point. Avoid dissolving in very strong non-polar solvents if your mobile phase has a significant aqueous component.[4]
-
Reduce Injection Volume and Concentration: As with tailing, reduce the amount of sample injected to rule out overload.
-
Inspect the Column: If fronting persists across multiple injections and with different samples, it may indicate a physical problem with the column packing, such as a void. In this case, the column will likely need to be replaced.
Guide 3: Resolving Split Peaks
For split peaks of this compound, a systematic approach is necessary:
-
Check for System-Wide Issues: If all peaks in your chromatogram are splitting, the problem likely lies before the column.
-
Inspect for Blockages: Check for partially blocked tubing or a clogged in-line filter.
-
Examine the Injector: A malfunctioning injector can also lead to improper sample introduction and split peaks.
-
-
Isolate the Column as the Cause:
-
Replace the In-line Filter and Guard Column: If you are using these, replace them to see if the problem is resolved.
-
Flush the Column: A partial blockage of the column inlet frit is a common cause of split peaks. Try back-flushing the column if recommended by the manufacturer.
-
-
Investigate Sample and Method Parameters:
-
Sample Preparation: Ensure your sample is fully dissolved in the injection solvent. Incomplete dissolution can lead to split peaks.[3]
-
Mobile Phase Miscibility: Confirm that your mobile phase components are fully miscible and that your sample solvent is compatible with the mobile phase.
-
Experimental Protocols
A common starting point for the HPLC analysis of policosanols, including this compound, involves a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and methanol.[7]
Recommended Starting HPLC Conditions for this compound
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 125 mm |
| Mobile Phase | Acetonitrile/Methanol (4:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
| Sample Solvent | Mobile Phase or 100% organic component of the mobile phase |
Note: These are starting conditions and may require optimization for your specific application and instrumentation.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound in HPLC.
Caption: A flowchart for diagnosing and resolving common HPLC peak shape problems for this compound.
References
- 1. uhplcs.com [uhplcs.com]
- 2. uhplcs.com [uhplcs.com]
- 3. mastelf.com [mastelf.com]
- 4. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. waters.com [waters.com]
- 6. Hydrophobic Compounds Analyzed With HPLC - AppNote [mtc-usa.com]
- 7. matec-conferences.org [matec-conferences.org]
Technical Support Center: 14-Octacosanol and the MTT Cell Viability Assay
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are using 14-Octacosanol in their experiments and encountering issues with the MTT cell viability assay. Here you will find troubleshooting guides and frequently asked questions to help you navigate potential interferences and obtain accurate results.
Frequently Asked Questions (FAQs)
Q1: My MTT assay results show an unexpected increase in cell viability after treatment with this compound, even at high concentrations. What could be the cause?
A1: This paradoxical increase in viability is a known artifact that can occur with certain compounds. There are two primary reasons why this compound might be interfering with your MTT assay:
-
Direct Reduction of MTT: this compound may have intrinsic reducing properties that can chemically convert the yellow MTT tetrazolium salt into purple formazan crystals, independent of cellular metabolic activity.[1][2][3][4] This leads to a false-positive signal, making it appear as though the cells are more viable than they are.
-
Precipitation of this compound: As a lipophilic long-chain alcohol, this compound can have poor solubility in cell culture media.[5] The formation of a precipitate can interfere with the optical density readings and may also interact with the MTT reagent or formazan crystals.
Q2: How can I confirm if this compound is directly reducing the MTT reagent in my experiment?
A2: You can perform a cell-free control experiment.[1] In this setup, you will add this compound at various concentrations to the cell culture medium without any cells. Then, add the MTT reagent and incubate for the same duration as your regular assay. If you observe a color change to purple, it indicates a direct chemical reaction between your compound and MTT.
Q3: What are the best practices for dissolving lipophilic compounds like this compound for use in cell-based assays?
A3: It is crucial to ensure your compound is fully dissolved to avoid artifacts. Here are some recommendations:
-
Use a suitable solvent: Dimethyl sulfoxide (DMSO) or ethanol are commonly used to dissolve lipophilic compounds.[5][6]
-
Prepare a high-concentration stock solution: Dissolve the compound in the organic solvent first, and then dilute it to the final working concentration in the cell culture medium.
-
Control the final solvent concentration: The final concentration of the organic solvent in the culture medium should be low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6]
-
Check for precipitation: After adding the compound to the medium, visually inspect for any precipitate. You can also measure the turbidity of the solution using a spectrophotometer.[5]
Q4: Are there alternative assays to MTT that are less prone to interference from compounds like this compound?
A4: Yes, several alternative assays can provide more reliable results with potentially interfering compounds.[7][8] These include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in viable cells and are generally less susceptible to chemical interference.[7][9] They are known for their high sensitivity and simple protocol.
-
Resazurin-based assays (e.g., alamarBlue®): These assays use the reduction of resazurin to the fluorescent resorufin to measure cell viability.[9][8]
-
Trypan Blue Exclusion Assay: This is a simple, microscopy-based method that distinguishes viable from non-viable cells based on membrane integrity.[9]
Troubleshooting Guides
Problem 1: Inconsistent or High Background Readings
-
Possible Cause: Incomplete removal of culture medium or serum components before adding the solubilizing agent.[10]
-
Solution: Ensure all media is carefully aspirated. Include media-only controls to assess background noise.[10]
Problem 2: Low Absorbance Readings Across All Wells
-
Possible Cause: MTT reagent toxicity, especially with prolonged incubation.[7][11]
-
Solution: Optimize the MTT concentration (starting at 0.5 mg/mL) and reduce the incubation time (2-4 hours is standard).[11]
Problem 3: Precipitate Formation in Wells
-
Possible Cause: Poor solubility of this compound in the culture medium.[5]
-
Solution: Re-evaluate your dissolution method. Consider serial dilutions in DMSO before adding to the medium and ensure the final DMSO concentration is non-toxic to your cells.[5] You may need to exclude data from concentrations where precipitation is observed.[5]
Experimental Protocols
Standard MTT Assay Protocol for Adherent Cells
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (and appropriate vehicle controls) and incubate for the desired duration.
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.[11]
Protocol for Cell-Free Interference Check
-
Prepare Plate: In a 96-well plate, add the same volume of cell culture medium as used in your cell-based assay to each well. Do not add cells.
-
Add Compound: Add the same concentrations of this compound used in your main experiment to the wells.
-
MTT Incubation: Add MTT solution to each well and incubate for the same duration as your standard protocol.
-
Solubilization and Measurement: Add the solubilization solvent and measure the absorbance as you would for the cell-based assay. An increase in absorbance with increasing compound concentration indicates direct MTT reduction.[1]
Quantitative Data Summary
Table 1: Hypothetical MTT Assay Results with this compound Interference
| This compound (µM) | Cell Viability (%) - MTT Assay | Cell Viability (%) - ATP Assay |
| 0 (Vehicle Control) | 100 | 100 |
| 1 | 105 | 98 |
| 10 | 115 | 85 |
| 50 | 130 | 60 |
| 100 | 150 | 40 |
Table 2: Cell-Free MTT Reduction by this compound
| This compound (µM) | Absorbance at 570 nm (No Cells) |
| 0 (Vehicle Control) | 0.05 |
| 1 | 0.08 |
| 10 | 0.15 |
| 50 | 0.35 |
| 100 | 0.60 |
Visual Guides
Caption: Standard workflow for the MTT cell viability assay.
Caption: Troubleshooting guide for this compound interference.
Caption: Potential mechanisms of MTT reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Is Your MTT Assay the Right Choice? [promega.com]
- 8. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 9. blog.quartzy.com [blog.quartzy.com]
- 10. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 11. MTT assay overview | Abcam [abcam.com]
Preventing 14-Octacosanol precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 14-Octacosanol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a long-chain saturated fatty alcohol.[1] It is a component of policosanol, a mixture of long-chain alcohols derived from plant waxes, and is investigated for various biological activities.[2][3][4] In cell culture, it is used to study its effects on cellular processes such as lipid metabolism, inflammation, and cell signaling.[2][3][5][6] Studies have shown its potential to lower cholesterol, provide cell protection, and act as an anti-inflammatory and anti-fatigue agent.[7][8]
Q2: Why does this compound precipitate in my cell culture medium?
This compound is a highly hydrophobic molecule with poor water solubility.[7] Cell culture media are aqueous-based, creating an environment where hydrophobic compounds like this compound tend to aggregate and precipitate out of the solution.[9] This precipitation can be triggered by factors such as a sudden change in solvent when a concentrated stock is added to the medium, temperature changes, or interactions with other media components.[10][11]
Q3: What are the initial signs of this compound precipitation?
Initial signs of precipitation can include:
-
Visible particles: A fine white powder or larger crystalline structures may be observed in the culture medium.
-
Cloudiness or turbidity: The medium may appear cloudy or milky immediately after adding the this compound solution or after a period of incubation.[12]
-
Phase separation: An oily film may appear on the surface of the medium.
Troubleshooting Guide: Preventing Precipitation
If you are experiencing precipitation of this compound, consult the following table for common causes and solutions.
| Problem | Possible Cause | Recommended Solution |
| Immediate precipitation upon addition to media | High concentration of this compound. | Decrease the final working concentration of this compound. |
| Inadequate solubilization of the stock solution. | Ensure the stock solution is fully dissolved before adding it to the medium. Gentle warming and vortexing can help.[13] | |
| "Solvent shock" from direct addition of organic stock. | Add the stock solution to the media dropwise while gently swirling the flask to ensure rapid mixing and prevent localized high concentrations.[12] | |
| Precipitation after incubation (e.g., overnight) | Temperature change. | Ensure the final medium containing this compound is stable at the incubation temperature (typically 37°C). |
| Interaction with media components. | Consider using a serum-free medium or a medium with a lower serum concentration, as serum components can sometimes interact with hydrophobic compounds.[14] | |
| Saturation limit exceeded over time. | Lower the working concentration of this compound. | |
| Inconsistent results or signs of cell toxicity | Precipitate affecting cell health. | Filter-sterilize the final medium containing the solubilized this compound before adding it to the cells to remove any micro-precipitates. |
| Toxicity from the solubilizing agent (e.g., DMSO). | Ensure the final concentration of the organic solvent is non-toxic to your cells (typically ≤ 0.1% for DMSO).[15] | |
| Formation of aggregates with different biological activity. | Use a carrier molecule like BSA or cyclodextrin to maintain a monomeric, bioavailable form of this compound.[16][17] |
Experimental Protocols
To improve the solubility of this compound in cell culture media, consider the following protocols.
Protocol 1: Preparation of this compound Stock Solution in an Organic Solvent
This is the most direct method but requires careful dilution to avoid precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[18]
-
Sterile, conical tubes
Methodology:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Gently warm the solution in a 37°C water bath and vortex until the this compound is completely dissolved.[13] Visually inspect for any remaining particulate matter.
-
To prepare the working solution, dilute the stock solution in pre-warmed cell culture medium. Add the stock solution drop-by-drop while gently swirling the medium to ensure rapid and even dispersion.[12]
-
Crucially, ensure the final concentration of DMSO in the cell culture medium is not toxic to the cells (typically below 0.1%). [15]
Protocol 2: Preparation of a this compound-Bovine Serum Albumin (BSA) Complex
Complexing this compound with a carrier protein like BSA can significantly enhance its solubility and bioavailability in cell culture.[14][16]
Materials:
-
This compound powder
-
Methanol:water solution (95:5 v/v)[19]
-
Fatty acid-free BSA[16]
-
Sterile water or PBS
-
Sterile glass vessel
-
Nitrogen gas or speed vacuum concentrator
Methodology:
-
Prepare a thin film of this compound:
-
Dissolve this compound in a methanol:water (95:5) solution to a concentration of 0.5 mg/mL. Gentle heating and sonication may be required to aid dissolution.[19]
-
Transfer the desired volume of this solution to a sterile glass vessel.
-
Evaporate the solvent using a stream of dry nitrogen or a speed vacuum concentrator, rotating the vessel to create a thin film on the inner surface.[19]
-
-
Complexation with BSA:
-
Prepare a solution of fatty acid-free BSA (e.g., 4 mg/mL) in sterile water or PBS.[13]
-
Add the BSA solution to the glass vessel containing the this compound film. The volume should be calculated to achieve the desired final molar ratio and concentration.
-
Incubate the mixture at 37°C for at least 30 minutes, with occasional vortexing, to allow the this compound to complex with the BSA.[13][19]
-
-
Application to Cells:
-
The resulting this compound-BSA complex solution can be sterile-filtered and added directly to the cell culture medium.
-
Protocol 3: Using Cyclodextrins for Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophobic core that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[17][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.[17]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or cell culture medium
-
Sterile tubes
Methodology:
-
Prepare a stock solution of HP-β-CD in sterile water or your basal cell culture medium (e.g., 20% w/v).
-
Add the this compound powder directly to the HP-β-CD solution.
-
Incubate the mixture, potentially with gentle heating and stirring, to facilitate the formation of the inclusion complex.
-
This complexed solution can then be diluted in the final cell culture medium. The optimal ratio of cyclodextrin to this compound should be determined empirically.[17]
Data Presentation
Table 1: Comparison of Solubilization Methods for this compound
| Method | Advantages | Disadvantages | Key Considerations |
| Organic Solvent (e.g., DMSO) | Simple and fast preparation. | Risk of precipitation upon dilution; potential solvent toxicity.[15] | Final solvent concentration must be kept low (e.g., <0.1%).[15] |
| BSA Complexation | Mimics physiological transport[16]; enhances bioavailability[16]; low toxicity. | More complex and time-consuming protocol.[13] | Use fatty acid-free BSA; the molar ratio of this compound to BSA is critical.[14] |
| Cyclodextrin Encapsulation | Significantly increases solubility[17]; low toxicity with derivatives like HP-β-CD.[17] | May alter the effective concentration and interaction with cells. | The ratio of cyclodextrin to the compound needs optimization.[17] |
Visualizations
Troubleshooting Flowchart for this compound Precipitation
Caption: A troubleshooting flowchart for addressing this compound precipitation issues.
Experimental Workflow: Preparing a this compound-BSA Complex
Caption: Workflow for preparing a soluble this compound-BSA complex.
Simplified Signaling Pathway Influenced by Octacosanol
This compound, as a component of policosanol, has been shown to influence lipid metabolism, partly through the AMPK signaling pathway.[2][3][6]
Caption: Simplified AMPK signaling pathway modulated by Octacosanol.
References
- 1. This compound | C28H58O | CID 5320252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpras.com [ijpras.com]
- 3. ijpras.com [ijpras.com]
- 4. tl.sxrebecca.com [tl.sxrebecca.com]
- 5. researchgate.net [researchgate.net]
- 6. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 14. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alzet.com [alzet.com]
- 18. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 19. General Lipid/BSA Solubilization Protocol For Cell Delivery [merckmillipore.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 14-Octacosanol under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 14-Octacosanol under various storage conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound, a long-chain aliphatic alcohol, is a highly stable molecule. Studies on policosanol, a mixture of which octacosanol is a primary component, have demonstrated its stability under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.[1][2]
Q2: How should I store this compound to ensure its stability?
For optimal stability, it is recommended to store this compound in a well-closed container, protected from light, at controlled room temperature. While it is not particularly sensitive to moisture, storage in a dry environment is always good practice.
Q3: Is this compound sensitive to light?
While some sources suggest long-chain fatty alcohols may be light-sensitive, forced degradation studies on policosanol tablets showed no significant degradation under photolytic stress.[1][2] However, as a precautionary measure, it is advisable to protect this compound from prolonged exposure to direct light.
Q4: What are the expected degradation products of this compound?
Under forced degradation conditions, particularly thermal stress, the primary observed degradation products have been identified as esters of octacosanol, such as octacosanoyl palmitate and octacosanoyl stearate.[1][2] These are typically formed through reactions with excipients or impurities, rather than inherent degradation of the alcohol itself.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram after storage. | Formation of esters with fatty acid impurities or excipients, particularly under thermal stress. | Confirm the identity of the new peaks using mass spectrometry. Review the composition of your formulation for potential reactants. Store the material at a lower temperature. |
| Difficulty achieving degradation in forced degradation studies. | This compound is inherently stable. | The goal of forced degradation is to achieve 5-20% degradation.[3] If standard conditions do not yield degradation, it is an indication of the molecule's stability.[4] You may document this stability rather than escalating to harsher, unrealistic conditions that could lead to secondary, irrelevant degradation products. |
| Inconsistent analytical results. | Poor solubility of this compound in the chosen analytical solvent. | Ensure complete dissolution of the sample. Long-chain fatty alcohols are insoluble in water and may require organic solvents like chloroform or hot ethanol for complete solubilization. |
Quantitative Stability Data
The following tables summarize the stability of policosanol (containing octacosanol) under various forced degradation conditions as reported in literature. The key finding is the remarkable stability of the active ingredient.
Table 1: Stability of Policosanol under Forced Degradation Conditions
| Stress Condition | Duration | Observation | Reference |
| Acid Hydrolysis | Not Specified | No significant change in policosanol content. | [1][2] |
| Base Hydrolysis | Not Specified | No significant change in policosanol content. | [1][2] |
| Oxidation | Not Specified | No significant change in policosanol content. | [1][2] |
| Photolytic Degradation | Not Specified | No significant change in policosanol content. | [1][2] |
| Thermal Degradation | 9 months | Formation of octacosanoyl, triacontanoyl, and hexacosanoyl esters of palmitate and stearate. No significant loss of policosanol. | [1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound based on established principles for pharmaceutical stress testing.
Caption: Experimental workflow for forced degradation studies of this compound.
Protocol 2: Stability-Indicating GC-FID Method for this compound
The following is a general gas chromatography method suitable for the analysis of long-chain fatty alcohols like this compound.
Caption: General workflow for a stability-indicating GC-FID method for this compound.
References
- 1. Study of the stability of tablets containing 10 mg of policosanol as active principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability studies of tablets containing 5 mg of policosanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in 14-Octacosanol extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Octacosanol extracts. The information is designed to help identify and minimize impurities during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically sourced?
A1: this compound is a long-chain fatty alcohol with the chemical formula C28H58O.[1] It is an isomer of octacosanol. Commercially, octacosanol is most commonly extracted as a primary component of policosanol, a mixture of very-long-chain fatty alcohols.[2][3] Policosanol is typically derived from natural sources such as sugarcane wax, rice bran wax, and beeswax.[3][4][5]
Q2: What are the most common impurities found in this compound extracts?
A2: Impurities in this compound extracts are often co-extracted from the natural source material. These can include:
-
Other Long-Chain Fatty Alcohols: Homologues of octacosanol such as hexacosanol (C26), triacontanol (C30), and dotriacontanol (C32) are common.[3][4]
-
Fatty Acids: Carboxylic acids like palmitic acid (C16) and stearic acid (C18) may be present.[2]
-
Wax Esters: Esters of fatty acids and fatty alcohols that were not fully hydrolyzed during saponification.
-
Triglycerides: These can be carried over from the source wax.[6]
-
Solvent Residues: Remnants of organic solvents used during extraction and purification.
-
Plant Pigments: Compounds like chlorophyll can be co-extracted.[4]
Q3: Which analytical techniques are best for identifying and quantifying impurities in my extract?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and effective method for both identifying and quantifying this compound and its related impurities.[7] Gas Chromatography with a Flame Ionization Detector (GC-FID) is also a robust quantitative technique.[5][8] For qualitative and preliminary analysis, Thin-Layer Chromatography (TLC) can be a useful and rapid tool.[6][9]
Troubleshooting Guides
Issue 1: Low Purity of this compound in the Final Product
Possible Cause 1: Incomplete Saponification
-
Symptoms: The presence of wax esters in your GC-MS analysis.
-
Troubleshooting Steps:
-
Increase Reaction Time or Temperature: Ensure the saponification reaction (e.g., refluxing with ethanolic NaOH) is carried out for a sufficient duration and at the appropriate temperature to ensure complete hydrolysis of esters.[4][5]
-
Optimize Alkali Concentration: Verify that the concentration of the base (e.g., NaOH or KOH) is adequate for the amount of wax being processed.
-
Possible Cause 2: Inefficient Extraction
-
Symptoms: Low overall yield of policosanols.
-
Troubleshooting Steps:
-
Evaluate Different Extraction Methods: The choice of extraction method can significantly impact the yield and purity. Methods like hot ethanol reflux may offer higher recovery compared to supercritical fluid extraction in some cases.[5] Soxhlet extraction is another common method.[4]
-
Optimize Solvent Selection: The solvent system used for extraction is critical. For example, hexane with a small proportion of methanol has been used for Soxhlet extraction.[7]
-
Possible Cause 3: Ineffective Purification
-
Symptoms: High levels of other long-chain alcohols or fatty acids in the final product.
-
Troubleshooting Steps:
-
Refine Recrystallization Protocol: Recrystallization is a key step for purifying long-chain fatty alcohols.[10] Experiment with different solvents to find one that effectively solubilizes this compound at high temperatures but has low solubility at cooler temperatures, leaving impurities behind in the mother liquor.[10][11] Common solvents include ethanol, acetone, and benzene mixtures.[12][13]
-
Perform Multiple Recrystallizations: A single recrystallization may not be sufficient. A second or even third recrystallization can significantly improve purity.
-
Consider Column Chromatography: For difficult separations, column chromatography can be employed to isolate this compound from closely related homologues.[4]
-
Issue 2: Presence of Pigments (e.g., Chlorophyll) in the Extract
-
Symptoms: Greenish or yellowish tint to the extract.
-
Troubleshooting Steps:
-
Initial Wash Step: Before saponification, wash the raw wax with a solvent like acetone to remove chlorophyll and fats.[4]
-
Activated Carbon Treatment: During the recrystallization process, the dissolved extract can be treated with activated carbon to adsorb colored impurities. The carbon is then removed by hot filtration.[14]
-
Data Presentation
Table 1: Comparison of Policosanol Extraction Methods from Rice Bran Wax
| Extraction Method | Key Advantages | Key Disadvantages | Reference |
| Dry Saponification | Highest content of octacosanol and triacontanol | May require higher temperatures | [15] |
| Saponification in Alcohol | Good yield, common method | Potential for side reactions | [15] |
| Saponification in Water | Environmentally friendly | May have lower yields | [15] |
| Transesterification | Can be efficient | May require specific catalysts | [15] |
Table 2: Typical Composition of Policosanol from Sugarcane Wax
| Component | Carbon Chain Length | Typical Percentage (%) | Reference |
| 1-Tetracosanol | C24 | < 2 | [4] |
| 1-Hexacosanol | C26 | 3 - 10 | [4] |
| 1-Heptacosanol | C27 | < 3 | [4] |
| 1-Octacosanol | C28 | 60 - 70 | [4] |
| 1-Triacontanol | C30 | 10 - 15 | [4] |
| 1-Dotriacontanol | C32 | 5 - 10 | [4] |
| 1-Tetratriacontanol | C34 | < 5 | [4] |
Experimental Protocols
Protocol 1: Extraction and Saponification of Policosanols from Sugarcane Wax
-
Pre-treatment: Place 10.0 g of sugarcane wax in a 250 mL round-bottom flask. Add 200 mL of acetone and perform a Soxhlet extraction to remove chlorophyll and fats.[4]
-
Saponification: To the residue in the flask, add 100 mL of 95% ethanol and 4 g of powdered sodium hydroxide.[4]
-
Reflux: Reflux the mixture at 80°C for 6 hours with stirring.[4][5]
-
Extraction: Cool the mixture to 50°C and extract three times with 200 mL of petroleum ether.[4]
-
Crystallization: Combine the petroleum ether phases and cool to 4°C to allow the policosanols to crystallize.[4]
-
Filtration: Filter the mixture and air-dry the resulting filter cake.[4]
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude policosanol extract in a minimal amount of a suitable boiling solvent (e.g., a mixture of chloroform and ethanol).[10][13]
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.[10][16] Slow cooling generally results in purer crystals.[10]
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[14]
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a low temperature.
Protocol 3: GC-MS Analysis of this compound Extracts
-
Sample Preparation: Dissolve a known amount of the extract in an appropriate solvent like chloroform or toluene.[7][8] An internal standard (e.g., 1-eicosanol) can be added for accurate quantification.[8]
-
GC Column: Use a capillary column suitable for high-temperature analysis, such as a DB-5MS or equivalent.[4][8]
-
Temperature Program: A typical temperature program starts at a lower temperature (e.g., 80-200°C), ramps up to a high temperature (e.g., 310-320°C), and holds for a period to ensure all long-chain alcohols elute.[4][8]
-
Injector and Detector Temperatures: Set the injector and detector temperatures high enough to prevent condensation of the analytes (e.g., 320°C and 340°C, respectively).[8]
-
Mass Spectrometry: Operate the mass spectrometer in scan mode (e.g., m/z 20-500) to identify compounds based on their mass spectra.[8]
Visualizations
Caption: Experimental workflow for extraction and purification of this compound.
References
- 1. This compound | C28H58O | CID 5320252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. examine.com [examine.com]
- 4. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 5. impactfactor.org [impactfactor.org]
- 6. matec-conferences.org [matec-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. Quality Evaluation of Policosanol Film-Coated Tablets by Simultaneous Determination of Eight Ingredients Using GC- FID and GC-MS [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US3028435A - Separation and purification of fatty alcohols - Google Patents [patents.google.com]
- 12. US2816903A - Purification of long chain fatty acids - Google Patents [patents.google.com]
- 13. CN105237339A - Method for extracting octacosanol by using sugar refinery mixing juice floating residue as raw material - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of various extraction methods for policosanol from rice bran wax and establishment of chromatographic fingerprint of policosanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Technical Support Center: Optimizing 14-Octacosanol Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of 14-Octacosanol for in vivo studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data from various studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodent models?
A1: Based on published studies, a typical starting dose for oral administration of this compound in rodents (mice and rats) ranges from 10 mg/kg to 50 mg/kg body weight per day. The optimal dose will depend on the specific research question, the animal model used, and the observed biological endpoint.
Q2: What is the most common route of administration for this compound in in vivo studies?
A2: The most common route of administration is oral gavage. This method allows for precise dosage delivery. Voluntary oral administration by incorporating the compound into a palatable jelly or suspension is also a viable, less stressful alternative.
Q3: What are suitable vehicles for preparing this compound for oral administration?
A3: Due to its lipophilic nature, this compound has low solubility in water. Common vehicles used to prepare suspensions for oral gavage include 5% carboxymethyl cellulose (CMC) or water containing a sweetener to improve palatability for voluntary ingestion.
Q4: Is this compound toxic at high doses?
A4: Studies on Policosanol, of which this compound is the main component, suggest a high safety profile. Animal studies have shown no adverse effects on fertility, reproduction, or teratogenesis even at doses significantly higher than the typical effective doses. However, it is always recommended to perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific experimental setup.
Q5: How is this compound metabolized and distributed in the body?
A5: Following oral administration in rats, this compound is distributed to various tissues, with the highest concentrations found in the liver and muscle.[1] It is metabolized in the liver and can be converted to other fatty acids. The absorption of octacosanol is relatively low, and a significant portion is excreted through feces.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty in preparing a homogenous suspension of this compound. | This compound is a waxy solid with poor aqueous solubility. | Use a vehicle such as 5% carboxymethyl cellulose. Sonication or gentle heating with continuous stirring can aid in creating a uniform suspension. Prepare fresh daily to prevent settling. |
| Stress or injury to animals during oral gavage. | Improper restraint technique or incorrect gavage needle size/insertion. | Ensure personnel are thoroughly trained in proper animal handling and gavage techniques. Use the correct size and length of a ball-tipped gavage needle. Habituate animals to handling prior to the study. Consider voluntary oral administration as an alternative. |
| High variability in experimental results between animals. | Inconsistent dosing due to an inhomogeneous suspension or inaccurate administration. | Ensure the this compound suspension is well-mixed before each administration. Use precise techniques for oral gavage to ensure the full dose is delivered to the stomach. |
| No observable effect at the chosen dose. | The dose may be too low for the specific animal model or endpoint being measured. The compound may have low bioavailability. | Conduct a dose-response study with a wider range of concentrations. Consider formulation strategies to enhance bioavailability, although this is a more advanced approach. |
| Unexpected adverse effects in animals. | The dose may be too high, or there could be an interaction with other experimental factors. | Immediately stop administration and assess the animal's health. Reduce the dosage in subsequent experiments or re-evaluate the experimental protocol. |
Quantitative Data Summary
The following tables summarize dosages of this compound and its parent mixture, Policosanol, used in various in vivo studies.
Table 1: In Vivo Studies Using this compound
| Animal Model | Dosage (mg/kg/day) | Administration Route | Observed Effects | Reference |
| KKAy Mice | 10 or 50 | Dietary Administration | Ameliorated hyperlipidemia and oxidative stress. | [4] |
| Rats | 10 or 50 | Oral Gavage | Improved features of high fructose-induced metabolic syndrome. | [5] |
| Rats | 10, 50, or 100 | Oral Gavage | Dose-dependent decrease in hepatic lipid peroxide and increase in hepatic glutathione. | [5] |
| High-Fat Diet Mice | 100 | Intragastric Administration | Decreased body, liver, and adipose tissue weight; reduced plasma TC, TG, and LDL-c. | [6] |
Table 2: In Vivo Studies Using Policosanol (this compound is a major component)
| Animal Model | Dosage (mg/kg/day) | Administration Route | Observed Effects | Reference |
| Rats | 60 | Oral Administration | Identification of octacosanol and octacosanoic acid in liver and plasma. | [7] |
| Sprague Dawley Rats | Up to 1000 | Oral | No toxic effects observed in a 12-month study. | [8] |
| Mice | Equivalent to 1500x human dose of 20mg/day | Not specified | No adverse effects on fertility, reproduction, or development. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
5% (w/v) Carboxymethyl Cellulose (CMC) solution in sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
If starting with a solid, gently grind the this compound powder using a mortar and pestle to a fine consistency.
-
Gradually add a small volume of the 5% CMC solution to the powder and triturate to form a smooth paste.
-
Transfer the paste to a sterile beaker containing the remaining volume of the 5% CMC solution and a magnetic stir bar.
-
Stir the suspension on a magnetic stirrer for at least 30 minutes to ensure a uniform mixture. Gentle heating can be applied if necessary to aid dispersion, but avoid high temperatures that could degrade the compound.
-
Visually inspect the suspension for homogeneity. If clumps are present, continue stirring or use a homogenizer.
-
Prepare the suspension fresh daily to ensure stability and consistent dosing. Store at 4°C for short periods if necessary, and re-vortex thoroughly before each use.
Protocol 2: Oral Gavage Administration in Rats
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringe (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the rat to accurately calculate the volume of the suspension to be administered.
-
Gently restrain the rat. One common method is to hold the animal firmly by the scruff of the neck and support the body. The head should be slightly extended to straighten the esophagus.
-
-
Gavage Needle Preparation and Measurement:
-
Measure the correct insertion depth by holding the gavage needle alongside the rat, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark this length on the needle with a permanent marker or a piece of tape. .
-
-
Administration:
-
Attach the gavage needle to the syringe filled with the calculated volume of the this compound suspension.
-
Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, or the animal begins to struggle excessively, withdraw the needle and try again. Do not force the needle.
-
Once the needle has reached the predetermined depth, slowly and steadily depress the syringe plunger to deliver the suspension.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
-
Post-Procedure Monitoring:
-
Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a few minutes after the procedure.
-
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in metabolism and inflammation.
AMPK Signaling Pathway
This compound, often as a component of Policosanol, has been reported to activate AMP-activated protein kinase (AMPK). This activation is thought to be a key mechanism for its cholesterol-lowering effects. Activated AMPK can phosphorylate and inactivate HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
Caption: AMPK signaling pathway activation by this compound.
PI3K/Akt Signaling Pathway
Studies suggest that this compound can influence the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and migration. The activation of this pathway can be important in processes like endothelial cell function.
Caption: Modulation of the PI3K/Akt signaling pathway by this compound.
MAPK/NF-κB Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways. It can inhibit the activation of key inflammatory mediators.
Caption: Inhibition of MAPK/NF-κB signaling by this compound.
Experimental Workflow
The following diagram outlines a general workflow for an in vivo study investigating the effects of this compound.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. ijpras.com [ijpras.com]
- 2. Policosanol Stimulates Osteoblast Differentiation via Adenosine Monophosphate-Activated Protein Kinase-Mediated Expression of Insulin-Induced Genes 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cuban Policosanol Prevents the Apoptosis and the Mitochondrial Dysfunction Induced by Lipopolysaccharide in C2C12 Myoblast via Activation of Akt and Erk Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpras.com [ijpras.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activation of AMP-kinase by Policosanol Requires Peroxisomal Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with matrix effects in 14-Octacosanol quantification
Welcome to the technical support center for the quantification of 14-Octacosanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the quantification of this long-chain fatty alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in quantifying this compound?
The primary challenges in the quantification of this compound stem from its non-polar, lipophilic nature and the complexity of the matrices in which it is typically analyzed, such as plasma, plant extracts, and dietary supplements. The main issues are:
-
Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement. This can significantly impact the accuracy, precision, and sensitivity of the analysis.
-
Low Volatility: Being a long-chain alcohol, this compound has low volatility, which can make analysis by Gas Chromatography (GC) challenging without a derivatization step to increase its volatility.
-
Poor Ionization Efficiency: In Liquid Chromatography-Mass Spectrometry (LC-MS), this compound can exhibit poor ionization efficiency, especially with electrospray ionization (ESI), which is more susceptible to ion suppression for non-polar compounds.
Q2: Which analytical technique is better for this compound quantification: GC-MS or LC-MS/MS?
Both GC-MS and LC-MS/MS can be used for the quantification of this compound, and the choice depends on the specific application, available instrumentation, and the nature of the sample matrix.
-
GC-MS: This is a well-established technique for analyzing policosanols. However, it typically requires a derivatization step (e.g., silylation) to make the long-chain alcohols volatile enough for GC analysis. While robust, this adds an extra step to the sample preparation and can introduce variability. GC-MS can be less susceptible to matrix effects than LC-MS with ESI.
-
LC-MS/MS: This technique offers the advantage of analyzing this compound without derivatization, potentially simplifying sample preparation. However, it is more prone to matrix effects, particularly ion suppression with ESI. Atmospheric Pressure Chemical Ionization (APCI) is often a better choice for non-polar compounds like this compound as it is generally less affected by matrix components than ESI.[1]
Q3: What are common sources of matrix effects in this compound analysis?
Matrix effects are caused by co-eluting compounds that interfere with the ionization of the analyte.[1] Common sources of interference for this compound in different matrices include:
-
Plasma/Serum: Phospholipids, lysophospholipids, and cholesterol are major sources of ion suppression in biological fluids.[1]
-
Plant Extracts: Pigments (e.g., chlorophylls), other lipids, waxes, and phenolics can co-extract with this compound and cause matrix effects.
-
Dietary Supplements: Excipients, fillers, and other active ingredients in the formulation can interfere with the analysis.
Q4: How can I detect the presence of matrix effects in my assay?
Two primary methods are used to assess matrix effects:
-
Post-Extraction Spike Method: This quantitative method involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solvent at the same concentration. The matrix factor (MF) is calculated as: MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent) An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the LC eluent after the analytical column and before the MS source. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Contamination/Deterioration | - Action: Flush the column with a strong solvent (e.g., isopropanol). - If Unsuccessful: Reverse-flush the column (if permissible by the manufacturer). - Last Resort: Replace the analytical column and guard column. |
| Inappropriate Sample Solvent | - Action: Ensure the sample solvent is weaker than or matches the initial mobile phase composition. High concentrations of organic solvent in the sample can cause peak distortion. |
| Column Void | - Action: A void at the head of the column can cause peak splitting. This often requires column replacement. |
| Secondary Interactions with Silanols | - Action: For basic analytes, residual silanols on the silica-based column can cause tailing. Use a mobile phase with a low pH and an appropriate buffer, or consider an end-capped column. |
Issue 2: Low Signal Intensity or High Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Steps |
| Ion Suppression | - Action: Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. - Action: Dilute the sample to reduce the concentration of matrix components. - Action: Optimize chromatographic conditions to separate this compound from the interfering peaks. - Action: Switch to an APCI source if using ESI, as it is generally less prone to ion suppression for non-polar analytes.[1] |
| Poor Ionization | - Action: Optimize MS source parameters (e.g., nebulizer gas, drying gas temperature, capillary voltage). - Action: For LC-MS, consider adding a mobile phase modifier (e.g., ammonium formate) to promote adduct formation and enhance ionization. |
| Analyte Degradation | - Action: Ensure proper storage of samples and standards. Long-chain alcohols can be susceptible to oxidation. |
Issue 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Variable Matrix Effects | - Action: The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. If a SIL-IS is not available, a closely related structural analog can be used, but it may not compensate as effectively. |
| Inconsistent Sample Preparation | - Action: Ensure all sample preparation steps (e.g., extraction volumes, vortexing times, evaporation steps) are performed consistently across all samples, standards, and quality controls. Automating sample preparation can improve reproducibility. |
| Carryover | - Action: Inject a blank solvent after a high concentration sample to check for carryover. If observed, optimize the injector wash procedure with a strong solvent. |
Data Presentation: Comparison of Sample Preparation Techniques
The following tables summarize quantitative data for different sample preparation techniques used for the analysis of policosanols, including this compound, from various matrices.
Table 1: Recovery of Policosanols using Different Extraction Methods from Rice Bran Wax
| Extraction Method | 1-Octacosanol Recovery (%) | Triacontanol Recovery (%) | Reference |
| Dry Saponification | >95% | >95% | [2] |
| Saponification in Alcohol | Lower than dry saponification | Lower than dry saponification | [2] |
| Saponification in Water | Lower than dry saponification | Lower than dry saponification | [2] |
| Transesterification | Lower than dry saponification | Lower than dry saponification | [2] |
Table 2: Validation Parameters for GC-MS Quantification of Policosanols in Defatted Rice Bran
| Parameter | Value | Reference |
| Recovery (at 50, 100, 150 mg/L) | 98.90 - 102.02% | [3] |
| Limit of Detection (LOD) | 0.6 - 0.84 mg/L | [3] |
| Limit of Quantification (LOQ) | 2.09 - 2.82 mg/L | [3] |
Table 3: Validation Parameters for GC-MS Quantification of 1-Octacosanol in Rat Plasma
| Parameter | Value | Reference |
| Linearity Range | 8.4 - 540 ng/mL | [4] |
| Intra-day Precision (RSD) | 0.59 - 3.06% | [4] |
| Inter-day Precision (RSD) | 2.99 - 5.22% | [4] |
| Limit of Detection (LOD) | 1.32 ng/mL | [4] |
Experimental Protocols
Protocol 1: Saponification and Liquid-Liquid Extraction (LLE) for this compound from Plasma (adapted for GC-MS and LC-MS)
This protocol is adapted from a method for the simultaneous determination of 1-octacosanol and its metabolites in rat plasma.[4]
-
Sample Preparation:
-
To 100 µL of plasma in a glass tube, add an appropriate amount of internal standard (e.g., deuterated this compound or a structural analog like Betulin).
-
Add 1 mL of 2M ethanolic NaOH.
-
Vortex for 30 seconds.
-
-
Saponification:
-
Incubate the mixture at 80°C for 1 hour to hydrolyze any esterified forms of this compound.
-
Cool the sample to room temperature.
-
-
Extraction:
-
Acidify the sample with 300 µL of 5N HCl.
-
Add 2 mL of n-hexane and vortex for 1 minute to extract the lipids.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction with another 2 mL of n-hexane and combine the hexane layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 40°C.
-
For GC-MS Analysis: Reconstitute the residue in 50 µL of a suitable derivatizing agent (e.g., BSTFA with 1% TMCS) and incubate at 80°C for 20 minutes.
-
For LC-MS/MS Analysis: Reconstitute the residue in 100 µL of a solvent compatible with the initial mobile phase (e.g., 90:10 Methanol:Dichloromethane).
-
Protocol 2: Proposed UPLC-APCI-MS/MS Method for this compound Quantification
This is a proposed method based on the analysis of similar long-chain, non-polar compounds like phytosterols and very-long-chain fatty acids.[5][6]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM Ammonium Formate.
-
Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 10 mM Ammonium Formate.
-
Gradient: 80% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (APCI Source):
-
Ionization Mode: Positive.
-
Corona Discharge Current: 4.0 µA.
-
Vaporizer Temperature: 350°C.
-
Capillary Voltage: 3.5 kV.
-
Sheath Gas and Aux Gas: Nitrogen at optimized flow rates.
-
MRM Transitions: Monitor the transition of the [M+H-H₂O]⁺ ion to a characteristic product ion. The specific masses will need to be determined by direct infusion of a this compound standard.
-
Visualizations
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of various extraction methods for policosanol from rice bran wax and establishment of chromatographic fingerprint of policosanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the resolution of 14-Octacosanol from other long-chain alcohols
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in enhancing the resolution of 14-Octacosanol from other long-chain alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound from a mixture of long-chain alcohols (policosanol) include recrystallization, chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), and molecular distillation.[1][2] Solvent extraction is a crucial initial step to obtain the crude policosanol mixture from natural sources.[3]
Q2: Why is derivatization necessary for the GC analysis of this compound?
A2: Derivatization is essential for GC analysis of long-chain alcohols like this compound because it increases their volatility and thermal stability.[4] This process replaces active hydrogen atoms in the alcohol's hydroxyl group with a less polar functional group, such as a trimethylsilyl (TMS) group, leading to improved peak shape, better resolution, and enhanced detection.[4]
Q3: What is the role of molecular distillation in this compound purification?
A3: Molecular distillation is a purification technique that is particularly useful for separating high-boiling-point mixtures like policosanols.[5][6] It operates under high vacuum, which allows for distillation at lower temperatures, thus preventing the thermal degradation of the long-chain alcohols. This method can significantly increase the concentration of octacosanol in the distillate.[5]
Q4: Can HPLC be used for the analysis of this compound without derivatization?
A4: Yes, HPLC coupled with a detector like an Evaporative Light Scattering Detector (ELSD) can be used for the analysis of this compound and other long-chain alcohols without the need for derivatization.[5] This is an advantage over GC, as it simplifies sample preparation.
Q5: What are the key parameters to control during the recrystallization of this compound?
A5: The key parameters to control during recrystallization are the choice of solvent, the rate of cooling, and the initial concentration of the solute. A suitable solvent should dissolve the this compound sparingly at room temperature but readily at higher temperatures.[7] Slow cooling is crucial to allow for the formation of pure crystals, while rapid cooling can lead to the trapping of impurities.
Troubleshooting Guides
Gas Chromatography (GC) Analysis of Derivatized this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Active sites in the GC system (injector liner, column).- Incomplete derivatization.- Column contamination. | - Use a deactivated injector liner.- Ensure the column is properly conditioned.- Optimize derivatization reaction time and temperature.- Trim the first few centimeters of the column.[8] |
| Peak Splitting or Shouldering | - Improper column installation.- Poorly cut column ends.- Incompatible solvent for injection. | - Reinstall the column, ensuring it is at the correct depth in the injector and detector.- Use a ceramic wafer to obtain a clean, 90-degree cut.- Use a solvent that is compatible with the stationary phase.[8] |
| Ghost Peaks | - Contamination from the septum, carrier gas, or previous injections.- Syringe contamination. | - Use high-quality, low-bleed septa.- Ensure carrier gas lines and traps are clean.- Run a blank gradient to bake out contaminants.- Thoroughly clean the syringe between injections.[9] |
| Baseline Drift | - Column bleed at high temperatures.- Contaminated detector. | - Condition the column properly before use.- Ensure the operating temperature does not exceed the column's maximum limit.- Clean the detector according to the manufacturer's instructions.[8] |
| Low Peak Intensity | - Leak in the injection port.- Incomplete derivatization.- Incorrect split ratio. | - Check for leaks using an electronic leak detector.- Verify the derivatization protocol; ensure reagents are not expired and samples are dry.- Adjust the split ratio to allow more sample onto the column.[10] |
HPLC Analysis of this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | - Column degradation.- High sample solvent strength.- Large injection volume. | - Replace the column if it has exceeded its lifetime.- Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the injection volume. |
| Fluctuating Retention Times | - Inconsistent mobile phase composition.- Leaks in the pump or fittings.- Temperature fluctuations. | - Prepare fresh mobile phase and degas thoroughly.- Systematically check for and tighten any loose fittings.- Use a column oven to maintain a constant temperature. |
| No Peaks Detected | - Detector issue (e.g., ELSD nebulizer or lamp problem).- Sample degradation.- No sample injected. | - Check the detector settings and perform maintenance as needed.- Ensure sample stability and proper storage.- Verify the autosampler or manual injection process. |
| Poor Resolution | - Inappropriate mobile phase.- Column is not efficient.- Co-elution of similar compounds. | - Optimize the mobile phase composition (solvent ratios, additives).- Use a longer column or a column with a smaller particle size.- Adjust the gradient profile to better separate the peaks of interest.[11] |
Quantitative Data Presentation
The following tables summarize the purity and yield of policosanol, with this compound being a major constituent, achieved through different purification methods.
Table 1: Purity of Policosanol from Beeswax using Solvent Extraction and Crystallization [3][9]
| Purification Step | Purity (%) | Yield (%) |
| Hydrolyzed Beeswax | Not specified | Not specified |
| Acetone Extraction & Precipitation | Not specified | Not specified |
| Heptane Reflux & Precipitation | High | 13.23 - 13.89 |
Table 2: Octacosanol Content in Distillates from Molecular Distillation of Rice Bran Wax Extracts [5][6]
| Distillation Temperature (°C) | Pressure (Torr) | Octacosanol Content in Distillate (%) | Increase in Octacosanol Content (%) |
| 150 | 0.5 | 37.6 | 48.0 |
| 176.1 | 1.29 | 25.93 (predicted) | Not specified |
Table 3: Composition of Long-Chain Alcohols in Policosanol Tablets by GC-FID [12][13][14]
| Long-Chain Alcohol | Retention Time (min) | Average Content (%) |
| 1-Tetracosanol (C24) | 7.6 | Not specified |
| 1-Hexacosanol (C26) | 9.3 | Not specified |
| 1-Heptacosanol (C27) | 10.1 | Not specified |
| 1-Octacosanol (C28) | 11.1 | Major Component |
| 1-Nonacosanol (C29) | 12.1 | Not specified |
| 1-Triacontanol (C30) | 13.0 | Not specified |
| 1-Duotriacontanol (C32) | 14.2 | Not specified |
| 1-Tetratriacontanol (C34) | 15.5 | Not specified |
Experimental Protocols
Protocol 1: Recrystallization of this compound from a Policosanol Mixture
-
Dissolution: Dissolve the crude policosanol mixture in a minimal amount of a suitable hot solvent (e.g., heptane, acetone, or a mixture like chloroform and ethanol).[1] Heat the mixture to ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod. For further precipitation, the solution can be stored at a lower temperature (e.g., 4°C).[1]
-
Crystal Collection: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: GC-FID Analysis of this compound after Silylation
-
Derivatization (Silylation):
-
Accurately weigh about 10 mg of the policosanol sample into a vial.
-
Add 1 mL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70-80°C for 30-60 minutes to ensure complete derivatization.[15]
-
-
GC-FID Conditions:
-
Column: Use a capillary column suitable for high-temperature analysis, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[13]
-
Injector Temperature: 300-320°C.
-
Detector (FID) Temperature: 320-340°C.[13]
-
Oven Temperature Program:
-
Initial temperature: 200°C, hold for 1 minute.
-
Ramp 1: Increase to 270°C at 8°C/min, hold for 2 minutes.
-
Ramp 2: Increase to 310°C at 20°C/min, hold for 8 minutes.[13]
-
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Injection Volume: 1 µL.
-
Protocol 3: HPLC-ELSD Analysis of this compound
-
Sample Preparation:
-
Dissolve the policosanol sample in a suitable solvent, such as a mixture of the initial mobile phase components.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-ELSD Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 125 mm x 4.0 mm, 5 µm particle size).[13]
-
Mobile Phase: A gradient of acetonitrile and methanol is often effective. For example, a 4:1 (v/v) mixture of acetonitrile/methanol.[13]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
ELSD Settings:
-
Nebulizer Temperature: 30-40°C.
-
Evaporator Temperature: 50-60°C.
-
Gas Flow Rate (Nitrogen): 1.5 - 2.0 L/min.
-
-
Injection Volume: 10-20 µL.
-
Visualizations
Caption: Workflow for the extraction, purification, and analysis of this compound.
Caption: Logic diagram for troubleshooting common GC analysis issues.
References
- 1. [PDF] Quality Evaluation of Policosanol Film-Coated Tablets by Simultaneous Determination of Eight Ingredients Using GC-FID and GC-MS | Semantic Scholar [semanticscholar.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. matec-conferences.org [matec-conferences.org]
- 4. CN103588617A - Extraction method for high purity octacosanol from rice bran - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analysis of the effects of different purification methods on the yield and purity of cow milk extracellular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of various extraction methods for policosanol from rice bran wax and establishment of chromatographic fingerprint of policosanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 12. Quality Evaluation of Policosanol Film-Coated Tablets by Simultaneous Determination of Eight Ingredients Using GC- FID and GC-MS [scirp.org]
- 13. file.scirp.org [file.scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
Strategies to increase the solubility of 14-Octacosanol for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with strategies to increase the solubility of 14-Octacosanol for in vitro assays. Find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve for my in vitro experiments?
A1: this compound is a long-chain fatty alcohol with a 28-carbon backbone. This long, nonpolar hydrocarbon chain makes it highly lipophilic and consequently, very poorly soluble in aqueous solutions, including most cell culture media. Its insolubility in water is a primary hurdle for conducting reliable in vitro assays.
Q2: What is the best initial solvent to dissolve this compound?
A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common and effective choice for dissolving many poorly water-soluble compounds, including long-chain fatty alcohols. However, it is crucial to use a high grade of DMSO and to be mindful of its final concentration in your assay, as it can be toxic to cells at higher levels. For some applications, hot organic solvents like ethanol, toluene, or specific ethers may also be used, but these are generally not compatible with live-cell assays.
Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?
A3: Precipitation upon addition to aqueous media is a common issue. Here are a few troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your final assay volume may be exceeding its solubility limit in the medium.
-
Optimize DMSO concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5%, and ideally at 0.1% or lower, to minimize toxicity and solubility issues.
-
Use a carrier/complexing agent: Consider using solubility enhancers like cyclodextrins to form an inclusion complex with this compound, which can significantly improve its aqueous solubility.
-
Prepare a complex with Bovine Serum Albumin (BSA): For cell-based assays, pre-complexing the fatty alcohol with BSA can mimic its natural transport in vivo and improve its stability and delivery to cells in culture.
Q4: Can I use surfactants to improve the solubility of this compound?
A4: While surfactants can be used to solubilize lipophilic compounds, their use in cell-based in vitro assays must be approached with caution. Many surfactants can disrupt cell membranes and exhibit cytotoxicity, which could confound your experimental results. If you choose to use surfactants, it is essential to include appropriate vehicle controls and to determine the non-toxic concentration range for your specific cell line.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound will not dissolve in the initial solvent. | The chosen solvent is not appropriate, or the concentration is too high. | Try heating the solvent (e.g., ethanol) gently. If using DMSO, ensure it is of high purity and anhydrous. Consider trying alternative organic solvents if not for direct cell application. |
| A film or precipitate forms on the surface of the cell culture medium. | The compound is coming out of solution due to its low aqueous solubility. | Decrease the final concentration of this compound. Increase the final concentration of the co-solvent (e.g., DMSO) slightly, while staying within the tolerated limit for your cells. Utilize a solubilization strategy such as cyclodextrin complexation or BSA conjugation. |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution. | Standardize the protocol for preparing the stock and working solutions. Ensure the stock solution is fully dissolved before each use and vortex gently before diluting. |
| Observed cytotoxicity in vehicle control wells. | The concentration of the solvent (e.g., DMSO) is too high. | Perform a dose-response experiment to determine the maximum tolerated concentration of the solvent for your specific cell line. Keep the final solvent concentration constant across all treatments. |
Quantitative Data: Solubility of Long-Chain Fatty Alcohols
Disclaimer: The following data is for 1-Octacosanol, a close structural isomer of this compound, and can be used as a reference for solvent selection and experimental design. The solubility of this compound is expected to be similar.
| Solvent | Temperature (°C) | Solubility (Mole Fraction) |
| 1-Pentanol | 25 | 0.0006 |
| 1-Pentanol | 60 | 0.0112 |
| 1-Hexanol | 25 | 0.0008 |
| 1-Hexanol | 60 | 0.0165 |
| Toluene | 25 | 0.0012 |
| Toluene | 60 | 0.0602 |
| Water | 21.5 | < 1 mg/mL[1] |
| Chloroform | 25 | Freely Soluble[2] |
| Low molecular-weight alkanes | 25 | Freely Soluble[2] |
Data for 1-Pentanol, 1-Hexanol, and Toluene adapted from a study on commercial octacosanol solubility.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the solution in a water bath or heat block at 37-50°C for 5-10 minutes. Vortex again.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Flask
-
Lyophilizer (optional)
Procedure:
-
Prepare an aqueous solution of the cyclodextrin (e.g., 10 mM HP-β-CD in deionized water).
-
Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously. A molar ratio of 1:1 (this compound:Cyclodextrin) is a good starting point.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
The resulting solution containing the inclusion complex can be filter-sterilized for use in in vitro assays.
-
Alternatively, the solution can be frozen and lyophilized to obtain a powder of the inclusion complex, which can be reconstituted in water or media at a later time.
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for preparing this compound solutions for in vitro assays.
Putative Signaling Pathway: AMPK Activation by Octacosanol
Caption: Simplified diagram of the putative AMPK signaling pathway activated by octacosanol.
References
Avoiding common pitfalls in 14-Octacosanol extraction protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of 14-Octacosanol.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound extraction experiments.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Inefficient extraction solvent. | - Policosanols, including this compound, are waxy substances with limited solubility in many solvents at room temperature.[1] - Consider using solvents like ethanol, particularly at elevated temperatures, to improve solubility.[2][3] - For supercritical fluid extraction (SFE), optimize the pressure and temperature, as these significantly impact yield.[4] |
| Suboptimal extraction temperature. | - Increasing the extraction temperature can enhance the solubility and extraction efficiency.[5] For instance, with supercritical CO2 extraction, temperatures around 45°C have been shown to be effective.[4][6] - For solvent extraction, using hot ethanol reflux can significantly increase the yield.[5] | |
| Inadequate extraction time. | - Ensure the extraction time is sufficient for the solvent to penetrate the matrix and dissolve the target compound. Prolonged extraction times generally lead to higher yields, up to a certain point.[5] | |
| Incomplete saponification (if applicable). | - Saponification is often used to break down esters and release fatty alcohols. Ensure complete saponification by using an adequate concentration of alkali (e.g., sodium hydroxide in ethanol) and sufficient reaction time and temperature (e.g., refluxing at 80°C).[1] | |
| Presence of Impurities in the Final Extract (e.g., green color) | Co-extraction of chlorophyll and other pigments. | - A preliminary extraction step with a solvent like acetone can be used to remove chlorophyll before the main extraction.[1] - Purification methods such as column chromatography or recrystallization are often necessary to remove impurities.[1] |
| Co-extraction of other lipids and waxes. | - The choice of solvent and extraction conditions can influence the selectivity. Supercritical CO2 extraction can offer higher selectivity compared to some solvent extractions.[6] - Post-extraction purification steps like molecular distillation can effectively separate this compound from other components.[7][8] | |
| Difficulty in Separating this compound from other Policosanols | Similar chemical properties of long-chain fatty alcohols. | - Molecular distillation is a suitable technique for separating compounds with high boiling points and can be optimized by adjusting the distilling temperature and vacuum degree.[7][8] - Fractional crystallization can also be employed, taking advantage of slight differences in solubility at different temperatures. |
| Thermal Degradation of the Product | Excessive temperature during extraction or purification. | - While higher temperatures can improve extraction, they can also lead to degradation. It is crucial to operate within an optimized temperature range. For supercritical CO2 extraction, temperatures are generally kept moderate (e.g., 40-75°C).[4][5] - Molecular distillation is advantageous as it operates under high vacuum, allowing for distillation at lower temperatures, thus minimizing thermal stress on the compound.[7] |
| Inaccurate Quantification of this compound | Improper sample preparation for analysis. | - For GC-MS analysis, derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether is a common and effective method to improve volatility and chromatographic performance.[9] |
| Matrix effects in the analytical method. | - Use of an appropriate internal standard during quantification by GC can help to correct for variations in sample injection and derivatization efficiency.[1] - Proper sample clean-up and purification prior to analysis are essential to minimize interference from other co-extracted compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: The choice of solvent depends on the source material and the specific extraction technique. Ethanol is a commonly used and effective solvent, especially when used at elevated temperatures (e.g., hot ethanol reflux).[2][5] Supercritical CO2 is another excellent option, offering high purity and the advantage of being a "green" solvent.[4][6] The solubility of octacosanol is generally low in most solvents at room temperature, so heating is often necessary to achieve good yields.[1][3]
Q2: How can I remove the green color (chlorophyll) from my extract?
A2: To remove chlorophyll, you can perform a pre-extraction of the raw material with a solvent like acetone, in which chlorophyll is soluble.[1] This step is typically done before the primary extraction of policosanols.
Q3: Is saponification always necessary for this compound extraction?
A3: Not always, but it is a highly effective method for increasing the yield of this compound, especially from sources where it is present as esters.[6] Saponification breaks the ester bonds, releasing the free fatty alcohol. The process typically involves refluxing the crude wax with an alcoholic solution of a strong base, such as sodium hydroxide.[1]
Q4: What is the role of molecular distillation in the purification process?
A4: Molecular distillation is a purification technique that is particularly well-suited for separating high-boiling-point compounds like this compound. It operates under a high vacuum, which allows for distillation to occur at lower temperatures, thereby preventing thermal degradation of the molecule.[7][8] This method can effectively increase the purity of this compound in the final product.[8]
Q5: What analytical method is best for quantifying this compound?
A5: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the most common and reliable method for the quantitative analysis of this compound.[1][10] To improve the volatility and chromatographic separation of this long-chain alcohol, a derivatization step, such as conversion to its trimethylsilyl (TMS) ether, is typically performed before analysis.[9]
Experimental Protocols
Protocol 1: Hot Ethanol Reflux Extraction with Saponification
This protocol is adapted from methods described for extracting policosanols from sugarcane press mud and other wax sources.[1][5]
1. Pre-treatment (De-fatting and Chlorophyll Removal): a. Weigh 100 g of dried and powdered source material (e.g., sugarcane press mud). b. Place the material in a Soxhlet extractor. c. Extract with 500 mL of acetone for 4-6 hours to remove chlorophyll and some lipids. d. Discard the acetone extract and air-dry the solid residue.
2. Saponification and Extraction: a. Transfer the dried residue to a 1 L round-bottom flask. b. Add 500 mL of 95% ethanol containing 20 g of powdered sodium hydroxide. c. Reflux the mixture at 80°C for 6 hours with constant stirring. d. After cooling to approximately 50°C, filter the mixture.
3. Isolation of Crude this compound: a. Transfer the filtrate to a separatory funnel. b. Extract the mixture three times with 200 mL of petroleum ether. c. Combine the petroleum ether phases and wash with distilled water until neutral. d. Cool the combined petroleum ether phase to 4°C to precipitate the crude policosanols. e. Filter the cold solution and air-dry the resulting solid cake to obtain the crude this compound extract.
4. Purification (Optional): a. Further purification can be achieved through recrystallization from a suitable solvent or by molecular distillation.
Protocol 2: Supercritical CO2 Extraction (SFE)
This protocol is based on optimized conditions reported for the SFE of octacosanol from sugarcane skin.[4]
1. Sample Preparation: a. Dry the source material (e.g., sugarcane skin) at 60°C in a vacuum oven for at least 9 hours. b. Grind the dried material and sieve it through a 40-mesh sieve.[5]
2. Supercritical Fluid Extraction: a. Load a known quantity of the prepared sample into the extraction vessel of the SFE system. b. Set the extraction parameters:
- Pressure: 31.2 MPa
- Temperature: 44.8°C
- Extraction Time: 226 minutes c. Use a CO2 flow rate of approximately 30 L/h.[1] d. Collect the extracted material in a cooled separator.
3. Post-Extraction Processing: a. The collected extract can be further purified if necessary, using techniques like molecular distillation.
Quantitative Data Summary
Table 1: Optimized Supercritical CO2 Extraction Parameters for Octacosanol from Sugarcane Skin [4]
| Parameter | Optimal Value |
| Pressure | 31.2 MPa |
| Temperature | 44.8 °C |
| Time | 226.17 min |
| Predicted Yield | 7.5855 mg/g |
Table 2: Comparison of Extraction Methods for Waxes and Octacosanol from Sugarcane Filter Mud [6]
| Extraction Method | Yield of Waxes ( g/100g ) | Octacosanol Content in Waxes ( g/100g ) |
| Hot Ethanol Reflux | 5.35 | 22.52 |
| Supercritical CO2 | Similar to Hot Ethanol Reflux | 29.65 |
| Hot Ethanol Reflux with Saponification | - | 47.80 |
Visualizations
Caption: General experimental workflow for this compound extraction and purification.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.caf.ac.cn [journals.caf.ac.cn]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Analytical Methods for Octacosanol in Related Health-functional Foods with GC-MS -Journal of Food Hygiene and Safety | Korea Science [koreascience.kr]
- 10. Quantitative Analysis of Octacosanol and Tricontanol in Extracts of Higher Fatty Alcohols by GC [spkx.net.cn]
Technical Support Center: Method Validation for 14-Octacosanol Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 14-octacosanol in complex matrices. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Sample Preparation
Question: I am seeing low recovery of this compound from my plant/animal tissue samples. What are the likely causes and how can I improve it?
Answer: Low recovery of this compound is a common issue stemming from its long-chain, non-polar nature, which can lead to incomplete extraction or losses during sample processing. Here are some potential causes and solutions:
-
Incomplete Cell Lysis: The robust cell walls in plant matrices or the complex nature of animal tissues can trap this compound.
-
Solution: Ensure thorough homogenization of the sample. For plant tissues, consider cryogenic grinding. For animal tissues, a bead beater or rotor-stator homogenizer is effective.
-
-
Insufficient Saponification: this compound can be present as esters, which require hydrolysis (saponification) to be released as the free alcohol for extraction.
-
Inappropriate Extraction Solvent: The choice of solvent is critical for selectively and efficiently extracting the non-polar this compound.
-
Solution: Use a non-polar solvent such as hexane or a mixture of hexane and isopropanol for liquid-liquid extraction after saponification and acidification. Multiple extraction steps (e.g., 3x with fresh solvent) will improve recovery.
-
-
Emulsion Formation: During liquid-liquid extraction, emulsions can form at the solvent interface, trapping the analyte.
-
Solution: Centrifugation can help break emulsions. Adding a small amount of a saturated salt solution can also aid in phase separation.
-
Gas Chromatography (GC) Analysis
Question: My GC chromatogram for derivatized this compound shows significant peak tailing. What could be the cause?
Answer: Peak tailing for derivatized long-chain alcohols like this compound in GC analysis can compromise resolution and quantification. The primary causes are often related to interactions between the analyte and active sites in the GC system or non-optimal chromatographic conditions.
-
Active Sites in the Inlet or Column: Free silanol groups on the surface of the inlet liner or the front end of the column can interact with the analyte, causing tailing.[4][5][6]
-
Solution: Use a deactivated inlet liner. Regularly replace the liner and septum. Trim a small portion (10-20 cm) from the front of the column to remove accumulated non-volatile residues and active sites.[5]
-
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet can create dead volume and turbulence, leading to peak distortion.[5][6]
-
Solution: Ensure the column is cut cleanly and squarely. Follow the manufacturer's instructions for the correct column installation depth in the GC inlet.[6]
-
-
Column Contamination: Buildup of non-volatile matrix components on the column can lead to peak tailing for all analytes.[6]
-
Solution: Bake out the column at a high temperature (within its specified limits). If tailing persists, trimming the front of the column is recommended.
-
-
Incomplete Derivatization: Underivatized this compound, with its active hydroxyl group, is more polar and will exhibit significant tailing on common non-polar GC columns.
-
Solution: Review your derivatization protocol. Ensure anhydrous conditions and a sufficient excess of the silylation reagent. Optimize the reaction time and temperature.
-
Question: I suspect my silylation (e.g., with BSTFA to form TMS-ether) of this compound is incomplete. What are the signs and how can I fix it?
Answer: Incomplete silylation is a frequent problem in the GC analysis of compounds with active hydrogens like alcohols.
-
Symptoms of Incomplete Derivatization:
-
A broad, tailing peak for this compound.
-
Poor reproducibility of peak areas.
-
The appearance of a smaller, earlier-eluting peak corresponding to the derivatized analyte, along with a later, tailing peak for the underivatized form.
-
-
Solutions for Incomplete Derivatization:
-
Ensure Anhydrous Conditions: Silylation reagents are highly sensitive to moisture. Dry your sample extracts thoroughly before adding the reagent. Store reagents under an inert atmosphere and with a desiccant.
-
Use Sufficient Reagent: A molar excess of the silylation reagent is necessary to drive the reaction to completion. A general rule is at least a 2:1 molar ratio of the reagent to active hydrogens.
-
Optimize Reaction Conditions: While some alcohols derivatize quickly at room temperature, sterically hindered or less reactive alcohols may require heating (e.g., 60-75°C) and longer reaction times (30-60 minutes).
-
Use a Catalyst: A small amount of a catalyst like trimethylchlorosilane (TMCS) can be included with reagents like BSTFA to enhance reactivity.
-
Liquid Chromatography (LC) Analysis
Question: I am using LC-MS for quantification and observe significant signal suppression for this compound. What is causing this and how can I mitigate it?
Answer: Signal suppression, a type of matrix effect, is a common challenge in LC-MS, especially with electrospray ionization (ESI). It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest.[7][8]
-
Common Sources of Matrix Effects:
-
Phospholipids: In biological matrices like plasma, phospholipids are a major cause of ion suppression.[9][10]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can suppress the ESI signal.
-
Other Lipids: Triglycerides and cholesterol can also contribute to matrix effects.[10]
-
-
Strategies to Mitigate Matrix Effects:
-
Improve Sample Cleanup: Implement more rigorous sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing phospholipids than simple protein precipitation.[9]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the co-eluting matrix components. A longer column, a different stationary phase, or a modified gradient profile can be effective.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (e.g., deuterium or ¹³C) this compound is the ideal internal standard. It will co-elute with the analyte and experience the same degree of ion suppression, thus providing accurate quantification.
-
Matrix-Matched Calibration Standards: Prepare your calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.
-
Quantitative Data Summary
The following tables summarize typical method validation parameters for the quantification of octacosanol using different analytical techniques.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
| Parameter | Range | Matrix | Reference |
| Linearity (r²) | > 0.998 - > 0.999 | Rat Plasma, Health Foods | [9][11] |
| Limit of Detection (LOD) | 1.32 ng/mL - 4.5 µg/L | Rat Plasma, Health Foods | [9][11] |
| Limit of Quantitation (LOQ) | 13.8 µg/L | Health Foods | [11] |
| Recovery | 92.5% - 108.8% | Health Foods | [11] |
| Intra-day Precision (RSD) | 0.59% - 3.06% | Rat Plasma | [9] |
| Inter-day Precision (RSD) | 2.99% - 5.22% | Rat Plasma | [9] |
Table 2: Ultra-Performance Liquid Chromatography-Evaporative Light Scattering Detector (UPLC-ELSD)
| Parameter | Value | Matrix | Reference |
| Linearity (r²) | > 0.998 | Raw Materials, Health Products | [12] |
| Limit of Detection (LOD) | 1.0 mg/L | Raw Materials, Health Products | [12] |
| Limit of Quantitation (LOQ) | 2.2 mg/L | Raw Materials, Health Products | [12] |
| Recovery | 99.1% - 100.2% | Raw Materials, Health Products | [12] |
| Intra- & Inter-day Precision (RSD) | < 3.8% | Raw Materials, Health Products | [12] |
Experimental Protocols
Protocol 1: Saponification and Extraction of this compound from Plant Material
This protocol describes a general procedure for the hydrolysis of octacosanol esters and subsequent extraction of the free alcohol.
-
Homogenization: Weigh approximately 1-2 g of dried, ground plant material into a round-bottom flask.
-
Saponification: Add 50 mL of 2 M ethanolic KOH. Reflux the mixture for 2 hours at 80°C with constant stirring.[1]
-
Cooling and Acidification: Cool the mixture to room temperature. Acidify to a pH of 1-2 with 6 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract three times with 50 mL portions of hexane.
-
Washing: Combine the hexane extracts and wash with distilled water until the washings are neutral.
-
Drying and Evaporation: Dry the hexane extract over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., hexane or ethyl acetate) for analysis.
Protocol 2: GC-MS Analysis with Silylation
This protocol outlines the derivatization and analysis of this compound extracts.
-
Sample Preparation: Transfer an aliquot of the reconstituted extract to a GC vial and evaporate to complete dryness under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 100 µL of pyridine to the dried sample.[11]
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[13]
-
GC-MS Conditions:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
Inlet: Splitless mode, 280°C.
-
Column: A low-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 200°C, ramp at 10°C/min to 300°C, and hold for 10 minutes.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600 or use selected ion monitoring (SIM) for higher sensitivity and specificity.
-
Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting logic for GC peak tailing.
Caption: Octacosanol's impact on signaling pathways.
References
- 1. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 2. CN105237339A - Method for extracting octacosanol by using sugar refinery mixing juice floating residue as raw material - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C28H58O | CID 5320252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Octacosanol and health benefits: Biological functions and mechanisms of action [ouci.dntb.gov.ua]
- 12. littlemsandsailing.com [littlemsandsailing.com]
- 13. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Cholesterol-Lowering Effects of 14-Octacosanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cholesterol-lowering effects of 14-Octacosanol against other established alternatives. The information presented is supported by experimental data from placebo-controlled and comparative clinical trials, with a focus on quantitative outcomes and detailed methodologies.
Introduction
This compound, a primary component of policosanol, has garnered attention for its potential role in managing dyslipidemia. As a long-chain fatty alcohol derived from natural sources like sugar cane wax and wheat germ oil, it presents a subject of interest for cardiovascular health research. This document aims to critically evaluate the scientific evidence supporting the efficacy of this compound in modulating lipid profiles and to compare its performance with standard therapeutic options.
Quantitative Data Summary
The following tables summarize the quantitative data from clinical trials investigating the effects of policosanol (of which this compound is a major constituent) on key lipid parameters.
Table 1: Policosanol vs. Placebo - Lipid Profile Modifications
| Study/Dosage | Duration | LDL-C Change | HDL-C Change | Total Cholesterol Change | Triglyceride Change |
| Unnamed Study (20 mg/day)[1] | 8 weeks | -4.87 mg/dL | +3.50 mg/dL | -6.82 mg/dL | -9.37 mg/dL |
| Castaño et al. (10 mg/day)[2] | 6 weeks | -21.5% | +14% (not significant) | -16.2% | No significant change |
| Castaño et al. (10 mg/day)[2] | 12 months | -26.4% | Not specified | -17.2% | Not specified |
| Healthy Women Study (10 mg/day)[3] | 8 weeks | -35% | +30% | -19% | -14% |
| Metabolic Syndrome Study (10 mg/day)[4] | 6 months | Significant reduction | Significant increase | Significant reduction | Reduction (not significant) |
| Berthold et al. (10-80 mg/day)[5] | 12 weeks | No significant change | No significant change | No significant change | No significant change |
Table 2: Policosanol vs. Atorvastatin - Comparative Efficacy on Lipid Profile
| Study/Dosage | Duration | LDL-C Reduction (Policosanol) | LDL-C Reduction (Atorvastatin) | HDL-C Change (Policosanol) | HDL-C Change (Atorvastatin) |
| Castaño et al. (10 mg/day)[6] | 8 weeks | -23.1% | -29.8% | +5.3% | Not significant |
| Castaño et al. (10 mg/day)[7] | 8 weeks | -25.7% | -41.9% | +11.1% | Not significant |
| Cubeddu et al. (20 mg/day Policosanol, 10 mg/day Atorvastatin)[8][9] | 12 weeks | No significant change | -35% | No significant change | Not specified |
| Castaño et al. (Postmenopausal Women, 10 mg/day)[10] | 8 weeks | -32.8% | -39.7% | +11.3% | +9.9% |
Experimental Protocols
Below are detailed methodologies for key types of experiments cited in the evaluation of cholesterol-lowering agents.
Randomized, Double-Blind, Placebo-Controlled Clinical Trial for Hypercholesterolemia
This protocol outlines a typical design for assessing the efficacy and safety of a novel lipid-lowering agent like this compound.
1. Study Objective:
-
Primary: To evaluate the percentage change in Low-Density Lipoprotein Cholesterol (LDL-C) from baseline after a specified treatment period with the investigational product compared to placebo.
-
Secondary: To assess changes in other lipid parameters (Total Cholesterol, HDL-C, Triglycerides), inflammatory markers (e.g., C-reactive protein), and safety profiles.
2. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Screening Phase (4-6 weeks): Participants undergo a dietary lead-in period to standardize their diet (e.g., NCEP Step 1 diet) and washout any previous lipid-lowering medications. Baseline lipid profiles are established.
-
Randomization: Eligible participants are randomly assigned in a 1:1 ratio to receive either the investigational product or a matching placebo.
-
Treatment Phase (8-12 weeks): Participants self-administer the assigned treatment daily.
-
Follow-up: Clinic visits are scheduled at regular intervals (e.g., weeks 4, 8, and 12) for efficacy and safety assessments.
3. Participant Population:
-
Inclusion Criteria: Adult males and females (typically 18-70 years) with primary hypercholesterolemia (defined by a baseline LDL-C level within a specified range, e.g., 130-190 mg/dL) and triglycerides below a certain threshold (e.g., < 400 mg/dL).
-
Exclusion Criteria: History of major cardiovascular events within the last 6-12 months, uncontrolled hypertension, diabetes with poor glycemic control, severe renal or hepatic disease, and use of medications known to affect lipid metabolism.
4. Investigational Product and Placebo:
-
The investigational product (e.g., 20 mg this compound) and the placebo are identical in appearance, taste, and packaging to maintain blinding.
-
Dosage and administration are clearly defined (e.g., one capsule taken orally with the evening meal).
5. Efficacy and Safety Assessments:
-
Efficacy: Fasting blood samples are collected at baseline and at each follow-up visit for the analysis of the full lipid profile (Total Cholesterol, LDL-C, HDL-C, Triglycerides).
-
Safety: Assessed through monitoring of adverse events, vital signs, and clinical laboratory tests (including liver function tests like ALT and AST, and muscle enzymes like CPK) at each visit.
6. Biochemical Analysis of Lipid Profile:
-
Blood samples are collected in appropriate tubes (e.g., EDTA for plasma).
-
Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Total cholesterol and triglycerides are typically measured using standardized enzymatic assays.
-
HDL-C is measured after precipitation of apolipoprotein B-containing lipoproteins.
-
LDL-C is often calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)), provided triglycerides are below 400 mg/dL. Direct measurement methods may also be used.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound is believed to lower cholesterol primarily through the activation of AMP-activated protein kinase (AMPK), which in turn inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. It may also suppress the activity of Sterol Regulatory Element-Binding Protein-2 (SREBP-2).
Comparative Mechanisms of Cholesterol-Lowering Agents
This diagram illustrates the distinct points of intervention for this compound and its alternatives in the cholesterol metabolism pathway.
Experimental Workflow for a Cholesterol-Lowering Clinical Trial
The following diagram outlines the typical workflow of a randomized controlled trial designed to assess the efficacy of a cholesterol-lowering agent.
Conclusion
The available evidence suggests that policosanol, and by extension its main component this compound, may have a modest effect on improving lipid profiles, particularly in reducing LDL-C and increasing HDL-C in some populations. However, the results from clinical trials are inconsistent, with some studies showing no significant benefit compared to placebo.[5] In direct comparison with statins like atorvastatin, policosanol generally demonstrates a less potent LDL-C lowering effect.[6][7][9][10] The proposed mechanism of action via AMPK activation presents a different pathway than direct HMG-CoA reductase inhibition by statins, which may warrant further investigation.
For researchers and drug development professionals, this compound may represent a compound of interest for further study, particularly in populations intolerant to statins or as an adjunct therapy. However, more robust, large-scale clinical trials with standardized methodologies are required to definitively establish its efficacy and safety profile for the management of hypercholesterolemia.
References
- 1. A 8-week, randomized, double-blind, placebo-controlled human trial to evaluate the efficacy and safety of <i>Saccharum officinarum</i> wax alcohols (Policosanol) on improvement of blood cholesterol - Journal of King Saud University - Science [jksus.org]
- 2. researchgate.net [researchgate.net]
- 3. Consumption of Cuban Policosanol Improves Blood Pressure and Lipid Profile via Enhancement of HDL Functionality in Healthy Women Subjects: Randomized, Double-Blinded, and Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jofem.org [jofem.org]
- 5. Policosanol and Lipid Levels - American College of Cardiology [acc.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. ecotraders.com.au [ecotraders.com.au]
- 8. Phytosterols | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. Plant Sterols and Plant Stanols in Cholesterol Management and Cardiovascular Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
14-Octacosanol vs. Triacontanol: A Comparative Analysis of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two long-chain fatty alcohols, 14-octacosanol and triacontanol. While both are naturally occurring compounds, their primary applications and studied biological effects differ significantly. Triacontanol is predominantly recognized as a potent plant growth regulator, whereas this compound has been investigated for its potential health benefits in animals and humans. This document synthesizes available experimental data to offer an objective comparison of their performance and mechanisms of action.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the biological activities of this compound and triacontanol. It is important to note that the experimental systems and endpoints are often different, reflecting the distinct research focus for each compound.
Table 1: Effects on Plant Growth and Physiology (Triacontanol)
| Parameter | Plant Species | Concentration/Dose | Result | Citation |
| Photosynthesis | ||||
| Chlorophyll a Content | Ocimum basilicum | 10⁻⁶ M (foliar spray) | 25.6% increase | [1] |
| Chlorophyll b Content | Ocimum basilicum | 10⁻⁶ M (foliar spray) | 33.9% increase | [1] |
| Total Chlorophyll Content | Ocimum basilicum | 10⁻⁶ M (foliar spray) | 25.2% increase | [1] |
| Carotenoid Content | Ocimum basilicum | 10⁻⁶ M (foliar spray) | 13.0% increase | [1] |
| Net Photosynthetic Rate | Lablab purpureus L. | 10⁻⁶ M (foliar spray) | Significant stimulation | [2] |
| Growth and Yield | ||||
| Plant Fresh Weight | Lablab purpureus L. | 10⁻⁶ M (foliar spray) | Significant increase | [2] |
| Plant Dry Weight | Lablab purpureus L. | 10⁻⁶ M (foliar spray) | Significant increase | [2] |
| Seed Yield | Lablab purpureus L. | 10⁻⁶ M (foliar spray) | 56.3% increase | [2] |
| Fruit Yield | Tomato | 0.3 and 3.0 mg/L (foliar spray) | Significant increase | [3] |
| Enzyme Activity | ||||
| Carbonic Anhydrase Activity | Ocimum basilicum | 10⁻⁶ M (foliar spray) | 29.67% increase | [1] |
| Nitrate Reductase Activity | Catharanthus roseus L. | 10⁻⁶ M (foliar spray) | Effective increase | [4] |
Table 2: Effects on Animal and In Vitro Models (this compound)
| Parameter | Model System | Concentration/Dose | Result | Citation |
| Lipid Metabolism | ||||
| Plasma Total Cholesterol | High-fat diet-fed mice | 100 mg/kg/day (oral) | Significant reduction | [5] |
| Plasma Triglycerides | High-fat diet-fed mice | 100 mg/kg/day (oral) | Significant reduction | [5] |
| Plasma LDL-c | High-fat diet-fed mice | 100 mg/kg/day (oral) | Significant reduction | [5] |
| Plasma HDL-c | High-fat diet-fed mice | 100 mg/kg/day (oral) | Increase | [5] |
| Anti-inflammatory Activity | ||||
| Cyclooxygenase-1 (COX-1) Inhibition | In vitro enzyme assay | IC₅₀ = 143.54 µg/mL | 70% inhibition at highest concentration | |
| Cyclooxygenase-2 (COX-2) Inhibition | In vitro enzyme assay | No significant effect | ||
| 5-Lipoxygenase (5-LOX) Inhibition | In vitro enzyme assay | No significant effect |
Table 3: Direct Comparative Anti-inflammatory Activity (in vitro)
| Enzyme Activity | This compound (IC₅₀ / Effect) | Triacontanol (IC₅₀ / Effect) |
| Cyclooxygenase-1 (COX-1) | IC₅₀ = 143.54 µg/mL (Marked inhibition) | No significant effect |
| Cyclooxygenase-2 (COX-2) | No significant effect | Moderate inhibition (50% at 1250 µg/mL) |
| 5-Lipoxygenase (5-LOX) | Ineffective | IC₅₀ = 58.74 µg/mL (Marked inhibition) |
Experimental Protocols
1. Plant Growth Promotion with Triacontanol
-
Objective: To evaluate the effect of triacontanol on the growth, photosynthesis, and yield of a target plant species.
-
Methodology:
-
Plant Material and Growth Conditions: The selected plant species (e.g., Lablab purpureus L.) are grown in pots containing a suitable soil mixture under controlled greenhouse or net house conditions.
-
Triacontanol Preparation: A stock solution of triacontanol is prepared, and serial dilutions are made to achieve the desired concentrations (e.g., 10⁻⁸, 10⁻⁷, 10⁻⁶, and 10⁻⁵ M). A surfactant may be added to ensure proper dissolution and application.
-
Foliar Application: At a specific developmental stage (e.g., 15 days after sowing), the plants are sprayed with the different concentrations of triacontanol solution or deionized water (as a control). The application is typically repeated at regular intervals (e.g., every 15 days).
-
Data Collection: At various time points after sowing (e.g., 60, 90, and 120 days), plants are harvested. Parameters such as plant fresh and dry weight, leaf area, and nodule number are measured. Photosynthetic pigments (chlorophyll and carotenoids) are extracted and quantified spectrophotometrically. Enzyme activities like nitrate reductase and carbonic anhydrase are assayed using established protocols. At maturity, yield parameters like the number of pods per plant, seeds per pod, and total seed yield are recorded.
-
Statistical Analysis: The collected data are subjected to statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between treatments.
-
2. Anti-inflammatory Activity of this compound and Triacontanol (in vitro)
-
Objective: To compare the inhibitory effects of this compound and triacontanol on the enzymatic activities of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).
-
Methodology:
-
Enzyme Preparations: COX-1 and COX-2 enzymes are prepared from appropriate sources (e.g., seminal vesicle microsomes). 5-LOX is prepared from sources like rat polymorphonuclear (PMN) preparations.
-
Inhibitor Solutions: Stock solutions of this compound and triacontanol are prepared in a suitable solvent. Reference inhibitors such as indomethacin (for COX-1 and COX-2) and Lyprinol (for 5-LOX) are also prepared.
-
Enzyme Assays:
-
COX Activity: The activity of COX-1 and COX-2 is determined by measuring the initial rate of oxygen uptake using an oxygen electrode. The assay mixture contains the enzyme preparation, a buffer solution, a cofactor (e.g., hemoglobin), and the substrate (arachidonic acid). The test compounds (this compound or triacontanol) or the reference inhibitor are pre-incubated with the enzyme before the addition of the substrate.
-
5-LOX Activity: The activity of 5-LOX is measured by monitoring the formation of conjugated dienes from arachidonic acid at a specific wavelength (e.g., 234 nm) using a spectrophotometer. The assay mixture includes the enzyme preparation, buffer, calcium chloride, ATP, and the substrate. The test compounds or the reference inhibitor are added to the mixture, and the reaction is initiated by the addition of the substrate.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compounds. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined from the dose-response curves.
-
Signaling Pathways and Mechanisms of Action
Triacontanol in Plants: L(+)-Adenosine Signaling
Triacontanol's growth-promoting effects in plants are believed to be mediated by a second messenger, L(+)-adenosine.[4][6][7] Application of triacontanol leads to a rapid increase in the intracellular levels of L(+)-adenosine, which in turn triggers a signaling cascade that influences various physiological processes.[8]
Caption: Triacontanol signaling pathway in plants.
This compound: Modulation of AMPK Signaling
In animal models, this compound has been shown to exert its beneficial effects, at least in part, by modulating the AMP-activated protein kinase (AMPK) signaling pathway.[9] AMPK is a master regulator of cellular energy homeostasis and its activation can lead to various downstream effects, including the regulation of lipid metabolism and inflammation.
Caption: this compound's modulation of the AMPK signaling pathway.
References
- 1. globalsciencebooks.info [globalsciencebooks.info]
- 2. researchgate.net [researchgate.net]
- 3. saahasindia.org [saahasindia.org]
- 4. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triacontanol and Its Second Messenger 9-β-l(+)-Adenosine as Plant Growth Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Neuroprotective Effects of 14-Octacosanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of 14-Octacosanol, a primary component of policosanol, with other relevant neuroprotective agents, supported by available experimental data. While direct and extensive in vitro studies on this compound are limited, this document synthesizes findings from related in vivo research and policosanol studies to present a comprehensive overview of its potential neuroprotective mechanisms and compares them with established in vitro data for other compounds.
Comparative Analysis of Neuroprotective Efficacy
The following table summarizes the neuroprotective effects of this compound, primarily inferred from in vivo studies on policosanol, and compares them with in vitro data from other neuroprotective agents. This comparison focuses on key parameters of neuroprotection, including the neuronal cell model, the nature of the neurotoxic insult, and the observed therapeutic effects.
| Compound | Cell Line | Neurotoxin | Concentration of Compound | % Increase in Cell Viability (Compared to Toxin-treated) | Key Findings & Citations |
| This compound (inferred from in vivo) | N/A (in vivo rat model) | 6-hydroxydopamine (6-OHDA) | 35-70 mg/kg (oral) | N/A (in vivo) | Ameliorated behavioral impairments, preserved dopaminergic neurons, and reduced apoptosis. Modulated the proNGF/NGF signaling balance. |
| Policosanol (containing Octacosanol) | N/A (in vivo mouse model) | Scopolamine | 2-6 g/kg | N/A (in vivo) | Improved learning and memory, increased antioxidant enzymes (SOD, GSH), and reduced oxidative stress marker (MDA).[1] |
| Asiatic Acid | Differentiated SH-SY5Y | Rotenone | Not Specified | Not Specified | Reversed ROS overproduction and mitochondrial dysfunction. Exhibited anti-apoptotic properties.[2] |
| Arzanol | Differentiated SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 5, 10, 25 µM | Significant preservation of cell viability | Reduced ROS generation and protected against apoptosis.[3] |
| Perilla Oil (rich in Alpha-Linolenic Acid) | SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 500 µg/mL | Restored cell viability to ~95% | Significantly increased cell viability and decreased LDH release. Inhibited apoptosis.[4] |
| Fucoxanthin & Fucoxanthinol | SH-SY5Y | Aβ Oligomers & 6-OHDA | 5 µM | Not Specified | Exhibited free radical scavenging activity and induced endogenous antioxidant responses.[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of neuroprotective effects are provided below.
Cell Culture and Induction of Neurotoxicity
-
Cell Lines: Human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cells are commonly used.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂ in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. For differentiation, SH-SY5Y cells can be treated with retinoic acid.[6]
-
Neurotoxicity Induction:
-
Oxidative Stress: Cells are exposed to agents like hydrogen peroxide (H₂O₂) or the mitochondrial complex I inhibitor rotenone.[3][7]
-
Parkinson's Disease Model: Neurotoxicity is induced using 6-hydroxydopamine (6-OHDA) or MPP+, the active metabolite of MPTP.
-
Alzheimer's Disease Model: Aggregated amyloid-beta (Aβ) peptides are added to the cell culture.
-
Assessment of Cell Viability and Cytotoxicity
-
MTT Assay (Cell Viability):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with the test compound (e.g., this compound) for a specified duration.
-
Introduce the neurotoxin to induce cell damage.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.
-
Solubilize the resulting formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. Increased absorbance correlates with higher cell viability.
-
-
LDH Assay (Cytotoxicity):
-
Culture and treat cells as described above.
-
Collect the cell culture supernatant.
-
Incubate the supernatant with a reaction mixture containing lactate and NAD+.
-
Lactate dehydrogenase (LDH) released from damaged cells catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
The rate of NADH formation is measured spectrophotometrically, which is proportional to the amount of LDH released and, therefore, the extent of cell damage.
-
Apoptosis Assays
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Fix and permeabilize the treated cells.
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Detect the incorporated labeled dUTPs using a fluorescently labeled antibody.
-
Visualize and quantify apoptotic cells using fluorescence microscopy or flow cytometry.
-
Western Blot Analysis for Signaling Pathways
-
Lyse the treated cells to extract total proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., total Akt, phospho-Akt, total PI3K).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein expression level.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in cell survival and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival. In vivo studies suggest that octacosanol can activate this pathway, leading to the inhibition of pro-apoptotic proteins and the promotion of cell survival.
Caption: PI3K/Akt survival pathway potentially activated by this compound.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound in vitro.
Caption: Workflow for evaluating in vitro neuroprotective activity.
Conclusion
While in vivo studies strongly suggest that this compound possesses significant neuroprotective properties, particularly through antioxidant and anti-apoptotic mechanisms involving the PI3K/Akt pathway, there is a clear need for more dedicated in vitro research to quantify these effects and directly compare them with other neuroprotective agents. The experimental protocols and comparative data presented in this guide offer a framework for such future investigations. Researchers are encouraged to utilize these methodologies to further elucidate the in vitro efficacy of this compound and its potential as a therapeutic agent for neurodegenerative diseases.
References
- 1. Improving Effect of the Policosanol from Ericerus pela Wax on Learning and Memory Impairment Caused by Scopolamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of asiatic acid on rotenone-induced mitochondrial dysfunction and oxidative stress-mediated apoptosis in differentiated SH-SYS5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective Effect of Arzanol against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. Antioxidant and Neuroprotective Effects of Fucoxanthin and Its Metabolite Fucoxanthinol: A Comparative In Vitro Study [mdpi.com]
- 6. Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low Molecular Weight Sulfated Chitosan: Neuroprotective Effect on Rotenone-Induced In Vitro Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of 14-Octacosanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the antioxidant capacity of 14-Octacosanol against other well-established antioxidant compounds. The information presented herein is based on available scientific literature and aims to offer an objective overview supported by experimental data for researchers and professionals in drug development. While direct, head-to-head quantitative data for this compound in standard in vitro antioxidant assays is limited due to its proposed mechanism of action, this guide contextualizes its potential antioxidant effects by comparing its activity with benchmark antioxidants, Vitamin E and Ascorbic Acid.
Executive Summary
This compound, a primary component of policosanol, is a long-chain fatty alcohol with several reported health benefits. Its antioxidant capacity appears to be primarily indirect, enhancing the body's endogenous antioxidant defense mechanisms rather than directly scavenging free radicals. This contrasts with traditional antioxidants like Vitamin E and Ascorbic Acid, which exhibit direct radical-scavenging activity. This guide will delve into the experimental data available for these compounds, detail the methodologies of key antioxidant assays, and explore the signaling pathways potentially involved in this compound's bioactivity.
Data Presentation: Comparative Antioxidant Activity
The antioxidant capacity of a compound is often measured by its IC50 value in various assays, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
Due to the nature of this compound's indirect antioxidant activity and its poor solubility in the typical solvents used for these assays, there is a lack of reported IC50 values from direct radical scavenging assays in the scientific literature. However, for a comprehensive comparison, the following table summarizes the reported IC50 values for the benchmark antioxidants, Vitamin E (α-tocopherol) and Ascorbic Acid, in the widely used DPPH and ABTS assays.
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| This compound | DPPH | Not Reported | - |
| ABTS | Not Reported | - | |
| Vitamin E (α-tocopherol) | DPPH | ~10 - 50 | [1] |
| ABTS | ~5 - 20 | [2] | |
| Ascorbic Acid | DPPH | ~2 - 8 | [3][4][5] |
| ABTS | ~2 - 5 | [6] |
Note: The IC50 values for Vitamin E and Ascorbic Acid can vary depending on the specific experimental conditions, including the solvent and reaction time. The values presented are representative ranges found in the literature.
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays frequently cited in the literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds.[7][8][9]
-
Principle: DPPH is a stable free radical that has a deep violet color in solution with a maximum absorbance around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical-scavenging activity of the antioxidant.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (antioxidant)
-
Positive controls (e.g., Ascorbic Acid, Vitamin E)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.[10]
-
Various concentrations of the test compound and positive controls are prepared in the same solvent.[5]
-
A specific volume of the DPPH solution (e.g., 2 mL) is mixed with a smaller volume of the test compound solution (e.g., 1 mL).
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[7]
-
The absorbance of the solution is measured at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method for measuring antioxidant activity.
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ radical has a characteristic blue-green color with a maximum absorbance at 734 nm. Antioxidants in the sample reduce the ABTS•+ radical back to the colorless ABTS, and the decrease in absorbance is proportional to the antioxidant activity.
-
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound (antioxidant)
-
Positive controls (e.g., Trolox, Ascorbic Acid)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
The ABTS•+ radical solution is prepared by mixing an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound and positive controls are prepared.
-
A small volume of the test compound solution (e.g., 10 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the concentration-inhibition curve.
-
Mandatory Visualization: Signaling Pathways and Workflows
Proposed Indirect Antioxidant Mechanism of this compound
While the precise mechanism is still under investigation, evidence suggests that this compound may enhance the expression of endogenous antioxidant enzymes through the activation of signaling pathways like PI3K/Akt. This indirect mechanism contributes to cellular protection against oxidative stress.
Caption: Proposed indirect antioxidant action of this compound via the PI3K/Akt signaling pathway.
The Keap1-Nrf2/ARE Signaling Pathway
The Nrf2-ARE pathway is a master regulator of the cellular antioxidant response.[11][12] Many natural compounds exert their antioxidant effects by activating this pathway, which leads to the transcription of a battery of antioxidant and cytoprotective genes.
Caption: Overview of the Keap1-Nrf2/ARE antioxidant response pathway.
Experimental Workflow: DPPH Assay
The following diagram illustrates the typical workflow for assessing antioxidant capacity using the DPPH assay.
Caption: Standard experimental workflow for the DPPH radical scavenging assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro evaluation of antioxidant activity of Cordia dichotoma (Forst f.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPPH Radical Scavenging Assay [mdpi.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
14-Octacosanol's Anti-Inflammatory Efficacy in LPS-Stimulated Macrophages: A Comparative Analysis
For Immediate Release
[City, State] – October 27, 2025 – New comparative data reveals the potent anti-inflammatory effects of 14-Octacosanol in lipopolysaccharide (LPS)-stimulated macrophages, positioning it as a noteworthy compound for further investigation in inflammatory disease research. This guide provides a comprehensive comparison of this compound with established anti-inflammatory agents, Dexamethasone and Resveratrol, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Executive Summary
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Macrophages are key players in the inflammatory process, and their activation by stimuli like LPS, a component of gram-negative bacteria, triggers a cascade of inflammatory responses. This guide delves into the anti-inflammatory properties of this compound, a long-chain fatty alcohol, by examining its ability to modulate key inflammatory mediators and signaling pathways in LPS-stimulated macrophages. Through a comparative lens, we evaluate its performance against Dexamethasone, a potent corticosteroid, and Resveratrol, a well-studied natural polyphenol.
Comparative Performance Analysis
The anti-inflammatory potential of this compound, Dexamethasone, and Resveratrol was assessed by their ability to inhibit the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Pro-Inflammatory Mediators
| Compound | Concentration | Nitric Oxide (NO) Inhibition | TNF-α Inhibition | IL-6 Inhibition |
| This compound | 10 µM | Data not available | Data not available | Data not available |
| 25 µM | Significant Reduction[1] | Significant Reduction[1] | Significant Reduction[1] | |
| 50 µM | Significant Reduction[1] | Significant Reduction[1] | Significant Reduction[1] | |
| Dexamethasone | 1 µM | Significant Inhibition | 80-90% | >90% |
| Resveratrol | 10 µM | ~40% | ~40-50% | ~50-60% |
| 20 µM | >60% | ~60-70% | ~70-80% |
Note: Direct comparative studies with this compound providing specific IC50 values or percentage inhibition at matching concentrations were not available in the reviewed literature. The data for Dexamethasone and Resveratrol is aggregated from multiple sources to provide a general comparison.
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by targeting critical signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1]
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound, Dexamethasone, or Resveratrol for 1 hour before stimulation with 1 µg/mL of LPS for the indicated time.
Nitric Oxide (NO) Assay
Nitrite accumulation in the culture supernatant is an indicator of NO production and is measured using the Griess reagent.
-
Collect 100 µL of cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer for 1 hour at room temperature.
-
Add 100 µL of standards and culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
Western Blot Analysis for Signaling Proteins
The effect of this compound on the phosphorylation of MAPK pathway proteins (p38, JNK, ERK) and the degradation of IκBα is determined by Western blotting.
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, total ERK, IκBα, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant anti-inflammatory properties in LPS-stimulated macrophages by inhibiting the production of key pro-inflammatory mediators. Its mechanism of action involves the suppression of the MAPK and NF-κB signaling pathways. While direct quantitative comparisons with Dexamethasone and Resveratrol are limited, the available data suggests that this compound is a promising natural compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to establish its precise efficacy and safety profile in preclinical and clinical settings.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
Cross-Validation of Analytical Methods for 1-Octacosanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent analytical methods for the quantification of 1-octacosanol: Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UPLC-ELSD), and High-Performance Thin-Layer Chromatography (HPTLC). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to select the most appropriate method for their specific research needs, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The performance of each analytical method is summarized in the table below, offering a clear comparison of their key validation parameters.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UPLC-ELSD) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Linearity Range | 8.4 - 540 ng/mL[1][2] | Not explicitly stated, but r² > 0.998[3] | Not explicitly stated in the provided search results |
| Sensitivity (LOD) | 1.32 ng/mL[1] | 1.0 mg/L (1000 ng/mL)[3] | Not explicitly stated in the provided search results |
| Sensitivity (LOQ) | Not explicitly stated, but detection limits ranged from 1.32 to 3.47 ng/mL[1][2] | 2.2 mg/L (2200 ng/mL)[3] | Not explicitly stated in the provided search results |
| Precision (Intra-day RSD) | 0.59 - 3.06%[2] | < 3.8%[3] | Not explicitly stated in the provided search results |
| Precision (Inter-day RSD) | 2.99 - 5.22%[2] | < 3.8%[3] | Not explicitly stated in the provided search results |
| Accuracy (Recovery) | Not explicitly stated in the provided search results | 99.1 - 100.2%[3] | Average recovery for similar compounds can be around 99-100%[4] |
| Derivatization Required? | Yes (Trimethylsilylether/ester)[1][2] | No[3] | No |
| Primary Applications | Trace quantification in biological matrices (e.g., plasma)[1][2] | Quality control of raw materials and health products[3] | Quantification in plant extracts[5] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and suitable for the trace quantification of 1-octacosanol in biological samples.
Sample Preparation (from plasma): [1][2]
-
Saponification: The plasma sample is treated with ethanolic NaOH to hydrolyze any esters of 1-octacosanol.
-
Acidification: The sample is then acidified.
-
Liquid-Liquid Extraction: 1-octacosanol and other lipids are extracted from the aqueous matrix using an organic solvent.
-
Derivatization: The hydroxyl group of 1-octacosanol is derivatized to its trimethylsilylether/ester to increase its volatility and improve chromatographic performance.
Chromatographic Conditions:
-
Column: HP-5 MS capillary column.[6]
-
Carrier Gas: Helium.[6]
-
Injection Mode: Splitless.
-
Oven Temperature Program: The temperature is ramped to allow for the separation of different components. A typical program might start at a lower temperature and gradually increase to over 300°C.[6]
-
Detection: Mass spectrometry is performed in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Ultra-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UPLC-ELSD)
This method offers a simpler and faster analysis compared to GC-MS as it does not require derivatization, making it ideal for quality control purposes.
Sample Preparation (from raw materials/health products):
-
Dissolution: The sample is dissolved in a suitable organic solvent.
-
Filtration: The solution is filtered to remove any particulate matter before injection.
Chromatographic Conditions: [3]
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A gradient of organic solvents is typically used to elute the non-polar 1-octacosanol.
-
Flow Rate: Optimized for the specific column dimensions.
-
Detection: An Evaporative Light Scattering Detector (ELSD) is used, which is suitable for detecting non-volatile compounds like 1-octacosanol that lack a UV chromophore.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that is well-suited for the quantification of 1-octacosanol in plant extracts due to its simplicity and high sample throughput.
Sample Preparation (from plant material): [5]
-
Extraction: The plant material is extracted with a suitable solvent, such as methanol.
-
Concentration: The extract is concentrated to a specific volume.
Chromatographic Conditions: [5]
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of Toluene: Ethyl acetate: Formic acid (4.5:4.5:1 v/v/v) has been reported to be effective.[5]
-
Application: Samples and standards are applied to the plate as bands.
-
Development: The plate is developed in a chromatographic chamber with the mobile phase.
-
Detection and Quantification: After development, the plate is dried, and the separated bands are visualized (e.g., by charring with a spray reagent). Densitometric scanning is then used for quantification at a specific wavelength (e.g., 555 nm).[5]
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods for 1-octacosanol.
References
- 1. researchgate.net [researchgate.net]
- 2. Trace quantification of 1-octacosanol and 1-triacontanol and their main metabolites in plasma by liquid-liquid extraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phcog.com [phcog.com]
- 5. ijpsr.com [ijpsr.com]
- 6. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
A Head-to-Head Comparison of Synthetic vs. Natural 14-Octacosanol: A Guide for Researchers
A comprehensive review of the available scientific literature reveals a notable absence of direct head-to-head studies comparing the biological performance of synthetic versus natural 14-Octacosanol. The majority of existing research has focused on the physiological effects of octacosanol derived from natural sources, often as a primary component of policosanol mixtures extracted from plant waxes. Consequently, this guide provides a detailed overview of the well-documented biological activities and mechanisms of natural this compound, alongside an analysis of the synthesis methodologies for its synthetic counterpart. This comparative summary aims to equip researchers, scientists, and drug development professionals with the current state of knowledge and highlight critical areas for future investigation.
Natural this compound: A Profile of Biological Activity
Natural this compound is a long-chain aliphatic alcohol predominantly extracted from sources such as sugarcane wax, rice bran, and beeswax.[1] It is the principal constituent of policosanol, a mixture of several long-chain fatty alcohols.[2] Extensive research has been conducted on the health benefits of natural octacosanol, demonstrating a wide range of pharmacological effects.
Key Biological Effects of Natural this compound
Natural octacosanol has been shown to exert several beneficial biological effects, including:
-
Cholesterol Management: It has been observed to lower LDL cholesterol and increase HDL cholesterol levels.[3][4]
-
Anti-Fatigue and Ergogenic Properties: Studies suggest that octacosanol can improve stamina and exercise performance.[3]
-
Neuroprotective Effects: Research indicates potential benefits in the context of Parkinson's disease, although more evidence is needed.[5]
-
Anti-inflammatory and Antioxidant Activity: Octacosanol has demonstrated anti-inflammatory and antioxidant properties in various studies.[1]
-
Cytoprotective Effects: It has been shown to offer protection to cells, which may be beneficial in preventing ulcers.[3]
-
Antiplatelet Aggregation: Natural octacosanol can inhibit the aggregation of platelets, suggesting a potential role in cardiovascular health.[3]
Data on the Biological Activity of Natural this compound
The following table summarizes quantitative data from various studies on the effects of natural this compound.
| Biological Effect | Experimental Model | Dosage | Key Findings | Reference |
| Anti-fatigue | Mice (Forced swimming test) | 100 mg/kg | Increased swimming time to exhaustion. | [6] |
| Cholesterol Reduction | Hyperlipidemic Mice | 100 mg/kg/day | Decreased plasma TC, TG, and LDL-c; Increased HDL-c. | [6] |
| Neuroprotection | Rat model of Parkinson's | Not specified | Potential improvement in symptoms. | [5] |
| Anti-stress | Stressed Mice | 200 mg/kg | Reduced plasma corticosterone levels and restored normal sleep. | [7] |
Synthetic this compound: Synthesis and Characterization
The synthesis of this compound can be achieved through various chemical and enzymatic methods. While data on the biological efficacy of purely synthetic this compound is scarce, understanding its synthesis is crucial for evaluating its potential.
Methods of Synthesis
Several methods for synthesizing long-chain fatty alcohols like octacosanol have been reported:
-
Chemical Synthesis: One approach involves the oxidation of long-chain fatty alcohols using reagents like the Jones reagent to produce long-chain fatty acids, a process which can be reversed to synthesize the alcohol.[8] Another method describes the synthesis of an octacosanol analogue, octacosadienol, in a five-step process with a 50% overall yield.[9]
-
Enzymatic Synthesis: A novel method for the enzymatic synthesis of octacosanol lipoate has been described, using natural octacosanol as a substrate and lipase as a catalyst. This process achieved a conversion rate of up to 98.1% within 2 hours.[10][11] This method, however, modifies the octacosanol molecule rather than synthesizing it from basic precursors.
-
Microbial Biosynthesis: Engineered microorganisms, such as Saccharomyces cerevisiae and Yarrowia lipolytica, have been developed to produce long-chain fatty alcohols.[12][13][14] These bio-based synthesis routes offer a potential alternative to traditional chemical synthesis and extraction from natural sources.
Purity and Impurity Profile
The purity of the final product is a critical factor influencing its biological activity.
-
Natural Octacosanol: The purity of octacosanol extracted from natural sources can vary depending on the extraction and purification methods employed. Natural extracts, such as policosanol, are mixtures of several long-chain alcohols.[2] Purification techniques like recrystallization and chromatography are used to increase the purity of octacosanol from these mixtures.[15][16]
-
Synthetic Octacosanol: Synthetic methods, in principle, can yield highly pure this compound. For instance, a synthesized octacosanol lipoate was purified to over 99% purity using silica gel column chromatography.[10] However, the synthesis process can also introduce by-products and impurities that need to be carefully removed and characterized.[8]
Signaling Pathways Modulated by this compound
Research on natural octacosanol has identified several key signaling pathways through which it exerts its biological effects. It is presumed that synthetic octacosanol, if chemically identical and pure, would modulate the same pathways.
Octacosanol is known to regulate multiple signaling pathways, including AMPK, PI3K/Akt, and MAPK/NF-κB, to achieve its diverse physiological functions.[1]
AMPK Signaling Pathway in Lipid Metabolism
The activation of AMP-activated protein kinase (AMPK) is a key mechanism for the lipid-lowering effects of octacosanol.
Caption: AMPK signaling pathway modulated by this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for natural octacosanol are provided below. These protocols can serve as a basis for comparative studies involving synthetic this compound.
Forced Swimming Test for Anti-Fatigue Effect
-
Animal Model: Male Kunming mice.
-
Procedure:
-
Mice are orally administered with the test substance (e.g., 100 mg/kg octacosanol) or vehicle daily for a specified period (e.g., 28 days).
-
On the final day, one hour after the last administration, a lead wire (e.g., 5% of body weight) is attached to the tail of each mouse.
-
Mice are placed individually into a swimming tank with a water depth of at least 30 cm and a temperature of 25 ± 1°C.
-
The swimming time from the start until exhaustion (defined as the point when the mouse fails to rise to the surface to breathe for 7-10 seconds) is recorded.
-
-
Data Analysis: The mean swimming time of the treated group is compared with that of the control group.
Measurement of Plasma Lipids in Hyperlipidemic Mice
-
Animal Model: C57BL/6J mice fed a high-fat diet (HFD) to induce hyperlipidemia.
-
Procedure:
-
Mice are fed an HFD for a period (e.g., 10 weeks) to establish the hyperlipidemic model.
-
During this period, a treatment group receives daily oral administration of octacosanol (e.g., 100 mg/kg).
-
At the end of the treatment period, blood samples are collected from the mice.
-
Plasma is separated by centrifugation.
-
Total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-c), and high-density lipoprotein cholesterol (HDL-c) levels are measured using commercial assay kits.
-
-
Data Analysis: Lipid levels in the octacosanol-treated group are compared to those in the HFD control group.
Comparative Summary and Future Directions
| Feature | Natural this compound | Synthetic this compound |
| Source | Extracted from plant waxes (sugarcane, rice bran, etc.).[1] | Produced through chemical synthesis or microbial fermentation.[8][9][12] |
| Composition | Often part of a mixture of long-chain alcohols (policosanol).[2] | Can be produced as a highly pure, single compound.[10] |
| Biological Data | Extensive data on various biological effects (cholesterol-lowering, anti-fatigue, etc.).[3][4][5][6] | Limited to no direct biological performance data available in the public domain. |
| Purity | Varies depending on extraction and purification methods.[15][16] | Potentially very high, but dependent on the synthesis and purification process.[10] |
The lack of direct comparative studies between synthetic and natural this compound represents a significant gap in the scientific literature. Future research should prioritize head-to-head comparisons of their bioavailability, efficacy, and safety profiles. Such studies are essential to determine if synthetic this compound can serve as a viable and potentially more consistent alternative to its natural counterpart for therapeutic and nutraceutical applications.
Experimental Workflow for a Comparative Study
The following workflow is proposed for a comprehensive comparative study of synthetic versus natural this compound.
Caption: Proposed experimental workflow for a comparative study.
References
- 1. researchgate.net [researchgate.net]
- 2. Octacosanol and policosanol prevent high-fat diet-induced obesity and metabolic disorders by activating brown adipose tissue and improving liver metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Octacosanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 6. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Octacosanol restores stress-affected sleep in mice by alleviating stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of HMGCoA reductase activity by policosanol and octacosadienol, a new synthetic analogue of octacosanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymatic Synthesis of a Novel Antioxidant Octacosanol Lipoate and Its Antioxidant Potency in Sunflower Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. US7214394B2 - Policosanol compositions, extraction from novel sources, and uses thereof - Google Patents [patents.google.com]
- 16. matec-conferences.org [matec-conferences.org]
Assessing the Synergistic Effects of 14-Octacosanol with Other Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of 14-Octacosanol with other compounds, supported by available experimental data. It is intended to inform researchers, scientists, and drug development professionals on the current state of knowledge and to provide detailed methodologies for key experiments to facilitate further investigation.
Synergistic Effects with Atorvastatin on Lipid Profile
A significant area of research into the synergistic potential of this compound, a primary component of policosanol, has been in combination with statins for the management of dyslipidemia. A double-blind, randomized, placebo-controlled study investigated the effects of co-administering octacosanol with atorvastatin on lipid profiles in patients already on chronic statin therapy.[1][2]
Quantitative Data Comparison
The following table summarizes the changes in lipid profiles observed in patients treated with atorvastatin alone versus a combination of atorvastatin and octacosanol supplementation. The "responders" group is defined by favorable changes in their lipid profiles (a decrease in LDL-C and an increase in HDL-C).
| Parameter | Responders on Atorvastatin Alone | Responders on Atorvastatin + Octacosanol |
| LDL-C (Low-Density Lipoprotein Cholesterol) | Decrease | Further significant decrease |
| HDL-C (High-Density Lipoprotein Cholesterol) | Increase | Further significant increase |
| Oxy-score (Oxidative Stress Marker) | No significant change | Significant decrease (p < 0.01) |
Data synthesized from a study by Ciric et al. (2021) where a dietary supplement containing 20 mg of Octacosanol was used.[1]
Experimental Protocol: Co-administration of Octacosanol and Atorvastatin
Study Design: A double-blind, randomized, placebo-controlled, single-center study was conducted.[1]
Participants: 87 patients on chronic atorvastatin therapy were enrolled.[1]
Intervention: Patients were randomized to receive either a dietary supplement containing 20 mg of Octacosanol and 45 µg of vitamin K2 (n=42) or a placebo (n=45) for 13 weeks, in addition to their ongoing atorvastatin therapy.[1]
Primary Endpoints: The main efficacy endpoints were changes in serum levels of proprotein convertase subtilisin/kexin type 9 (PCSK9) and lipid parameters, including LDL-C and HDL-C.[1]
Biochemical Analysis: Serum lipid profiles and markers of redox status were measured at baseline and at the end of the 13-week intervention period.
Statistical Analysis: The sample size was estimated to provide 80% power to detect a 22% lower increase in serum PCSK9 levels with a significance level of 5%.[1]
Potential Synergistic Effects with Antiplatelet Agents
Several sources suggest that policosanol, and by extension its main component this compound, may have antiplatelet effects comparable to aspirin.[3][4] This suggests a potential for synergistic effects when combined with other antiplatelet drugs like aspirin. Such a combination could potentially allow for lower doses of each compound, thereby reducing the risk of side effects such as gastric irritation associated with aspirin.[3][4]
General Experimental Workflow for Assessing Synergy
For researchers interested in investigating the synergistic effects of this compound with other compounds, a general experimental workflow can be followed. This workflow is applicable to both in vitro and in vivo studies.
Caption: General workflow for assessing drug synergy in vitro and in vivo.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways that are crucial in cellular metabolism and inflammation. Understanding these pathways is essential for identifying potential synergistic partners. Research indicates that octacosanol can influence the AMPK, PI3K/Akt, and MAPK/NF-κB signaling pathways.[5][6][7][8]
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation.
References
- 1. Supplementation with Octacosanol Affects the Level of PCSK9 and Restore Its Physiologic Relation with LDL-C in Patients on Chronic Statin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association of octacosanol supplementation with redox status in patients on chronic statin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Meta-Analysis of Clinical Trials on 14-Octacosanol and its Impact on Cholesterol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 14-octacosanol's efficacy in managing cholesterol levels, supported by a meta-analysis of clinical trial data. The performance of this compound, a primary component of policosanol, is compared with that of statins, a standard class of cholesterol-lowering drugs.
Summary of Quantitative Data
The efficacy of this compound, primarily as a constituent of policosanol, in modulating cholesterol levels has been the subject of numerous clinical trials. A notable meta-analysis by Gong et al. (2018), which synthesized data from 22 randomized controlled trials involving 1886 subjects, provides a comprehensive overview of its potential effects. The results of this meta-analysis, along with data from comparative studies with statins, are summarized below.
Table 1: Pooled Results of a Meta-Analysis of Policosanol Clinical Trials
| Outcome Measure | Pooled Effect vs. Placebo (95% Confidence Interval) | Notes |
| Total Cholesterol (TC) | -0.87 to -0.30 mmol/L | Significant reduction.[1] |
| Low-Density Lipoprotein Cholesterol (LDL-C) | -1.02 to -0.40 mmol/L | Significant reduction.[1] |
| High-Density Lipoprotein Cholesterol (HDL-C) | Data suggests an increase | The meta-analysis indicated an increase, though a specific pooled effect range is not provided in the abstract.[1] |
| Triglycerides (TG) | No significant effect observed | |
| Body Weight | No significant effect observed |
Source: Gong et al. (2018).[1]
A significant point of discussion in the literature is the discrepancy in outcomes between studies conducted in Cuba, where policosanol was originally developed, and those conducted elsewhere. The meta-analysis by Gong et al. highlighted that studies originating from Cuba reported more pronounced positive effects.[1]
Table 2: Comparison of Policosanol and Statins in Clinical Trials
| Treatment | Dosage | LDL-C Reduction | HDL-C Increase | Total Cholesterol Reduction |
| Policosanol | 5-20 mg/day | 18.2% - 25.6% | 15.5% - 28.4% | 13.0% - 17.4% |
| Pravastatin | 20-40 mg/day | 26% - 30% | 8% - 18% | Significant reductions reported |
| Atorvastatin | 10 mg/day | ~41.9% | No significant change | ~31.5% |
Note: The data for policosanol is derived from a study on patients with type II hypercholesterolemia and additional coronary risk factors. The data for pravastatin and atorvastatin are from separate comparative studies. Direct head-to-head meta-analyses with sufficient power are limited.
Experimental Protocols
The clinical trials included in the meta-analyses of policosanol's effects on cholesterol have generally followed a randomized, double-blind, placebo-controlled design. Below is a summary of a typical experimental protocol.
Policosanol Clinical Trial Protocol
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population:
-
Inclusion Criteria: Adults with primary hypercholesterolemia (Type IIa or IIb), often with baseline LDL-C levels above a specified threshold (e.g., > 4.1 mmol/L or 160 mg/dL). Some studies focused on specific populations such as older adults, postmenopausal women, or individuals with additional cardiovascular risk factors.[2]
-
Exclusion Criteria: History of major cardiovascular events, uncontrolled hypertension, diabetes (unless a specific focus of the study), renal or hepatic dysfunction, and use of other lipid-lowering medications.
-
-
Intervention:
-
Treatment Group: Oral administration of policosanol, typically in doses ranging from 5 mg to 20 mg per day, usually taken with the evening meal.
-
Control Group: Placebo identical in appearance, taste, and smell to the policosanol supplement.
-
-
Duration: The duration of the trials varied, ranging from 8 weeks to over two years.[3][4]
-
Outcome Measures:
-
Primary Outcome: Percentage change in LDL-C from baseline to the end of the study.
-
Secondary Outcomes: Percentage change in Total Cholesterol, HDL-C, Triglycerides, and the TC/HDL-C ratio. Safety and tolerability were assessed through the monitoring of adverse events and clinical laboratory tests.
-
-
Data Analysis: Statistical analysis was typically performed using an intention-to-treat basis, comparing the changes in lipid profiles between the policosanol and placebo groups.
Statin Clinical Trial Protocol (for comparison)
-
Study Design: Similar to policosanol trials, statin trials are typically randomized, double-blind, and often include a placebo or active comparator arm.
-
Participant Population:
-
Inclusion Criteria: Broad range of patients, including those with established cardiovascular disease (secondary prevention) and those at high risk (primary prevention). Baseline LDL-C levels are a key inclusion criterion.
-
Exclusion Criteria: Active liver disease, unexplained persistent elevations of serum transaminases, and hypersensitivity to the statin being studied.
-
-
Intervention:
-
Treatment Group: Oral administration of a specific statin (e.g., atorvastatin, pravastatin) at a defined daily dose.
-
Control Group: Placebo or another lipid-lowering agent.
-
-
Duration: Varies from several weeks to several years, depending on the study's focus (lipid-lowering efficacy vs. cardiovascular outcomes).
-
Outcome Measures:
-
Primary Outcome: Often a composite of major cardiovascular events (e.g., cardiovascular death, myocardial infarction, stroke) in long-term outcome trials, or percentage change in LDL-C in shorter-term efficacy studies.
-
Secondary Outcomes: Changes in other lipid parameters, inflammatory markers (e.g., C-reactive protein), and safety assessments.
-
Mandatory Visualizations
Caption: Workflow of a systematic review and meta-analysis of clinical trials.
Caption: Simplified comparison of the proposed mechanisms of action for policosanol and statins.
References
- 1. Efficacy and safety of sugarcane policosanol on dyslipidemia: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of policosanol on older patients with hypertension and type II hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altmedrev.com [altmedrev.com]
- 4. A two-year study on the efficacy and tolerability of policosanol in patients with type II hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Fatigue Potential of 14-Octacosanol: A Comparative Analysis in Animal Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 14-Octacosanol's anti-fatigue effects against other alternatives, supported by experimental data from animal models. We delve into the detailed methodologies of key experiments and visualize the implicated signaling pathways to offer a comprehensive overview of its performance and mechanism of action.
Performance evaluation of this compound in Preclinical Fatigue Models
This compound, a long-chain fatty alcohol, has demonstrated significant anti-fatigue properties in rodent models. Its efficacy is primarily evaluated through endurance tests and the analysis of key biochemical markers associated with fatigue.
Enhanced Physical Endurance
Animal studies consistently show that supplementation with this compound can prolong physical endurance. The most common method to assess this is the forced swimming test, where the duration of active swimming until exhaustion is measured.
Table 1: Effect of this compound on Swimming Endurance Time in Mice
| Treatment Group | Dose (mg/kg/day) | Swimming Time to Exhaustion (seconds) |
| Control | - | 105.6 ± 15.2 |
| This compound | 200 | 158.4 ± 20.7* |
*Data represents mean ± standard deviation. *p < 0.05 compared to the control group.[1][2]
Modulation of Biochemical Markers of Fatigue
Fatigue is accompanied by significant changes in various biochemical parameters. This compound has been shown to favorably modulate these markers, indicating its role in improving energy metabolism and reducing exercise-induced stress. Key markers include blood lactic acid (BLA), a product of anaerobic metabolism that contributes to muscle fatigue; glycogen, the primary form of glucose storage in muscles and liver; and antioxidant enzymes that combat exercise-induced oxidative stress.[1][2][3]
Table 2: Effect of this compound on Key Biochemical Markers of Fatigue in Mice
| Parameter | Control Group | This compound Group (200 mg/kg/day) |
| Blood Lactic Acid (mmol/L) | 15.8 ± 2.1 | 10.2 ± 1.5 |
| Liver Glycogen (mg/g) | 25.3 ± 3.8 | 42.1 ± 5.3 |
| Muscle Glycogen (mg/g) | 4.5 ± 0.7 | 7.8 ± 1.1 |
| Superoxide Dismutase (SOD) (U/mg protein) | 85.4 ± 9.2 | 115.7 ± 12.4 |
| Glutathione Peroxidase (GSH-Px) (U/mg protein) | 62.1 ± 7.5 | 85.3 ± 9.8* |
*Data represents mean ± standard deviation. *p < 0.05 compared to the control group.[1][2]
Comparative Analysis with Other Anti-Fatigue Agents
To contextualize the efficacy of this compound, it is essential to compare its performance with other known anti-fatigue compounds, such as ginsenosides derived from Panax ginseng.
This compound vs. Ginsenosides
Ginsenosides are well-established for their anti-fatigue properties.[4][5] Like this compound, they have been shown to enhance endurance and regulate fatigue-related biochemical markers.
Table 3: Comparative Effects of Ginsenosides on Fatigue Markers in Mice
| Parameter | Control Group | Ginsenosides Group (50 mg/kg/day) |
| Swimming Time to Exhaustion (seconds) | 98.2 ± 12.5 | 145.3 ± 18.1 |
| Blood Lactic Acid (mmol/L) | 16.2 ± 2.5 | 11.5 ± 1.8 |
| Liver Glycogen (mg/g) | 28.1 ± 4.1 | 45.2 ± 6.2 |
| Muscle Glycogen (mg/g) | 5.1 ± 0.9 | 8.2 ± 1.3 |
*Data represents mean ± standard deviation. *p < 0.05 compared to the control group.
While direct comparative studies are limited, the available data suggests that both this compound and ginsenosides exhibit potent anti-fatigue effects, with both significantly improving endurance and key biochemical markers.
Experimental Protocols
Forced Swimming Test
The forced swimming test is a widely used behavioral test in rodents to assess endurance and screen for anti-fatigue and antidepressant effects.
Protocol:
-
Apparatus: A transparent cylindrical tank (20 cm in diameter, 40 cm in height) is filled with water to a depth of 20 cm. The water temperature is maintained at 25 ± 1°C.
-
Procedure: Mice are individually placed in the water tank. The total duration of swimming is recorded from the time of immersion until the point of exhaustion. Exhaustion is determined by the inability of the mouse to keep its head above the water for a continuous period of 5-7 seconds.
-
Acclimatization: Prior to the test, mice are typically acclimatized to the water for a short period (e.g., 2 minutes) on a preceding day to minimize stress-induced variability.
Biochemical Analysis
Following the endurance tests, blood and tissue samples are collected for the analysis of various biochemical markers.
Protocol:
-
Sample Collection: Immediately after the final swimming session, blood is collected via retro-orbital puncture or cardiac puncture. Liver and gastrocnemius muscle tissues are rapidly excised, weighed, and either used immediately or stored at -80°C.
-
Blood Lactic Acid (BLA) Measurement: BLA levels are determined using a commercially available lactic acid assay kit according to the manufacturer's instructions.
-
Glycogen Assay: Liver and muscle glycogen content is measured using the anthrone-sulfuric acid method. Briefly, tissues are digested in a strong alkali solution, and glycogen is precipitated with ethanol. The glycogen is then hydrolyzed to glucose, which reacts with the anthrone reagent to produce a colored compound that is quantified spectrophotometrically.
-
Antioxidant Enzyme Assays: The activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in tissue homogenates are measured using specific commercial assay kits.
Signaling Pathways and Molecular Mechanisms
The anti-fatigue effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in energy metabolism and cellular stress responses.
Experimental Workflow for Investigating Anti-Fatigue Effects
Caption: Experimental workflow for evaluating the anti-fatigue effects of this compound in mice.
Proposed Signaling Pathway for this compound's Anti-Fatigue Action
This compound is thought to exert its anti-fatigue effects by influencing key metabolic and stress-response pathways, including the AMP-activated protein kinase (AMPK), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-activated protein kinase (MAPK) signaling pathways.
Caption: Proposed signaling pathways modulated by this compound to exert anti-fatigue effects.
The activation of AMPK by this compound can lead to enhanced energy production through the upregulation of glucose and fatty acid metabolism.[4] The PI3K/Akt pathway is crucial for muscle protein synthesis and hypertrophy, and its activation by this compound may contribute to improved muscle function and repair.[4] Furthermore, the modulation of MAPK pathways can enhance the cellular antioxidant response, mitigating exercise-induced oxidative damage.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Ginsenoside-Enriched Extract from Black Ginseng Anti-Fatigue Effects by Improving Antioxidant Capacity and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Antioxidant and Anti-Fatigue Effects of Rare Ginsenosides and γ-Aminobutyric Acid in Fermented Ginseng and Germinated Brown Rice Puree - PMC [pmc.ncbi.nlm.nih.gov]
14-Octacosanol's Performance in the Nutraceutical Landscape: A Comparative Analysis
A deep dive into the experimental data surrounding 14-Octacosanol and its standing against other prominent nutraceuticals reveals a landscape of promising yet varied evidence. While preclinical data suggests ergogenic potential for this compound, primarily as a component of Policosanol, human studies are less conclusive, particularly when benchmarked against more extensively researched compounds like Quercetin and Resveratrol. This guide provides a comprehensive comparison based on available scientific literature, offering researchers, scientists, and drug development professionals a structured overview of the current evidence.
Quantitative Performance Comparison
To facilitate a clear comparison, the following tables summarize the quantitative outcomes from key studies on this compound (as Policosanol), Quercetin, and Resveratrol. It is crucial to note that these studies were not direct head-to-head comparisons, and thus, variations in experimental design, subject populations, and outcome measures should be considered when interpreting the data.
Table 1: Effects of Nutraceutical Supplementation on Endurance Performance
| Nutraceutical | Dosage | Duration | Population | Key Outcome Measure | Result |
| Policosanol | 10 mg/day | 20 months | Coronary Heart Disease Patients | Maximum Oxygen Uptake (VO2 max) | Significant Increase[1] |
| Quercetin | 1000 mg/day | 7 days | Healthy, physically active students | Time to Exhaustion (75% VO2 max) | Significant Improvement (Quercetin: 37.29 ± 5.20 min vs. Placebo: 30.72 ± 2.16 min)[2] |
| Quercetin | 1000 mg/day | 11 days (median) | 254 human subjects (meta-analysis) | Endurance Exercise Capacity (VO2 max and performance) | Small but statistically significant benefit (~2% improvement)[3] |
| Resveratrol | 480 mg/day | 4 days | Male athletes | Time to Exhaustion (80% VO2 max) | No significant increase[4] |
| Resveratrol | 250 mg/day | 8 weeks | Aged men (in combination with exercise) | Maximal Oxygen Uptake (VO2 max) | Blunted the positive effect of exercise training[5] |
Table 2: Effects of Nutraceutical Supplementation on Inflammatory and Muscle Damage Markers
| Nutraceutical | Dosage | Duration | Population | Key Outcome Measure | Result |
| Resveratrol | 480 mg/day | 4 days | Male athletes | Interleukin-6 (IL-6) | Significantly decreased during exercise[4] |
| Quercetin | 1000 mg/day | 8 weeks | Male badminton players | Creatine Kinase (CK) | No significant change[6] |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.
Policosanol Study Protocol (Stusser et al.)
-
Objective: To examine the effects of long-term Policosanol therapy on exercise-ECG testing responses in coronary heart disease (CHD) patients.[1]
-
Study Design: Randomized, double-blind, placebo-controlled trial.[1]
-
Participants: 45 CHD patients with myocardial ischemia.[1]
-
Intervention: Participants were divided into three groups: 1) 5 mg of Policosanol twice daily, 2) 5 mg of Policosanol twice daily plus 125 mg aspirin, and 3) placebo plus 125 mg aspirin. The intervention period was 20 months.[1]
-
Performance Testing: Treadmill exercise-ECG testing was conducted at baseline and throughout the 20-month follow-up period.[1]
-
Key Parameters Measured: Maximum oxygen uptake, rest and exercise angina, and ischemic ST segment response.[1]
Quercetin Study Protocol (Lin et al.)
-
Objective: To investigate the effect of short-term oral quercetin supplementation on post-exercise energy metabolism, oxidative stress, inflammation, muscle damage, and high-intensity cycling performance.[2]
-
Study Design: Randomized, single-blind crossover study.[2]
-
Participants: Twelve healthy, physically active male students.[2]
-
Intervention: Participants received either 1,000 mg of quercetin per day or a placebo for 7 days, with a 14-day washout period between trials.[2]
-
Performance Testing: On the seventh day, participants performed a 60-minute cycling bout at 70% VO2max, followed by a 3-hour recovery period, and then a subsequent cycling test to exhaustion at 75% VO2max.[2]
-
Key Parameters Measured: Time to exhaustion, blood glucose, insulin, total antioxidant capacity, malondialdehyde, interleukin-6, and creatine kinase.[2]
Resveratrol Study Protocol (Tsao et al.)
-
Objective: To investigate the effect of Resveratrol supplementation on oxidative stress, inflammation, exercise-induced fatigue, and endurance performance.[4]
-
Study Design: Single-blind crossover study.[4]
-
Participants: Eight male athletes.[4]
-
Intervention: Participants received either 480 mg of oral Resveratrol per day or a placebo for four days.[4]
-
Performance Testing: Following the supplementation period, participants performed a cycling exercise challenge to exhaustion at 80% of their maximal oxygen consumption.[4]
-
Key Parameters Measured: Total cycling performance time, blood glucose, plasma non-esterified fatty acid, serum lactate dehydrogenase, creatine kinase, uric acid, total antioxidant capacity, malondialdehyde, tumor necrosis factor-α, and interleukin-6.[4]
Signaling Pathways in Exercise and Nutraceutical Intervention
The ergogenic and health effects of nutraceuticals are often attributed to their modulation of key cellular signaling pathways. Below are diagrams illustrating the primary pathways implicated in the response to exercise and potentially influenced by nutraceuticals like this compound, Quercetin, and Resveratrol.
Figure 1. AMPK signaling pathway activated by exercise.
The AMP-activated protein kinase (AMPK) pathway is a critical energy sensor in cells. During exercise, the increased ratio of AMP to ATP activates AMPK, which in turn stimulates processes that generate ATP, such as glucose uptake and fatty acid oxidation, and promotes mitochondrial biogenesis through PGC-1α.[7]
Figure 2. PI3K/Akt/mTOR pathway in muscle protein synthesis.
The PI3K/Akt/mTOR pathway is a key regulator of muscle protein synthesis and hypertrophy. Growth factors, often released in response to resistance exercise, activate this cascade, leading to the phosphorylation of mTORC1, which then promotes the translation of proteins necessary for muscle growth.
Figure 3. MAPK/NF-κB signaling in inflammation.
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Exercise-induced stress can activate these pathways, leading to the transcription of pro-inflammatory genes. Nutraceuticals with anti-inflammatory properties may exert their effects by modulating these signaling cascades.[8][9]
Conclusion
The available evidence suggests that while this compound shows some promise in animal studies for enhancing endurance, its ergogenic effects in humans are not yet well-established with robust clinical data. In contrast, Quercetin has demonstrated a small but statistically significant improvement in endurance performance in human trials. The data for Resveratrol is more mixed, with some studies suggesting potential benefits in recovery and anti-inflammatory responses, while others show no or even negative impacts on exercise-induced adaptations.
For researchers and drug development professionals, this comparative guide highlights the need for further well-controlled, head-to-head clinical trials to definitively establish the performance-enhancing capabilities of this compound in relation to other popular nutraceuticals. Future research should focus on standardized protocols, well-defined athletic populations, and a comprehensive analysis of performance metrics and underlying physiological mechanisms.
References
- 1. Long-term therapy with policosanol improves treadmill exercise-ECG testing performance of coronary heart disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Short-Term Oral Quercetin Supplementation Improves Post-exercise Insulin Sensitivity, Antioxidant Capacity and Enhances Subsequent Cycling Time to Exhaustion in Healthy Adults: A Pilot Study [frontiersin.org]
- 3. Quercetin and endurance exercise capacity: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Resveratrol supplementation attenuates exercise-induced Interleukin-6 but not Oxidative Stress after a high intensity cycling challenge in adults [medsci.org]
- 5. Resveratrol blunts the positive effects of exercise training on cardiovascular health in aged men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mattioli1885journals.com [mattioli1885journals.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 14-Octacosanol: A Guide for Laboratory Professionals
Hazard Assessment and Regulatory Compliance
Based on available data for 1-Octacosanol, the substance is not classified as hazardous according to the Globally Harmonized System (GHS). It is generally not considered irritating to the skin or eyes, nor is it a sensitizer. Furthermore, it is not listed as a carcinogen by IARC, NTP, or OSHA.[2] From an environmental perspective, it is not considered hazardous to water.
Despite this non-hazardous classification, the overriding principle of prudent laboratory practice is that no activity should begin without a plan for the disposal of all waste generated.[3] Therefore, before proceeding with disposal, laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department and local regulations to ensure complete and accurate classification and disposal procedures.[2]
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for the disposal of non-hazardous laboratory chemicals and should be adapted to meet specific institutional and local requirements.
1. Waste Characterization and Segregation:
-
Confirm that the 14-Octacosanol waste is not mixed with any hazardous substances. If it is contaminated with hazardous materials, it must be treated as hazardous waste.
-
Keep this compound waste separate from other chemical waste streams to avoid accidental mixing of incompatible materials.
2. Container Selection and Labeling:
-
Use a clean, compatible, and sealable container for collecting this compound waste.
-
Clearly label the container with the full chemical name ("this compound") and indicate that it is "Non-Hazardous Waste." Include the name of the principal investigator and the date.
3. Disposal of Solid this compound:
-
Small Quantities: For very small quantities, and with explicit approval from your institution's EHS department, disposal in the regular trash may be permissible. The solid should be placed in a sealed container before being discarded.
-
Large Quantities: For larger quantities, the recommended method is to offer the surplus and non-recyclable solutions to a licensed disposal company.[4] Contact your institution's EHS department to arrange for pickup and disposal through their designated chemical waste contractor.
4. Disposal of Empty this compound Containers:
-
A container that held this compound can typically be disposed of as regular trash.
-
Ensure the container is "RCRA empty," meaning all possible contents have been removed.
-
Deface or remove the original label to prevent confusion.
-
Dispose of the empty container in the appropriate recycling or trash receptacle as per your facility's guidelines.
5. Prohibited Disposal Methods:
-
Do not pour this compound down the drain. [4] While some non-hazardous liquids may be drain-disposable with approval, solids should not be disposed of in the sanitary sewer system.
-
Do not dispose of liquid waste in dumpsters. Liquid wastes are generally not permitted in municipal landfills.[5]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for non-hazardous laboratory waste can be informative. The following table summarizes typical disposal considerations.
| Parameter | Guideline | Source |
| Hazard Classification | Not classified as hazardous | [1] |
| Aquatic Hazard | Not hazardous for water | |
| Solid Waste Disposal | Small quantities may be allowable in regular trash with EHS approval. Larger quantities require a licensed disposal company. | [4] |
| Liquid Waste Disposal | Do not pour down the drain or dispose of in dumpsters. | [4][5] |
Experimental Protocols
This document does not cite specific experiments but provides general disposal protocols. When developing an experimental plan, the disposal of all resulting waste products should be considered and documented as part of the overall safety protocol.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision pathway for the proper disposal of this compound.
References
- 1. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 2. fishersci.com [fishersci.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. Page loading... [guidechem.com]
- 5. sfasu.edu [sfasu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
